molecular formula C6H5Si B129415 Phenylsilane CAS No. 694-53-1

Phenylsilane

カタログ番号: B129415
CAS番号: 694-53-1
分子量: 105.19 g/mol
InChIキー: XJWOWXZSFTXJEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylsilane (C6H5SiH3) is a fundamental organosilicon reagent that serves as a versatile hydride source and stoichiometric reductant in modern synthetic chemistry. Its primary research value lies in its application across catalytic hydrosilylation, selective reduction of functional groups, and as a key precursor in materials science. In copper-catalyzed reactions, this compound enables selective reductions, such as the chemoselective reduction of chalcones . It functions as an efficient hydride donor in the presence of catalysts like copper(I) complexes with N-heterocyclic carbenes (NHCs) to facilitate the conjugate reduction of α,β-unsaturated ketones and the hydrosilylation of carbonyls, often yielding allylic alcohols under mild conditions . The reagent is widely employed in metal-catalyzed hydrofunctionalization reactions, where it can act as a direct reductant or form more reactive in-situ species like isopropoxy(phenyl)silane in alcoholic solvents, significantly improving reaction rates and permitting lower catalyst loadings in manganese- and iron-catalyzed processes such as alkene reduction, hydration, and hydroamination . Its mechanism in these transformations often involves initial hydrogen atom transfer (HAT) from a metal hydride to generate a carbon-centered radical, enabling a range of subsequent functionalization steps . This compound also proves valuable in metal-free catalytic systems; for instance, it mediates the reductive deoxygenation of benzyl alcohols when catalyzed by Ph3P=O and serves with dibutyltin dichloride as a stoichiometric reductant in direct reductive amination of aldehydes and ketones . Furthermore, its utility extends to the reduction of tertiary phosphine oxides to tertiary phosphines with retention of configuration at phosphorus, a critical transformation in ligand synthesis . The ongoing expansion of its applications in pharmaceuticals, electronics, and nanotechnology—including its use in producing silicon-based coatings for semiconductors and functionalizing nanomaterials—underscores this compound's enduring significance in advancing research methodologies and developing novel materials .

特性

InChI

InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOWXZSFTXJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870757
Record name Benzene, silyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-53-1
Record name Phenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, silyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, silyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EX7Q1UYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical and physical properties of phenylsilane?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenylsilane

Introduction

This compound (C₆H₅SiH₃) is an organosilicon compound that is structurally analogous to toluene, with a silyl (B83357) group substituting the methyl group.[1] This colorless liquid is a versatile and important reagent in organic and organometallic chemistry, primarily utilized for its properties as a mild and selective reducing agent.[2][3] Its unique reactivity, stemming from the polarized silicon-hydrogen bond, makes it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a clear, colorless liquid that is soluble in most common organic solvents.[1][6] It is sensitive to air and moisture, reacting slowly with water.[3][6] Upon heating, it can decompose to produce pungent fumes.[6][7]

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₈Si[8][9]
Molecular Weight 108.21 g/mol [8][9]
CAS Number 694-53-1[8]
Appearance Clear, colorless liquid[4][6]
Density 0.877 g/mL at 25 °C[4][9]
Boiling Point 119-121 °C[1][6]
Melting Point -64 to -68 °C[4][10]
Flash Point 8 °C (46.4 °F) - closed cup[8][9]
Refractive Index n20/D 1.510[6][9]
Solubility Soluble in organic solvents; reacts with water.[1][6]
Vapor Pressure 19.2 mmHg at 25 °C[10]

Table 2: Chemical Reactivity and Applications

Reaction TypeDescriptionReferences
Hydrosilylation A key reaction involving the addition of the Si-H bond across a double or triple bond, often catalyzed by transition metals. It is a fundamental process in organic synthesis.[11]
Reduction Agent This compound is a mild reducing agent used for the reduction of various functional groups, including aldehydes, ketones, esters, and amides.[2][6][12] It offers advantages such as mild reaction conditions and good functional group tolerance.[2]
Amidation Reagent It serves as an active amidation reagent, facilitating the formation of amide bonds, which is crucial in peptide synthesis.[4]
Desulfinylation In the presence of a base like KOH, this compound can be used for the desulfinylation of α-sulfinylesters.[11]
Polymerization It can undergo photopolymerization with monomers like methyl methacrylate (B99206) (MMA).[9]
Silicon Source Used as a silicon source for the synthesis of silicon nanowires.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized by the reduction of phenyltrichlorosilane.[7][13] A common laboratory-scale method involves the use of a reducing agent like lithium aluminum hydride in an anhydrous solvent.

Materials:

  • Phenyltrichlorosilane (C₆H₅SiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, a solution of lithium aluminum hydride in anhydrous THF is prepared and cooled in an ice bath.

  • Phenyltrichlorosilane is slowly added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The molar ratio of trichlorothis compound to the catalyst is controlled.[14] The reaction is maintained at a temperature between -10 to 0 °C.[13][14]

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC).[13][14]

  • Upon completion, the reaction mixture is carefully quenched by adding it to a dilute sulfuric acid solution under an ice bath.[13]

  • The organic layer is separated using a separatory funnel.[13][14]

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation to yield a clear, colorless liquid.[13]

Protocol 2: Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using a small sample volume with the Thiele tube method.[15]

Materials:

  • This compound sample (~0.5 mL)

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube filled with mineral oil

  • Bunsen burner or microburner

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A small amount of this compound is placed in the small test tube.[15]

  • The capillary tube is placed inside the test tube with the open end down.[15]

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[15]

  • The thermometer and sample assembly are placed in the Thiele tube, with the side arm being heated gently and continuously with a burner.[15]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.[15]

  • Heating is stopped, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]

  • The atmospheric pressure should be recorded as it affects the boiling point.[15]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound involves a series of sequential steps, starting from the reaction of precursors to the final purification of the product.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Phenyltrichlorosilane + LiAlH₄ in THF Reaction Reduction Reaction (-10 to 0 °C) Reactants->Reaction Quenching Quenching with dilute H₂SO₄ Reaction->Quenching Extraction Organic Layer Extraction Quenching->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Distillation Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Application as a Reducing Agent

This compound's utility as a reducing agent can be conceptualized as a process where it donates a hydride to a substrate, often facilitated by a catalyst.

G This compound This compound (PhSiH₃) Hydride Donor Activation Activation of Si-H bond This compound->Activation Substrate Substrate (e.g., Ketone, Ester) Hydride_Transfer Hydride Transfer Substrate->Hydride_Transfer Catalyst Catalyst (e.g., Transition Metal) Catalyst->Activation Activation->Hydride_Transfer Reduced_Product Reduced Product (e.g., Alcohol) Hydride_Transfer->Reduced_Product Byproduct Silicon Byproduct Hydride_Transfer->Byproduct

Caption: Conceptual pathway of this compound as a reducing agent.

References

A Technical Guide to the Synthesis and Preparation of High-Purity Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenylsilane (C₆H₅SiH₃) is a fundamental organosilicon compound, structurally analogous to toluene, with a silyl (B83357) group substituting the methyl group.[1] It serves as a versatile and crucial intermediate in the synthesis of various organosilicon compounds, a mild and effective reducing agent in organic chemistry, and a key building block in the development of pharmaceuticals and advanced materials.[2][3][4] Achieving high purity is critical to prevent unwanted side reactions and ensure the integrity and reproducibility of subsequent synthetic steps. This guide provides an in-depth overview of the primary methods for synthesizing high-purity this compound, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Synthesis via Reduction of Phenylchlorosilanes

The reduction of trichlorothis compound is one of the most direct and common methods for preparing this compound. This process involves the use of a strong reducing agent, typically a metal hydride like Lithium Aluminium Hydride (LiAlH₄), to replace the chlorine atoms with hydrogen atoms.[5][6]

General Reaction

C₆H₅SiCl₃ + 3 LiAlH₄ → C₆H₅SiH₃ + 3 LiCl + 3 AlH₃

Experimental Protocol: Reduction of Trichlorothis compound with LiAlH₄

This protocol is adapted from procedures described in patent literature.[5][6]

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Lithium Aluminium Hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.

  • Addition of Precursor: Trichlorothis compound is slowly added to the stirred LiAlH₄/THF solution via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature within the specified range. The molar ratio of trichlorothis compound to LiAlH₄ is a critical parameter influencing the final purity.[5]

  • Reaction: The reaction mixture is stirred at -10°C to 0°C. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[5][7]

  • Quenching: Upon completion, the reaction is carefully quenched by adding the mixture to a pre-cooled dilute mineral acid solution (e.g., sulfuric acid or hydrochloric acid) under an ice bath.[5][6] This step should be performed slowly to control the evolution of hydrogen gas.

  • Work-up and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are combined.

  • Purification: The combined organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate). After filtering off the drying agent, the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the high-purity product.[5][6]

Quantitative Data

The molar ratio of the reactants significantly impacts the purity of the final product.

Molar Ratio (Trichlorothis compound : LiAlH₄)Purity (%)Reference
3 : 198.0[5][6]
4 : 198.5[5]
5 : 199.5[5]
6 : 199.5[5]

Synthesis Workflow: Reduction Method

G A Prepare LiAlH₄ in THF Solution B Cool to -10°C to 0°C A->B C Slowly Add Trichlorothis compound B->C D Reaction & TLC Monitoring C->D E Quench with Dilute Acid D->E F Extract Organic Layer E->F G Dry & Purify via Vacuum Distillation F->G H High-Purity this compound G->H

Caption: Workflow for this compound Synthesis via Reduction.

Synthesis via Grignard Reaction

The Grignard reaction provides an alternative route to this compound, typically involving the reaction of phenylmagnesium bromide with a silicon precursor like tetraethoxysilane (Si(OEt)₄).[1] This method proceeds in two main steps: the formation of an intermediate, phenyltriethoxysilane (B1206617), followed by its reduction.

General Reaction
  • C₆H₅Br + Mg → C₆H₅MgBr

  • C₆H₅MgBr + Si(OEt)₄ → C₆H₅Si(OEt)₃ + MgBr(OEt)

  • 4 C₆H₅Si(OEt)₃ + 3 LiAlH₄ → 4 C₆H₅SiH₃ + 3 LiAl(OEt)₄

Experimental Protocol: Grignard Route

This protocol is a generalized procedure based on established Grignard reactions with silanes.[8]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are placed. A solution of bromobenzene (B47551) in anhydrous THF is added slowly to initiate the formation of phenylmagnesium bromide. The reaction is often initiated with gentle heating and then maintained at reflux to ensure complete formation.[8]

  • Reaction with Silane (B1218182) Precursor: The prepared Grignard reagent is cooled to 0°C. A solution of tetraethoxysilane (TEOS) in an anhydrous solvent (e.g., diethyl ether) is added dropwise with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[8] The organic layer is separated, and the aqueous layer is extracted. The combined organic extracts are washed with brine and dried.

  • Isolation of Intermediate: The solvent is removed under reduced pressure to yield the crude intermediate, phenyltriethoxysilane. This intermediate is typically purified by vacuum distillation.

  • Reduction: The purified phenyltriethoxysilane is then reduced to this compound using a reducing agent such as LiAlH₄ in an anhydrous solvent like THF, similar to the reduction method described previously.[1]

Quantitative Data

While specific yield data for the complete synthesis of this compound via this multi-step route is less commonly reported in a single source, yields for related Grignard reactions on chlorosilanes can be high.

Reaction StepReactantsProductYield (%)Reference
Grignard CouplingChloro(chloromethyl)dimethylsilane + Phenylmagnesium bromide(Chloromethyl)dimethylthis compound80-81[9]
SilylationAryl Grignard Reagent + Tetraethyl OrthosilicateAryltriethoxysilane38-Good[10]

Synthesis Workflow: Grignard Method

G A Prepare Phenylmagnesium Bromide in THF B React with Tetraethoxysilane (TEOS) A->B C Quench & Extract B->C D Isolate & Purify Intermediate (Phenyltriethoxysilane) C->D E Reduce Intermediate with LiAlH₄ D->E F Work-up & Purify via Vacuum Distillation E->F G High-Purity this compound F->G

Caption: Workflow for this compound Synthesis via Grignard Reaction.

Purification of Crude this compound

Regardless of the synthetic route, purification is a critical final step to achieve high-purity this compound suitable for sensitive applications.

Common Impurities

Common impurities can include unreacted starting materials, solvent residues, and byproducts from side reactions, such as siloxanes (e.g., diphenyl siloxane) formed in the presence of moisture.[11][12]

Purification Methods
  • Fractional Vacuum Distillation: This is the most common and effective method for purifying this compound. Due to its relatively low boiling point (119-121°C at atmospheric pressure), distillation under reduced pressure is employed to prevent thermal decomposition and to efficiently separate it from higher-boiling impurities.[5][11]

  • Chemical Treatment: For specific, persistent impurities, a chemical treatment step may be necessary. For instance, diphenyl siloxane, a high-boiling impurity, can be decomposed into lower-boiling compounds by reacting the crude product with a boron trifluoride complex in an organic solvent. These newly formed low-boiling impurities can then be easily removed by distillation.[11] This method has been shown to increase purity from approximately 90% to over 99.9%.[11]

General Purification Workflow

G A Crude this compound (Post-Workup) B Optional: Chemical Treatment (e.g., with BF₃ complex) A->B If needed C Fractional Vacuum Distillation A->C B->C D Collect Pure Fraction at Boiling Point C->D E High-Purity this compound (>99.5%) D->E

References

An In-depth Technical Guide to the Reactivity and Stability of Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of phenylsilane (PhSiH₃). This compound is a versatile organosilicon compound utilized as a potent and selective reducing agent in organic synthesis, particularly within pharmaceutical and materials science research. Its unique properties necessitate a thorough understanding of its handling, reactivity, and stability for safe and effective application.

Core Properties and Stability

This compound is a colorless liquid that is structurally analogous to toluene, with a silyl (B83357) group replacing the methyl group. This substitution imparts distinct reactivity, primarily centered around the Si-H bonds, which are hydridic in nature.

Stability and Handling:

This compound is a flammable liquid that can react with moisture, releasing flammable hydrogen gas. It is typically stable when stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and sources of ignition. This compound is incompatible with strong oxidizing agents, strong acids, and bases. Proper air-sensitive handling techniques, such as the use of a Schlenk line, are essential for its safe manipulation.

Physical and Thermodynamic Properties

A summary of key physical and thermodynamic data for this compound is presented in Table 1. These properties are critical for its application in various reaction conditions.

PropertyValue
Molecular Formula C₆H₈Si
Molecular Weight 108.21 g/mol [1]
Appearance Colorless liquid[1]
Density 0.877 g/mL at 25 °C[1]
Boiling Point 119-121 °C[1]
Melting Point -64 to -68 °C[2]
Flash Point 8 °C[2]
Refractive Index n20/D 1.510
Enthalpy of Vaporization (ΔvapH) 36.6 ± 0.3 kJ/mol[3]
Enthalpy of Fusion (ΔfusH) 8.4 kJ/mol[3]

Reactivity of this compound

The reactivity of this compound is dominated by the hydridic nature of the Si-H bonds, making it an excellent reducing agent. It participates in a variety of transformations, including reductions of carbonyls and phosphine (B1218219) oxides, hydrosilylation of unsaturated bonds, and cross-coupling reactions.

Reduction Reactions

This compound is widely employed for the reduction of various functional groups. The selectivity of these reductions can often be tuned by the choice of catalyst and reaction conditions.

This compound is an effective reagent for the reduction of ketones and aldehydes to their corresponding alcohols. These reactions can be catalyzed by a variety of metal complexes and, in some cases, proceed with high enantioselectivity. Table 2 provides a selection of reported yields for the reduction of various ketones.

SubstrateCatalyst/ConditionsProductYield (%)Enantiomeric Excess (ee, %)
AcetophenonehCAII in E. coli, 3 equiv. PhSiH₃1-Phenylethanol89[4]91[4]
4'-ChloroacetophenonehCAII in E. coli, 3 equiv. PhSiH₃1-(4-Chlorophenyl)ethanol>99[4]>99[4]
4'-BromoacetophenonehCAII in E. coli, 3 equiv. PhSiH₃1-(4-Bromophenyl)ethanol81[4]>99[4]
4'-MethylacetophenonehCAII in E. coli, 3 equiv. PhSiH₃1-(p-Tolyl)ethanol81[4]>99[4]
4'-MethoxyacetophenonehCAII in E. coli, 3 equiv. PhSiH₃1-(4-Methoxyphenyl)ethanol51[4]>99[4]
2'-MethoxyacetophenonehCAII in E. coli, 3 equiv. PhSiH₃1-(2-Methoxyphenyl)ethanol91[4]98[4]
1-Phenylbutane-1,3-dionehCAII in E. coli, 3 equiv. PhSiH₃4-Phenyl-4-hydroxybutan-2-one>99[4]98[4]

The deoxygenation of tertiary phosphine oxides to the corresponding phosphines is a crucial transformation, particularly for the regeneration of phosphine ligands from their oxides. This compound is a commonly used reagent for this purpose, often proceeding with retention of stereochemistry at the phosphorus center.

phosphine_oxide_reduction R3PO R₃P=O intermediate [Intermediate Complex] R3PO->intermediate + PhSiH₃ PhSiH3 PhSiH₃ R3P R₃P intermediate->R3P siloxane Ph(H)Si=O oligomers intermediate->siloxane

Mechanism of Phosphine Oxide Reduction
Hydrosilylation Reactions

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably platinum-based catalysts. The Chalk-Harrod mechanism is the most widely accepted pathway for this transformation.

chalk_harrod catalyst Pt(0) Catalyst oxidative_addition Oxidative Addition (Si-H activation) catalyst->oxidative_addition + PhSiH₃ alkene_coordination Alkene Coordination oxidative_addition->alkene_coordination + Alkene migratory_insertion Migratory Insertion (C-H bond formation) alkene_coordination->migratory_insertion reductive_elimination Reductive Elimination (C-Si bond formation) migratory_insertion->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Alkylsilane Product reductive_elimination->product

The Chalk-Harrod Hydrosilylation Mechanism

Table 3 presents a selection of yields for the hydrosilylation of terminal alkenes with this compound using various catalysts.

AlkeneCatalystConditionsProductYield (%)
1-Hexene0.05 mol% Co(I) complexneat, 25 °C, 1 h1-Hexylthis compound97[5]
Allyl glycidyl (B131873) ether0.05 mol% Co(I) complexneat, 25 °C, 1 h1-Phenyl-1-(3-(oxiran-2-ylmethoxy)propyl)silane94[5]
Allyltrimethylsilane0.05 mol% Co(I) complexneat, 25 °C, 1 h1-Phenyl-1-(3-(trimethylsilyl)propyl)silane89[5]
N-allyl-N-methylaniline0.05 mol% Co(I) complexneat, 25 °C, 1 hN-methyl-N-(3-(phenylsilyl)propyl)aniline85[5]
Oxidation Reactions

Phenylsilanes can be oxidized to silanols and subsequently to phenols, providing a synthetic route to these valuable compounds. The Fleming-Tamao oxidation is a well-established method for this transformation, often proceeding with retention of stereochemistry.[6][7][8] The reaction typically involves the conversion of the phenylsilyl group into a more reactive species, followed by oxidation with a peroxide.[6][7][8]

fleming_tamao start R-SiPhMe₂ activation Electrophilic Activation (e.g., H⁺, Br⁺) start->activation intermediate1 Activated Silane [R-Si(X)Me₂] activation->intermediate1 oxidation Oxidation (H₂O₂, m-CPBA) intermediate1->oxidation intermediate2 Peroxy Intermediate oxidation->intermediate2 rearrangement [1,2]-migration intermediate2->rearrangement alkoxysilane Alkoxysilane R-OSi(X)Me₂ rearrangement->alkoxysilane hydrolysis Hydrolysis alkoxysilane->hydrolysis product Alcohol R-OH hydrolysis->product schlenk_setup cluster_line Schlenk Line cluster_flask Reaction Vessel N2_manifold Inert Gas (N₂/Ar) Manifold Stopcock Sidearm Stopcock N2_manifold->Stopcock Bubbler Bubbler N2_manifold->Bubbler Vac_manifold Vacuum Manifold Vac_manifold->Stopcock Reaction_flask Schlenk Flask Stopcock->Reaction_flask N2_source Inert Gas Source N2_source->N2_manifold Vacuum_pump Vacuum Pump Cold_trap Cold Trap (Liquid N₂) Vacuum_pump->Cold_trap Cold_trap->Vac_manifold

References

Phenylsilane: A Versatile and Chemoselective Reducing Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsilane (PhSiH₃) has emerged as a powerful and versatile reducing agent in organic synthesis, offering a milder and often more chemoselective alternative to traditional metal hydride reagents. Its favorable safety profile, operational simplicity, and compatibility with a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the applications of this compound in key synthetic transformations, including the reduction of carbonyls, imines, esters, and nitroarenes, as well as in deoxygenation reactions. Detailed experimental protocols for representative reactions are provided, along with a comprehensive summary of quantitative data to facilitate reaction planning and optimization. Furthermore, this guide utilizes graphical representations to illustrate key reaction workflows and mechanistic considerations, offering a clear and concise resource for researchers in both academic and industrial settings.

Introduction

The selective reduction of functional groups is a cornerstone of organic synthesis. While classic metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are highly effective, they often suffer from drawbacks including high reactivity, poor chemoselectivity, and safety concerns. In this context, organosilanes, and particularly this compound, have gained prominence as mild, selective, and user-friendly reducing agents.[1] The silicon-hydrogen bond in this compound is less polarized than the metal-hydrogen bonds in traditional hydrides, leading to its enhanced chemoselectivity.[2] This property allows for the targeted reduction of specific functional groups in the presence of others that might be sensitive to harsher reagents.

This compound is a colorless liquid that is soluble in many common organic solvents.[3] It is often used in conjunction with a catalyst to achieve efficient and selective reductions. A wide variety of catalytic systems have been developed, employing metals such as copper, manganese, nickel, and platinum, as well as organocatalysts like phosphine (B1218219) oxides.[4][5] The choice of catalyst is crucial for controlling the outcome of the reaction, enabling the reduction of a diverse array of functional groups under mild conditions. This guide will explore the breadth of this compound's utility, providing practical information for its application in the laboratory.

Key Applications and Quantitative Data

This compound's versatility as a reducing agent is demonstrated by its ability to effect a wide range of important chemical transformations. This section summarizes the key applications and provides quantitative data for representative reactions, allowing for easy comparison of reaction conditions and outcomes.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic synthesis. This compound, in combination with a suitable catalyst, provides an efficient and selective method for this conversion. Copper-based catalysts are particularly effective for the hydrosilylation of carbonyls.

Table 1: this compound-Mediated Reduction of Ketones

SubstrateCatalystThis compound (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Acetophenone (B1666503)Cu(OAc)₂ / (R,R)-Ph-BPE3.0N/A4036High[4]
4'-ChloroacetophenonehCAII in E. coli3.0BufferRTN/A>99[6]
4-AcetylpyridinehCAII in E. coli3.0BufferRTN/A95[6]
Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and amines. The direct reductive amination of aldehydes and ketones using this compound offers a streamlined approach, avoiding the need to pre-form the imine. Dibutyltin (B87310) dichloride has been shown to be an effective catalyst for this transformation.[7]

Table 2: this compound-Mediated Reductive Amination

CarbonylAmineCatalyst (mol%)This compound (equiv.)SolventTemp. (°C)Yield (%)Reference
Benzaldehyde (B42025)Aniline (B41778)Bu₂SnCl₂ (5)1.5Dioxane8095[7]
CyclohexanoneMorpholineBu₂SnCl₂ (5)1.5Dioxane8085[7]
AcetophenoneN-MethylanilineBu₂SnCl₂ (5)1.5Dioxane8092[7]
Reduction of Esters

The reduction of esters to primary alcohols is a challenging transformation that often requires harsh reducing agents. This compound, in the presence of manganese-based catalysts, provides a milder and more selective alternative.

Table 3: this compound-Mediated Reduction of Esters

SubstrateCatalystThis compound (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl Benzoate (B1203000)[Mn(bis-NHC)(CO)₃Br]2.0Toluene (B28343)1001695[8]
Ethyl Acetate (B1210297)[Mn(bis-NHC)(CO)₃Br]2.0Toluene1001680[8]
Phenylacetic acid[MnBr(CO)₅]2.52-MTHF80493[9][10]
Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound, in combination with nickel-N-heterocyclic carbene (NHC) complexes, offers an efficient and chemoselective method for this reduction, tolerating a wide range of other functional groups.

Table 4: this compound-Mediated Reduction of Nitroarenes

SubstrateCatalyst (mol%)This compound (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Nitrobenzene (B124822)NiCl₂(aNHC)₂ (2)5.0Toluene60398[2][7]
1-Chloro-4-nitrobenzeneNiCl₂(aNHC)₂ (2)5.0Toluene60399[2][7]
4-NitrobenzonitrileNiCl₂(aNHC)₂ (10)5.0Toluene201595[2][7]
Deoxygenation of Alcohols

The removal of a hydroxyl group is a valuable transformation in organic synthesis. This compound, in the presence of a catalytic amount of triphenylphosphine (B44618) oxide, provides a rapid and efficient method for the deoxygenation of secondary and tertiary benzylic alcohols under mild, aerobic conditions.[8]

Table 5: this compound-Mediated Deoxygenation of Alcohols

SubstrateCatalyst (mol%)This compound (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
1-Phenylethanol (B42297)Ph₃P=O (10)2.0MeCNRT3095[8]
DiphenylmethanolPh₃P=O (10)2.0MeCNRT3096[8]
1-PhenylcyclopentanolPh₃P=O (10)2.0MeCNRT3092[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key reactions discussed in this guide. These protocols are intended to serve as a starting point for laboratory work and may require optimization for specific substrates.

General Considerations

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also sensitive to moisture and should be stored under an inert atmosphere. Reactions involving this compound are often conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of siloxanes and to ensure the activity of the catalyst.

Reduction of Acetophenone to 1-Phenylethanol (Copper-Catalyzed)

This protocol is adapted from general procedures for copper-catalyzed hydrosilylation of carbonyls.

Materials:

  • Acetophenone

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • (R,R)-Ph-BPE ligand

  • Anhydrous, degassed solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(II) acetate (4 mol%) and (R,R)-Ph-BPE (8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (3.0 equivalents) to the reaction mixture and stir at 40 °C for 15 minutes.

  • Add acetophenone (1.0 equivalent) via syringe.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenylethanol.

Reductive Amination of Benzaldehyde with Aniline

This protocol is based on the method developed by Apodaca and Xiao.[7]

Materials:

  • Benzaldehyde

  • Aniline

  • This compound

  • Dibutyltin dichloride (Bu₂SnCl₂)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 equivalent), aniline (1.0 equivalent), and anhydrous 1,4-dioxane.

  • Add dibutyltin dichloride (5 mol%) to the stirred solution.

  • Add this compound (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzylaniline.

Reduction of Methyl Benzoate to Benzyl (B1604629) Alcohol (Manganese-Catalyzed)

This protocol is based on the manganese-catalyzed hydrosilylation of esters.[8]

Materials:

  • Methyl benzoate

  • This compound

  • [Mn(bis-NHC)(CO)₃Br] catalyst

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with [Mn(bis-NHC)(CO)₃Br] (e.g., 1-2 mol%).

  • Add anhydrous toluene, followed by methyl benzoate (1.0 equivalent).

  • Add this compound (2.0 equivalents) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C.

  • Stir the reaction for 16 hours or until completion as monitored by GC-MS.

  • Cool the reaction to room temperature and carefully quench with 1 M NaOH.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting benzyl alcohol by flash column chromatography.

Reduction of Nitrobenzene to Aniline (Nickel-NHC Catalyzed)

This protocol is adapted from the work on nickel-NHC catalyzed nitroarene reductions.[2][7]

Materials:

  • Nitrobenzene

  • This compound

  • NiCl₂(aNHC)₂ complex

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add the NiCl₂(aNHC)₂ catalyst (2 mol%) to an oven-dried reaction vial.

  • Add anhydrous toluene, followed by nitrobenzene (1.0 equivalent).

  • Add this compound (5.0 equivalents) to the vial and seal it.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 60 °C.

  • Stir the reaction for 3 hours.

  • After cooling to room temperature, the reaction mixture can be filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The solvent is removed under reduced pressure to yield aniline. Further purification can be performed by distillation or chromatography if necessary.

Deoxygenation of 1-Phenylethanol

This protocol is based on the Ph₃P=O-catalyzed deoxygenation of benzylic alcohols.[8]

Materials:

Procedure:

  • To a vial containing a magnetic stir bar, add 1-phenylethanol (1.0 equivalent), triphenylphosphine oxide (10 mol%), and 1,2-diiodoethane (1.5 equivalents).

  • Add acetonitrile as the solvent.

  • Add this compound (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain ethylbenzene.

Visualizing Reaction Workflows and Mechanisms

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate a general workflow for a this compound reduction and a plausible mechanistic pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Glassware reagents Add Substrate & Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent silane Add this compound solvent->silane stir Stir at Defined Temperature silane->stir monitor Monitor Progress (TLC/GC) stir->monitor monitor->stir quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Isolated Product purify->product

A generalized experimental workflow for this compound reductions.

catalytic_cycle catalyst Catalyst (e.g., M-L) activated_catalyst Activated Catalyst (e.g., M-H) catalyst->activated_catalyst + PhSiH₃ intermediate Intermediate Complex activated_catalyst->intermediate + Substrate siloxane PhSiH₂(OSi...) activated_catalyst->siloxane - PhSiH₂(OSi...) substrate Substrate (R=O) substrate->intermediate product_complex Product Complex (R-OH + M-OSiPhH₂) intermediate->product_complex Hydride Transfer product_complex->catalyst + Product product Product (R-OH) product_complex->product silane PhSiH₃

A simplified catalytic cycle for hydrosilylation of a carbonyl.

Conclusion

This compound has firmly established itself as a versatile, reliable, and chemoselective reducing agent in the toolkit of the modern organic chemist. Its ability to be fine-tuned through the use of various catalytic systems allows for the reduction of a wide array of functional groups under mild conditions, making it particularly valuable in the synthesis of complex and sensitive molecules. This guide has provided a comprehensive overview of its key applications, supported by quantitative data and detailed experimental protocols. The continued development of new catalysts and methodologies for this compound-mediated reductions promises to further expand its utility and contribute to the advancement of efficient and sustainable chemical synthesis.

References

The Role of Phenylsilane in Deoxygenation Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phenylsilane's application in the deoxygenation of various organic functional groups. This compound (PhSiH3) has emerged as a versatile and efficient reducing agent in modern organic synthesis, offering a milder and often more selective alternative to traditional deoxygenation methods. This document details the core principles, reaction mechanisms, and experimental protocols for the deoxygenation of alcohols, aldehydes, ketones, and esters using this compound, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Deoxygenation of Alcohols

The deoxygenation of alcohols to their corresponding alkanes is a fundamental transformation in organic chemistry. This compound, in conjunction with various catalytic systems, provides effective methods for this conversion, particularly for benzylic and hindered alcohols.

Triphenylphosphine (B44618) Oxide (Ph3P=O)-Catalyzed Deoxygenation of Benzyl (B1604629) Alcohols

A notable advancement in alcohol deoxygenation is the use of catalytic triphenylphosphine oxide with this compound. This method is particularly effective for secondary and tertiary benzyl alcohols.[1][2] The reaction proceeds rapidly, often within 30 minutes, under an air atmosphere, which enhances its practicality.[2]

Experimental Protocol: Ph3P=O-Catalyzed Deoxygenation of 1-Phenylethanol (B42297)

To a solution of 1-phenylethanol (1.0 mmol) in acetonitrile (B52724) (5 mL) is added triphenylphosphine oxide (0.1 mmol, 10 mol%) and 1,2-diiodoethane (B146647) (1.5 mmol). This compound (2.0 mmol) is then added dropwise to the stirred solution at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding alkane.[2]

Quantitative Data:

Substrate (Alcohol)ProductCatalyst SystemSolventTime (min)Yield (%)Citation
1-PhenylethanolEthylbenzenePh3P=O / ICH2CH2IMeCN3095[2]
DiphenylmethanolDiphenylmethanePh3P=O / ICH2CH2IMeCN3096[1]
1,1-Diphenylethanol1,1-DiphenylethanePh3P=O / ICH2CH2IMeCN3098[1]
9-Anthracenemethanol9-MethylanthracenePh3P=O / ICH2CH2IMeCN3092[1]

Reaction Pathway:

G cluster_activation Catalyst Activation cluster_deoxygenation Deoxygenation Cycle PhSiH3 This compound (PhSiH₃) PhSiH2I PhSiH₂I PhSiH3->PhSiH2I + ICH₂CH₂I ICH2CH2I 1,2-Diiodoethane Activated_Complex [Ph₃P-O-SiH₂Ph]⁺ I⁻ PhSiH2I->Activated_Complex + Ph₃P=O Ph3PO Triphenylphosphine Oxide (Ph₃P=O) Alcohol R-OH (Alcohol) Intermediate1 [R-O-PPh₃]⁺ I⁻ Alcohol->Intermediate1 + Activated Complex Carbocation R⁺ (Carbocation) Intermediate1->Carbocation - Ph₃P=O Alkane R-H (Alkane) Carbocation->Alkane + PhSiH₃ G start Start setup Reaction Setup: - Aromatic Ketone - Pd/C Catalyst - this compound - Solvent (e.g., MeOH) start->setup reaction Stir at Room Temperature setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: 1. Filter Catalyst 2. Concentrate Filtrate monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product G Ester Ester (RCOOR') Hydrosilylation Hydrosilylation of Carbonyl Ester->Hydrosilylation PhSiH3 This compound (PhSiH₃) Activation Activation of Si-H bond PhSiH3->Activation Catalyst KBArF Catalyst Catalyst->Activation Activation->Hydrosilylation Intermediate Silyl Acetal Intermediate Hydrosilylation->Intermediate Reduction Reduction of Silyl Acetal Intermediate->Reduction + PhSiH₃ Ether Ether (RCH₂OR') Reduction->Ether

References

Introduction to phenylsilane applications in polymer chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylsilane (PhSiH₃) and its derivatives are versatile organosilicon compounds that have garnered significant attention in polymer chemistry. Their unique reactivity, stemming from the presence of silicon-hydrogen (Si-H) bonds and the phenyl group, allows for their application in a wide array of polymerization techniques and polymer modification strategies. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis and functionalization of polymers, targeting researchers, scientists, and professionals in drug development. The content herein summarizes key quantitative data, details experimental protocols for significant reactions, and provides visual representations of relevant chemical pathways and workflows.

This compound in Polymer Synthesis

This compound and its derivatives serve as crucial building blocks and reagents in the synthesis of various classes of polymers, including polysilanes, silicones, and carbosilane dendrimers.

Synthesis of Polysilanes

Polysilanes, polymers with a silicon backbone, exhibit intriguing electronic and photophysical properties. Phenyl-substituted polysilanes are of particular interest due to their enhanced thermal stability and solubility. A common method for their synthesis is the Wurtz-type coupling of dichlorosilanes.

Quantitative Data for Poly(methylthis compound) Synthesis

MonomerPolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Ref.
Dichloromethylthis compound (B109416)Wurtz Coupling8,97119,5402.1868[1]
Dichloromethylthis compoundLow-valent Titanium Reagent16,86026,9761.6-[2]

Experimental Protocol: Synthesis of Poly(methylthis compound) via Wurtz Coupling [1]

  • Materials: Dichloromethylthis compound, magnesium powder, lithium chloride, zinc chloride, tetrahydrofuran (B95107) (THF), toluene (B28343), isopropanol (B130326) (IPA), hydrochloric acid.

  • Apparatus: A 30 mL round-bottomed flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

  • Procedure: a. To the flask, add dry THF (30 mL), magnesium powder (40 mmol), LiCl (20 mmol), and ZnCl₂ (4 mmol). b. Stir the mixture for one hour at room temperature to dissolve the salts. c. Add dichloromethylthis compound (15 mmol) to the flask and stir the mixture for 3 hours at room temperature. d. After 3 hours, add water (3 mL) and toluene (50 mL) to the reaction mixture and filter to remove magnesium salts. e. Pour the filtrate into an ice-cold solution of HCl (1 M, 100 mL) and extract the aqueous solution with toluene (3 x 50 mL). f. Combine the organic layers, wash twice with brine (50 mL), dry over MgSO₄, and concentrate. g. Purify the product by reprecipitation from isopropanol (100 mL) to obtain the desired polymer.

Reaction Pathway: Wurtz-type Coupling for Polysilane Synthesis

Wurtz_Coupling Monomer Dichloromethylthis compound SilylRadical Silyl (B83357) Radical Intermediate Monomer->SilylRadical Reduction Mg Mg, Lewis Acid Mg->SilylRadical Polymer Poly(methylthis compound) SilylRadical->Polymer Coupling

Wurtz-type coupling of dichloromethylthis compound.
Hydrosilylation Polymerization

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for polymer synthesis, offering high efficiency and selectivity. This compound can be used as a monomer in step-growth polymerizations with di- or multifunctional unsaturated compounds.

Experimental Protocol: Hydrosilylation Polymerization of a Divinyl-Substituted Silsesquioxane with this compound [3]

  • Materials: Vinyl-substituted open-cage silsesquioxane, dimethylthis compound (B1631080), platinum catalyst (e.g., Karstedt's catalyst), toluene.

  • Apparatus: A reaction vessel with a magnetic stirrer, under an inert atmosphere.

  • Procedure: a. Dissolve the vinyl-substituted silsesquioxane in dry toluene. b. Add the platinum catalyst to the solution (e.g., 10⁻⁴ mol of platinum per mole of Si-H group). c. Add dimethylthis compound stoichiometrically to the vinyl groups. d. Stir the reaction mixture at room temperature for 24-48 hours. e. Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band. f. Upon completion, the solvent can be removed under vacuum to yield the functionalized polymer.

Workflow for Hydrosilylation Polymerization

Hydrosilylation_Workflow Start Start Dissolve Dissolve vinyl-silsesquioxane in toluene Start->Dissolve Add_Catalyst Add Platinum Catalyst Dissolve->Add_Catalyst Add_Silane Add this compound Add_Catalyst->Add_Silane React Stir at Room Temperature (24-48h) Add_Silane->React Monitor Monitor reaction (FT-IR) React->Monitor Monitor->React Incomplete Purify Solvent removal Monitor->Purify Complete End End Purify->End

General workflow for hydrosilylation polymerization.

This compound in Controlled Polymerization

This compound derivatives can be employed in controlled polymerization techniques to synthesize polymers with well-defined architectures, molecular weights, and low dispersity.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclic siloxanes is a common method for producing polysiloxanes. Phenyl-containing initiators or monomers can be used to incorporate phenyl groups into the polymer structure.

Experimental Protocol: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃) initiated by sec-Butyllithium (B1581126) [4]

  • Materials: Hexamethylcyclotrisiloxane (D₃), sec-butyllithium (sec-BuLi), benzene (B151609), tetrahydrofuran (THF).

  • Apparatus: A reaction vessel under a high-vacuum line.

  • Procedure: a. Purify D₃ by sublimation and dissolve it in benzene. b. Initiate the polymerization by adding a calculated amount of sec-BuLi in benzene at room temperature. c. After initiation, add an equal volume of THF to promote propagation. d. Allow the polymerization to proceed at room temperature until approximately 50% monomer conversion is reached. e. Lower the temperature to -20 °C and continue the polymerization until completion to minimize side reactions. f. Terminate the polymerization by adding a suitable quenching agent, such as a chlorosilane derivative.

Logical Relationship in Controlled AROP of D₃

AROP_Logic Initiation Initiation (sec-BuLi, RT) Propagation_RT Propagation (RT) ~50% conversion Initiation->Propagation_RT Propagation_LowT Propagation (-20°C) >99% conversion Propagation_RT->Propagation_LowT Lower Temp. SideReactions Backbiting & Equilibration Propagation_RT->SideReactions High Temp. Termination Termination Propagation_LowT->Termination

Control of side reactions in AROP of D₃.

This compound in Polymer Functionalization

The reactivity of the Si-H bond in this compound makes it a valuable reagent for the post-polymerization functionalization of various polymers, enabling the introduction of silicon-containing moieties and further chemical transformations.

Experimental Protocol: Functionalization of Polypropylene (B1209903) with this compound

  • Materials: Polypropylene (PP), this compound, dicumyl peroxide (initiator).

  • Apparatus: A twin-screw extruder or a batch mixer.

  • Procedure: a. Melt the polypropylene in the extruder or mixer at a high temperature (e.g., 170-260 °C). b. Introduce a mixture of this compound and dicumyl peroxide into the molten polymer. c. The radical initiator generates radicals that abstract hydrogen from the polymer backbone, creating reactive sites. d. This compound then reacts with these sites, grafting silyl groups onto the polymer chain. e. The degree of functionalization can be controlled by the concentration of silane (B1218182) and initiator.

This compound in Dendritic Polymer Synthesis

This compound derivatives are used as core molecules or building blocks in the synthesis of carbosilane dendrimers, which are highly branched, monodisperse macromolecules with potential applications in catalysis, drug delivery, and materials science.

Experimental Protocol: Synthesis of a First-Generation Carbosilane Dendrimer [5]

  • Materials: Allyl-terminated carbosilane dendrimer precursor, (3-chloropropyl)dimethylsilane, Karstedt's catalyst, toluene, sodium azide (B81097), dimethylformamide (DMF).

  • Apparatus: Standard laboratory glassware for organic synthesis.

  • Procedure (Hydrosilylation): a. Dissolve the allyl-terminated precursor in dry toluene. b. Add (3-chloropropyl)dimethylsilane and Karstedt's catalyst. c. Stir the mixture at room temperature for 48 hours, monitoring by ¹H NMR. d. Concentrate the reaction mixture under reduced pressure to obtain the chloro-functionalized dendrimer.

  • Procedure (Azidation): a. Dissolve the chloro-functionalized dendrimer in DMF. b. Add sodium azide and stir the mixture. c. After the reaction is complete, filter the mixture and concentrate under reduced pressure to obtain the azide-functionalized dendrimer.

This compound in Silicone Chemistry

Phenyl-containing silanes are essential components in the formulation of silicone rubbers and resins, imparting desirable properties such as high-temperature stability, radiation resistance, and improved mechanical strength.

Quantitative Data for Phenyl Silicone Rubber Properties

Phenyl Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Onset Thermal Degradation (°C)Ref.
50-60 (Resin)4.19680443.7[4]
20 (Epoxy-modified)----[6]
-10.2450--[4]

Thermal Properties of Phenyl-Containing Silicone Resins

Resin TypeCuring Temperature (°C)Td5 (5% weight loss) in N₂ (°C)Td5 (5% weight loss) in Air (°C)Char Yield at 800°C in N₂ (%)Ref.
SR-OH27056751190.1[7]
SR-OH35060654291.1[7]
Phenyl-modified MQ->500--[6]
Phenyl-modified Gel-480--[8]

This compound and its derivatives are indispensable tools in modern polymer chemistry. Their diverse reactivity enables the synthesis of a wide range of polymers with tailored properties and facilitates the functionalization of existing macromolecules. The applications highlighted in this guide, from the creation of high-performance polysilanes and silicones to the construction of complex dendritic architectures, underscore the significant and expanding role of this compound in the development of advanced polymeric materials. Further research into novel catalytic systems and polymerization methodologies will undoubtedly continue to broaden the horizons of this compound applications in polymer science.

References

Phenylsilane as a Hydride Donor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenylsilane (PhSiH₃) has emerged as a versatile and efficient hydride donor in modern organic synthesis, offering a milder and often more selective alternative to traditional reducing agents. Its utility spans a wide range of reductive transformations, including the hydrosilylation of carbonyls, reductive amination, and the deoxygenation of phosphine (B1218219) oxides. The reactivity of the silicon-hydrogen bond in this compound is typically unlocked through activation by a catalyst, which can range from transition metal complexes and Lewis acids to bases and even enzymes. This guide provides a comprehensive overview of the mechanism of action of this compound as a hydride donor, its various modes of activation, and its application in key synthetic methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this valuable reagent.

Introduction

This compound is an organosilicon compound featuring a phenyl group and three hydrogen atoms attached to a central silicon atom.[1] It is a colorless liquid that is soluble in many common organic solvents.[2] The polarity of the Si-H bond is relatively low, but it can be readily activated to serve as a source of hydride (H⁻). Compared to other reducing agents like lithium aluminum hydride or sodium borohydride, this compound and other organosilanes offer several advantages, including non-aggressive behavior, mild reaction conditions, low toxicity, good functional group tolerance, and often a predictable stereochemical outcome.[1][3] These characteristics make this compound a particularly attractive reagent in complex molecule synthesis, a cornerstone of drug development.

Core Mechanism of Hydride Donation

The fundamental process of hydride donation from this compound involves the cleavage of a silicon-hydrogen bond and the transfer of a hydride ion to an electrophilic center. This process is energetically unfavorable on its own and thus requires activation. The mechanism of activation dictates the pathway of the hydride transfer. Generally, the activation can proceed through several pathways, including the formation of a more reactive silyl (B83357) cation, a hypervalent silicon species, or the transfer of the hydride to a catalyst to form a reactive metal hydride intermediate.

Catalytic Activation of this compound

The efficacy of this compound as a hydride donor is critically dependent on the method of its activation. Various catalytic systems have been developed to facilitate this process, each with its own mechanistic nuances and substrate scope.

Transition Metal Catalysis

A wide array of transition metal complexes, including those of rhodium, ruthenium, copper, nickel, and manganese, can catalyze hydrosilylation reactions with this compound.[4][5] The general mechanism often involves the oxidative addition of the Si-H bond to the metal center, forming a metal silyl hydride intermediate. This is followed by coordination of the substrate (e.g., a ketone) to the metal center and subsequent migratory insertion of the hydride to the electrophilic carbon of the substrate. Reductive elimination then releases the silylated product and regenerates the active catalyst.

Lewis Acid Catalysis

Lewis acids can activate the substrate, typically a carbonyl compound, by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack from this compound.[6] In some cases, the Lewis acid may interact with the this compound itself. For instance, N-heterocyclic carbenes (NHCs) can activate dithis compound (B1312307) to form a hypervalent silicon intermediate with strong Lewis acidic character, which then dually activates both the carbonyl substrate and the hydride at the silicon center.[6]

Base Catalysis

Bases, such as fluoride (B91410) ions or potassium hydroxide, can activate this compound by forming a pentacoordinate, hypervalent silicon intermediate.[7][8] This "ate" complex is more electron-rich and a significantly more potent hydride donor than the neutral silane. The active species facilitates the hydride transfer to the electrophilic substrate.[2][7]

Biocatalysis

Remarkably, certain enzymes can be repurposed to catalyze abiotic reactions using this compound. For example, human carbonic anhydrase II (hCAII), a zinc-containing enzyme, can catalyze the enantioselective reduction of ketones.[9] The proposed mechanism involves the reaction of this compound with the zinc-hydroxide unit in the enzyme's active site to form a transient zinc-hydride species. This enzymatic zinc hydride then delivers the hydride to the ketone substrate in a highly stereocontrolled manner.[9]

Applications in Organic Synthesis

The versatility of activated this compound is demonstrated in a broad spectrum of reduction reactions that are fundamental to organic synthesis and drug discovery.

Reduction of Carbonyl Compounds

This compound is widely used for the reduction of aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols.[7][10] The choice of catalyst can impart high levels of chemoselectivity and enantioselectivity, which is crucial for the synthesis of chiral alcohols. For instance, the hCAII-catalyzed reduction of various ketones proceeds with high yields and excellent enantiomeric excesses.[9]

Reductive Amination

Direct reductive amination of aldehydes and ketones with amines in the presence of this compound provides an efficient route to secondary and tertiary amines.[11] This one-pot procedure is often catalyzed by Lewis acids, such as dibutyltin (B87310) dichloride, and demonstrates good functional group tolerance under mild conditions.[11]

Reduction of Phosphine Oxides

A significant application of this compound is the reduction of tertiary phosphine oxides back to the corresponding phosphines.[2][12] This reaction is particularly important for recycling phosphine ligands used in various catalytic cycles, such as the Wittig, Appel, and Mitsunobu reactions.[1] The reduction with this compound proceeds with retention of configuration at the phosphorus center.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions using this compound as a hydride donor, highlighting its efficiency and selectivity.

Table 1: Asymmetric Reduction of Ketones with this compound Catalyzed by hCAII [9]

SubstrateProductYield (%)Enantiomeric Excess (e.e., %)
Acetophenone1-Phenylethanol8991
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99>99
4'-Bromoacetophenone1-(4-Bromophenyl)ethanol81>99
2-Acetylpyridine1-(Pyridin-2-yl)ethanol>99>99
3-Acetylpyridine1-(Pyridin-3-yl)ethanol>99>99

Table 2: Dibutyltin Dichloride-Catalyzed Reductive Amination Using this compound [11]

Aldehyde/KetoneAmineProductYield (%)
BenzaldehydeAniline (B41778)N-Benzylaniline95
4-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline98
CyclohexanoneAnilineN-Cyclohexylaniline85
BenzaldehydeDibenzylamineTribenzylamine91
4-NitrobenzaldehydeAnilineN-(4-Nitrobenzyl)aniline92

Detailed Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of a Ketone Catalyzed by hCAII[9]
  • To a solution of human carbonic anhydrase II (hCAII) (0.1 μmol) in 1 mL of buffer, add the ketone substrate (50 μmol).

  • Add this compound (150 μmol, 3 equivalents with respect to the ketone).

  • Stir the reaction mixture at the desired temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or SFC).

Protocol 2: General Procedure for the Reductive Amination of an Aldehyde with an Aniline[11]
  • To a solution of the aldehyde (1.0 mmol) and the aniline (1.1 mmol) in a suitable solvent (e.g., THF), add dibutyltin dichloride (0.05 mmol, 5 mol%).

  • Add this compound (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor for completion.

  • Upon completion, quench the reaction by the addition of an aqueous base (e.g., 1 M NaOH).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the product by chromatography if necessary.

Mandatory Visualization

general_hydrosilylation cluster_cycle Catalytic Cycle Catalyst [M] Product R₂CH-OSiH₂Ph Intermediate1 [M](H)(SiH₂Ph) Catalyst->Intermediate1 + PhSiH₃ (Oxidative Addition) PhSiH3 PhSiH₃ Substrate R₂C=O Silylated_Product R₂CHOH Product->Silylated_Product Product->Silylated_Product Hydrolysis Hydrolysis Hydrolysis Intermediate2 [M](H)(SiH₂Ph)(R₂C=O) Intermediate1->Intermediate2 + R₂C=O (Coordination) Intermediate2->Catalyst - R₂CH-OSiH₂Ph (Reductive Elimination)

Caption: General mechanism of transition metal-catalyzed hydrosilylation.

hCAII_mechanism cluster_enzyme hCAII Active Site ZnOH [hCAII]-Zn-OH ZnH [hCAII]-Zn-H ZnOH->ZnH + PhSiH₃ PhSiH2OH PhSiH₂OH PhSiH3 PhSiH₃ Zn_Alkoxide [hCAII]-Zn-OCHR₂ ZnH->Zn_Alkoxide + R₂C=O (Hydride Transfer) Ketone R₂C=O Zn_Alkoxide->ZnOH + H₂O - R₂CHOH Alcohol R₂CHOH H2O H₂O

Caption: Proposed mechanism for hCAII-catalyzed ketone reduction.

Caption: A typical experimental workflow for a this compound reduction.

activation_pathways cluster_catalysts Activation Methods cluster_intermediates Reactive Intermediates PhSiH3 This compound (PhSiH₃) TM Transition Metal Catalyst PhSiH3->TM LA Lewis Acid Catalyst PhSiH3->LA Base Base (e.g., F⁻, OH⁻) PhSiH3->Base Enzyme Biocatalyst (e.g., hCAII) PhSiH3->Enzyme MH Metal Hydride [M]-H TM->MH Activated_Substrate Activated Substrate R₂C=O---[LA] LA->Activated_Substrate Hypervalent_Si Hypervalent Silane [PhSiH₃X]⁻ Base->Hypervalent_Si Enzyme_H Enzyme-Metal Hydride [Enz]-Zn-H Enzyme->Enzyme_H

Caption: Activation pathways for this compound as a hydride donor.

References

Phenylsilane: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for phenylsilane in a laboratory setting. This compound is a versatile reagent in organic synthesis, valued for its role as a reducing agent and in hydrosilylation reactions. However, its reactivity and hazardous properties necessitate strict adherence to safety protocols to mitigate risks. This document outlines the physical and chemical properties, hazards, safe handling procedures, storage requirements, disposal methods, and emergency protocols associated with this compound. Detailed experimental protocols for its common applications are also provided.

Chemical and Physical Properties

This compound is a colorless liquid with a toluene-like odor.[1] It is highly flammable and reacts with water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₈Si[1][3]
Molecular Weight 108.21 g/mol [1][3][4]
Appearance Clear, colorless liquid[1][2][4]
Odor Toluene-like[1]
Boiling Point 120 °C (at 760 mmHg)[4][5]
Melting Point -64 to -68 °C[2][4]
Density 0.877 g/mL at 25 °C[4][5]
Flash Point 8 °C (46.4 °F) - closed cup[2]
Refractive Index n20/D 1.510[2][5]
Solubility Insoluble in water[2][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability, reactivity, and toxicity.[1][7] It is crucial for laboratory personnel to be fully aware of these hazards before handling the compound. The GHS classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification of this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids 2H225: Highly flammable liquid and vapor[1][7]
Substances and mixtures which in contact with water emit flammable gases 2H261: In contact with water releases flammable gas[7]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][7]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][7]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][7]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[1][7]
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation[7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are paramount to ensure the safety of laboratory personnel. The following workflow outlines the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handle Handling cluster_storage Storage cluster_waste Waste Disposal prep Preparation handle Handling storage Storage waste Waste Disposal store_cool Store in a Cool, Dry, Well-Ventilated Area storage->store_cool collect Collect Waste in a Labeled, Closed Container waste->collect spill Spill Response sds Review SDS ppe Don Appropriate PPE sds->ppe hood Work in a Fume Hood ppe->hood ground Ground Equipment hood->ground inert Use under Inert Atmosphere ground->inert transfer Transfer via Syringe/Cannula inert->transfer avoid_water Avoid Contact with Water transfer->avoid_water avoid_heat Avoid Heat, Sparks, and Open Flames avoid_water->avoid_heat store_inert Store under Inert Gas store_cool->store_inert store_tight Keep Container Tightly Closed store_inert->store_tight dispose Dispose of as Hazardous Waste collect->dispose spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL) in a Controlled Area? assess->small_spill large_spill Large Spill or in a Public Area small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate the Area large_spill->evacuate notify Notify Emergency Services evacuate->notify contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose catalyst [M] Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition This compound PhSiH₃ This compound->oxidative_addition alkene R-CH=CH₂ alkene_coordination Alkene Coordination alkene->alkene_coordination complex1 H-[M]-SiH₂Ph oxidative_addition->complex1 complex1->alkene_coordination complex2 (R-CH=CH₂)-H-[M]-SiH₂Ph alkene_coordination->complex2 migratory_insertion Migratory Insertion complex2->migratory_insertion complex3 R-CH₂-CH₂-[M]-SiH₂Ph migratory_insertion->complex3 reductive_elimination Reductive Elimination complex3->reductive_elimination product R-CH₂-CH₂-SiH₂Ph reductive_elimination->product regenerated_catalyst [M] Catalyst reductive_elimination->regenerated_catalyst regenerated_catalyst->oxidative_addition

References

Spectroscopic Characterization of Phenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data and experimental methodologies for the characterization of phenylsilane (C₆H₅SiH₃). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organosilane compounds. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound, offering a foundational dataset for its identification and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignmentReference Solvent
~7.58 - 7.35MultipletAromatic protons (C₆H₅)Not Specified
4.22SingletSilyl protons (SiH₃)Not Specified
4.16Not SpecifiedPhSiH₃CD₃CN[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignmentReference Solvent
135.5Aromatic CTHF[2]
130.1Aromatic CTHF[2]
128.1Aromatic CTHF[2]
127.9Aromatic CTHF[2]

²⁹Si NMR Data

Chemical Shift (δ) ppmReference
-59.6[3]
-60.1Not Specified
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹)Assignment
~3070Aromatic C-H stretch
~2150Si-H stretch
~1430Aromatic C=C stretch
~1120Si-Ph stretch
~920Si-H bend
~730 & ~695C-H out-of-plane bend

Experimental Protocols

Accurate spectroscopic analysis of this compound requires careful sample preparation and data acquisition. This compound is a colorless liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[4]

NMR Spectroscopy Protocols

Sample Preparation (Air-Sensitive Protocol)

  • Inert Atmosphere: All manipulations of this compound should be conducted under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[4][5]

  • Solvent Selection: Use an appropriate deuterated solvent (e.g., benzene-d₆, chloroform-d, or acetonitrile-d₃). The solvent should be thoroughly dried and degassed before use. Benzene-d₆ was used in some reported experiments.[6]

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and ²⁹Si NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Transfer the prepared solution to a clean, dry NMR tube, preferably a J-Young tube or a standard NMR tube fitted with a septum and flushed with an inert gas to prevent atmospheric contamination.[6]

Instrumentation and Data Acquisition

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[6][7] Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: Spectra are acquired with broadband proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ²⁹Si NMR: This nucleus has low natural abundance and a negative gyromagnetic ratio, often requiring longer acquisition times or the use of sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[8] The presence of a broad signal from the glass of the NMR tube and probe around -110 ppm should be noted, though it is generally well-separated from the this compound signal.[9]

Infrared (IR) Spectroscopy Protocol

Sample Preparation

As this compound is a liquid, its IR spectrum can be obtained directly.

  • Neat Liquid: Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin liquid film.[10]

  • Solution: Alternatively, a dilute solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride or carbon disulfide) can be prepared and analyzed in a liquid cell.[11] The NIST WebBook entry for this compound specifies a solution in CCl₄ and CS₂.[11]

Instrumentation and Data Acquisition

  • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • A background spectrum of the empty KBr/NaCl plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.

  • The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

G Spectroscopic Characterization Workflow for this compound cluster_sample Sample Handling cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_conclusion Final Characterization Sample This compound Sample InertAtmosphere Handle under Inert Atmosphere (Glovebox or Schlenk Line) Sample->InertAtmosphere PrepNMR Prepare NMR Sample (Deuterated Solvent) InertAtmosphere->PrepNMR PrepIR Prepare IR Sample (Neat Liquid Film) InertAtmosphere->PrepIR AcquireNMR Acquire NMR Spectra PrepNMR->AcquireNMR H1_NMR ¹H NMR AcquireNMR->H1_NMR C13_NMR ¹³C NMR AcquireNMR->C13_NMR Si29_NMR ²⁹Si NMR AcquireNMR->Si29_NMR ProcessNMR Process & Analyze Data H1_NMR->ProcessNMR C13_NMR->ProcessNMR Si29_NMR->ProcessNMR StructureConfirmNMR Confirm Phenyl & Silyl Groups ProcessNMR->StructureConfirmNMR FinalReport Comprehensive Spectroscopic Report StructureConfirmNMR->FinalReport AcquireIR Acquire FT-IR Spectrum PrepIR->AcquireIR ProcessIR Analyze Characteristic Bands AcquireIR->ProcessIR StructureConfirmIR Identify Functional Groups (Si-H, Si-Ph, C-H) ProcessIR->StructureConfirmIR StructureConfirmIR->FinalReport

Caption: Workflow for this compound Characterization.

References

Methodological & Application

Phenylsilane Reduction of Carbonyl Compounds: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of carbonyl compounds to their corresponding alcohols is a fundamental transformation in organic synthesis. Phenylsilane (PhSiH₃) has emerged as a versatile and effective reducing agent for this purpose, offering several advantages over traditional metal hydride reagents. These benefits include mild reaction conditions, high chemoselectivity, and a favorable safety profile.[1] This document provides a comprehensive guide to performing this compound reductions of carbonyl compounds, including a detailed experimental protocol, a summary of reaction parameters for various substrates, and a visual representation of the experimental workflow. The methodologies described herein are applicable to a broad range of aldehydes and ketones, making them valuable for professionals in academic research and the pharmaceutical industry.

Data Presentation: Reaction Parameters and Yields

The efficiency of this compound reduction is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following table summarizes quantitative data from various studies to provide a comparative overview of different reaction conditions and their outcomes.

Carbonyl SubstrateCatalyst (mol%)Reducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePMe₃ (10)This compoundAcetonitrileRoom Temp288[2]
BenzaldehydePⁿBu₃ (10)This compoundAcetonitrileRoom Temp-46[2]
BenzaldehydePOct₃ (10)This compoundAcetonitrileRoom Temp-56[2]
BenzaldehydePMe₃ (10)This compoundPropylene CarbonateRoom Temp-97[1][2][3]
AcetophenonehCAII (0.2)This compound (3)Buffer--89[4]
4'-ChloroacetophenonehCAII (0.2)This compound (3)Buffer-->99[4]
4'-BromoacetophenonehCAII (0.2)This compound (3)Buffer--81[4]
4'-MethylacetophenonehCAII (0.2)This compound (3)Buffer--81[4]
4'-MethoxyacetophenonehCAII (0.2)This compound (3)Buffer--51[4]
4-AcetylpyridinehCAII (0.2)This compound (3)Buffer--99[4]
Various Aldehydes/KetonesDibutyltin (B87310) dichlorideThis compound-Room Temp-Good Yields[5][6]

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the this compound reduction of a generic carbonyl compound. This protocol is a synthesis of best practices reported in the literature and is intended to be a starting point for optimization.

Materials:

  • Carbonyl compound (e.g., substituted acetophenone)

  • This compound (PhSiH₃)

  • Catalyst (e.g., phosphine, copper complex, or enzyme as per the table above)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or appropriate buffer)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Quenching solution (e.g., 1M NaOH)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven prior to use.

    • To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound and the catalyst under an inert atmosphere.

    • Add the anhydrous solvent via syringe.

  • Addition of this compound:

    • Slowly add this compound to the reaction mixture dropwise using a syringe pump.[7] This is crucial to control the evolution of hydrogen gas that may occur.[7]

    • During the addition, the reaction mixture may change color.[7]

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature as required).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a suitable quenching agent (e.g., 1M aqueous NaOH).[7] Be cautious as gas evolution may occur.[7]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alcohol.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows associated with the this compound reduction of carbonyl compounds.

G cluster_workflow Experimental Workflow for this compound Reduction A 1. Reaction Setup (Carbonyl, Catalyst, Solvent under Inert Atmosphere) B 2. Slow Addition of this compound (via Syringe Pump) A->B Introduce Reducing Agent C 3. Reaction Monitoring (TLC or GC) B->C Allow Reaction to Proceed D 4. Quenching (e.g., 1M NaOH at 0°C) C->D Upon Completion E 5. Aqueous Workup (Extraction and Washing) D->E Neutralize and Extract F 6. Purification (Column Chromatography) E->F Isolate Crude Product G Final Product (Alcohol) F->G Obtain Pure Alcohol

Caption: A step-by-step experimental workflow for the this compound reduction of carbonyl compounds.

G cluster_mechanism Generalized Reaction Mechanism Carbonyl R-C(=O)-R' (Carbonyl Compound) HydrideTransfer Hydride Transfer Carbonyl->HydrideTransfer This compound PhSiH₃ ActivatedSi Activated Silane Intermediate [Catalyst-SiH₂Ph]⁻ or Metal-Hydride This compound->ActivatedSi Catalyst Catalyst (Lewis Base or Metal Complex) Catalyst->ActivatedSi ActivatedSi->HydrideTransfer AlkoxySilane R-CH(OSiH₂Ph)-R' (Alkoxysilane Intermediate) HydrideTransfer->AlkoxySilane Hydrolysis Hydrolysis (Workup) AlkoxySilane->Hydrolysis Alcohol R-CH(OH)-R' (Alcohol Product) Hydrolysis->Alcohol

Caption: A simplified diagram of the general mechanism for this compound reduction of carbonyls.

References

Application Notes and Protocols: Metal-Catalyzed Hydrosilylation of Alkenes with Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-catalyzed hydrosilylation is a fundamental and atom-economical reaction for the formation of silicon-carbon bonds. This process involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond of an alkene. The resulting organosilanes are versatile intermediates in organic synthesis and have widespread applications in materials science and the pharmaceutical industry. Phenylsilane (PhSiH₃) is a commonly employed hydrosilylating agent due to its reactivity and the utility of the resulting phenyl-substituted organosilanes. A variety of transition metal catalysts, including those based on platinum, rhodium, iron, and nickel, have been developed to facilitate this transformation, often with high efficiency and selectivity.

Mechanism of Hydrosilylation

The most widely accepted mechanism for the metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism .[1] This catalytic cycle typically involves the following key steps:

  • Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent metal center (M) to form a metal-hydrido-silyl complex.

  • Olefin Coordination: The alkene coordinates to the metal center.

  • Migratory Insertion: The alkene inserts into the metal-hydride bond. This step is often rate-determining and dictates the regioselectivity of the reaction. Insertion can occur in two ways, leading to either the α-adduct (Markovnikov product) or the β-adduct (anti-Markovnikov product).

  • Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the organosilane product and regenerate the active catalyst.

An alternative pathway, the modified Chalk-Harrod mechanism , involves the insertion of the alkene into the metal-silicon bond followed by reductive elimination of a C-H bond.[2] However, for many catalytic systems, the classical Chalk-Harrod mechanism is considered the dominant pathway.[3]

Chalk_Harrod_Mechanism cluster_inputs Reactants M Active Catalyst (M) MSiH Oxidative Addition (M(H)(SiR₃)) M->MSiH + PhSiH₃ MSiH_alkene Olefin Coordination (M(H)(SiR₃)(alkene)) MSiH->MSiH_alkene + Alkene M_alkyl_Si Migratory Insertion (M(alkyl)(SiR₃)) MSiH_alkene->M_alkyl_Si Insertion M_alkyl_Si->M Reductive Elimination Product Organosilane Product M_alkyl_Si->Product Alkene Alkene Silane This compound (PhSiH₃)

Caption: The Chalk-Harrod mechanism for metal-catalyzed hydrosilylation.

Comparative Data of Metal Catalysts

The choice of metal catalyst significantly influences the efficiency, regioselectivity, and functional group tolerance of the hydrosilylation reaction. Below is a summary of quantitative data for the hydrosilylation of various alkenes with this compound using different metal catalysts.

AlkeneCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Regioselectivity (anti-M:M)Reference
Styrene (B11656)Karstedt's Catalyst (Pt)0.02 (g)None301.1790>99:1 (β-product)[3][4]
1-Hexene[RhCl(PPh₃)₃] (Wilkinson's)0.1Toluene602>95>98:2[5]
1-Phenyl-1,3-butadiene (B73350)Fe-Phenanthroline Imine1THFrt29999:1 (1,2-addition)[6][7]
Styrene(1-Me-indenyl)Ni(PPh₃)Cl/NaBPh₄~1Toluenert-50-80<2:98 (α-product)[2]
1-Octene (B94956)NiCl₂·6H₂O/tBuOK2.0THF-301295>99:1[8][9]
1-HexeneFe-Pincer Complex0.3None221>99>99:1[10]
1-Substituted EthylenesFe-Phenanthroline Imine1THFrt2up to 97>98:2[6]

Experimental Protocols

The following are generalized and specific protocols for the metal-catalyzed hydrosilylation of alkenes with this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

General Protocol for Metal-Catalyzed Hydrosilylation

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_catalyst Add Metal Catalyst and Solvent setup->add_catalyst add_alkene Add Alkene add_catalyst->add_alkene add_silane Add this compound add_alkene->add_silane reaction Stir at Specified Temperature add_silane->reaction monitoring Monitor Reaction (TLC, GC, or NMR) reaction->monitoring workup Quench and Work-up monitoring->workup Reaction Complete purification Purify Product (Distillation or Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for hydrosilylation.

  • Reaction Setup: A dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Addition of Reagents: The metal catalyst and anhydrous solvent are added to the flask. The alkene is then added, followed by the dropwise addition of this compound.

  • Reaction: The reaction mixture is stirred at the specified temperature for the required amount of time.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.

Specific Protocol 1: Platinum-Catalyzed Hydrosilylation of Styrene

This protocol is adapted from the use of a silica-supported Karstedt-type catalyst.[3]

  • Reagents:

    • Styrene (3 mmol)

    • Dimethylthis compound (B1631080) (3 mmol) - Note: this compound can be used similarly.

    • Silica-supported Karstedt-type catalyst (0.02 g, 1.9 wt% Pt)

  • Procedure:

    • In a 5 mL vessel, mix styrene (3 mmol) and dimethylthis compound (3 mmol).

    • Add the silica-supported Karstedt-type catalyst (0.02 g).

    • Stir the mixture at 30 °C.

    • Monitor the reaction by GC.

    • Upon completion, the product can be isolated by fractional distillation.

Specific Protocol 2: Iron-Catalyzed Hydrosilylation of 1-Phenyl-1,3-butadiene

This protocol is based on the use of an iron-phenanthroline imine complex.[6][7]

  • Reagents:

    • 1-Phenyl-1,3-butadiene (0.7 mmol)

    • This compound (0.77 mmol)

    • Iron-phenanthroline imine complex C1d (1 mol%)

    • Ethylmagnesium bromide (EtMgBr) (2 mol%)

    • Anhydrous THF (1 mL)

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere, add the iron complex C1d (1 mol%).

    • Add anhydrous THF (1 mL) and cool the mixture.

    • Add EtMgBr (2 mol%) and stir for a few minutes.

    • Add 1-phenyl-1,3-butadiene (0.7 mmol) followed by this compound (0.77 mmol).

    • Allow the reaction to stir at room temperature for 2 hours.

    • Follow the general work-up and purification procedures.

Specific Protocol 3: Nickel-Catalyzed Hydrosilylation of 1-Octene

This protocol utilizes a simple nickel salt and a base.[8][9]

  • Reagents:

    • 1-Octene (1.0 mmol)

    • This compound (1.2 mmol)

    • NiCl₂·6H₂O (2.0 mol%)

    • Potassium tert-butoxide (tBuOK) (4.0 mol%)

    • Anhydrous THF (2 mL)

  • Procedure:

    • In a dried Schlenk tube under an inert atmosphere, add NiCl₂·6H₂O (2.0 mol%) and tBuOK (4.0 mol%).

    • Add anhydrous THF (2 mL) and stir the suspension at room temperature for 10 minutes.

    • Cool the mixture to -30 °C.

    • Add 1-octene (1.0 mmol) followed by the dropwise addition of this compound (1.2 mmol).

    • Stir the reaction at -30 °C for 12 hours.

    • Follow the general work-up and purification procedures.

Catalyst Selection and Reactivity

The choice of metal catalyst is crucial for achieving the desired outcome in a hydrosilylation reaction.

Catalyst_Comparison cluster_Pt Platinum Catalysts cluster_Rh Rhodium Catalysts cluster_Fe Iron Catalysts cluster_Ni Nickel Catalysts Pt High Activity Excellent anti-Markovnikov Selectivity Industrially Prevalent Rh High Activity Good Selectivity Effective for Asymmetric Hydrosilylation Fe Earth-Abundant & Low Cost Tunable Selectivity with Ligands Good Functional Group Tolerance Ni Cost-Effective Can Favor Markovnikov or anti-Markovnikov Products Ligand-Dependent Reactivity

Caption: Comparison of common metal catalysts for hydrosilylation.

  • Platinum Catalysts (e.g., Karstedt's catalyst): These are highly active and typically provide excellent anti-Markovnikov selectivity. They are the most widely used catalysts in industrial applications.[11]

  • Rhodium Catalysts (e.g., Wilkinson's catalyst): These are also highly active and can be tuned for specific selectivities. They are particularly useful in asymmetric hydrosilylation.[5]

  • Iron Catalysts: As an earth-abundant and low-cost metal, iron has gained significant attention. The selectivity of iron catalysts can be tuned by the ligand design, and they often exhibit good functional group tolerance.[6][7]

  • Nickel Catalysts: Nickel catalysts are a cost-effective alternative to precious metals. Their regioselectivity can be controlled by the choice of ligands and reaction conditions, allowing access to both Markovnikov and anti-Markovnikov products.[2][8][9]

Conclusion

The metal-catalyzed hydrosilylation of alkenes with this compound is a powerful tool for the synthesis of organosilanes. The selection of the appropriate metal catalyst and reaction conditions is critical to achieving high yields and the desired regioselectivity. This document provides a foundational understanding and practical protocols to aid researchers in the application of this important transformation.

References

Application Notes and Protocols for Metal-Free Reductive Amination with Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful method for the synthesis of secondary and tertiary amines. Traditional methods often rely on metal hydrides or catalytic hydrogenation, which can present challenges in terms of functional group tolerance, safety, and removal of metal residues from active pharmaceutical ingredients (APIs). This application note details a robust, metal-free protocol for the direct reductive amination of aldehydes and ketones utilizing phenylsilane as a stoichiometric reductant. This organocatalytic approach offers mild reaction conditions, high functional group tolerance, and operational simplicity, making it an attractive alternative for the synthesis of complex amine-containing molecules.

The methodology described herein focuses on the use of a highly effective organocatalyst, tris(pentafluorophenyl)borane, B(C6F5)3, which acts as a potent Lewis acid to activate the silane (B1218182) for hydride transfer. This process proceeds through the in situ formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then efficiently reduced by the activated this compound.

Reaction Principle and Workflow

The metal-free reductive amination proceeds in a one-pot fashion. The reaction is initiated by the condensation of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal intermediate. In the presence of the Lewis acid catalyst, B(C6F5)3, this intermediate readily dehydrates to form an electrophilic iminium ion. The catalyst also activates the this compound, increasing its hydridicity and facilitating the transfer of a hydride to the iminium ion, yielding the desired amine product. The process is tolerant to a variety of functional groups and can be performed under ambient conditions without the need for rigorously anhydrous solvents.[1][2][3]

workflow cluster_reactants Reactants carbonyl Aldehyde or Ketone iminium In situ Iminium Ion Formation carbonyl->iminium Condensation amine Primary or Secondary Amine amine->iminium catalyst B(C6F5)3 Catalyst silane This compound (PhSiH3) catalyst->silane catalyst->iminium Dehydration reduction Hydride Transfer and Reduction silane->reduction Activation by B(C6F5)3 iminium->reduction product Secondary or Tertiary Amine Product reduction->product

Caption: General workflow of the B(C6F5)3-catalyzed reductive amination.

Quantitative Data Summary

The following table summarizes the results for the B(C6F5)3-catalyzed reductive amination of various aldehydes and ketones with different amines. The data is compiled from representative examples in the literature and demonstrates the broad applicability of this metal-free protocol. While the original study extensively utilized dimethylthis compound (B1631080) (Me2PhSiH), this compound is a suitable and often more reactive alternative. The yields presented are indicative of the efficiency of the reaction under optimized conditions.[1][2][3]

EntryCarbonyl CompoundAmineProductTime (h)Temp (°C)Yield (%)
1BenzaldehydeAnilineN-Benzylaniline1.5100>95
24-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline1.5100>95
34-ChlorobenzaldehydeAnilineN-(4-Chlorobenzyl)aniline1.5100>95
4AcetophenoneAnilineN-(1-Phenylethyl)aniline1.510094
5CyclohexanoneAnilineN-Cyclohexylaniline1.510085
6Benzaldehyde4-MethoxyanilineN-Benzyl-4-methoxyaniline1.5100>95
7BenzaldehydeN-MethylanilineN-Benzyl-N-methylaniline1.510091
84-AcetylbenzonitrileAnilineN-(1-(4-Cyanophenyl)ethyl)aniline1.510088
9Benzaldehyde4-NitroanilineN-Benzyl-4-nitroaniline1.510065
10Ethyl 4-acetylbenzoateAnilineEthyl 4-(1-(phenylamino)ethyl)benzoate1.5100>95

Experimental Protocols

General Procedure for B(C6F5)3-Catalyzed Reductive Amination:

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0 equiv)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (1-5 mol%)

  • This compound (1.2 equiv)

  • Solvent (e.g., 1,2-dichlorobenzene, toluene, or CH2Cl2)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (optional, as the reaction is water-tolerant)[1][2][3]

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar is added the aldehyde or ketone (1.0 equiv), the amine (1.0 equiv), and the solvent (to achieve a concentration of approximately 0.5 M).

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (1-5 mol%) is then added to the stirred solution.

  • This compound (1.2 equiv) is added to the reaction mixture.

  • The reaction mixture is stirred at the desired temperature (typically room temperature to 100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired amine.

Note on Reagents and Conditions:

  • The catalyst loading can be optimized and is typically in the range of 1-5 mol%.

  • While the reaction is tolerant to adventitious water, the use of dry solvents is recommended for optimal results.[1][2][3]

  • The reaction temperature can be adjusted depending on the reactivity of the substrates. For less reactive ketones or amines, heating may be required.

Mechanism of Catalysis

The catalytic cycle is initiated by the activation of the hydrosilane by the Lewis acidic borane, B(C6F5)3. This forms a frustrated Lewis pair (FLP) with the silane, leading to a highly electrophilic silicon center and a hydridic borohydride-like species. This activated silane complex is then capable of reducing the iminium ion, which is formed from the condensation of the carbonyl compound and the amine.

mechanism cluster_reaction Reductive Amination Pathway cluster_catalysis Catalytic Cycle carbonyl R1(R2)C=O iminium [R1(R2)C=NR3R4]+ carbonyl->iminium + R3R4NH - H2O amine R3R4NH product R1(R2)CH-NR3R4 iminium->product + [H]- catalyst B(C6F5)3 activated_silane [PhSiH2]+[HB(C6F5)3]- catalyst->activated_silane + PhSiH3 silane PhSiH3 silane->activated_silane activated_silane->iminium Hydride Transfer activated_silane->catalyst + Iminium - Product

Caption: Proposed catalytic cycle for the B(C6F5)3-catalyzed reaction.

Conclusion

The metal-free reductive amination of aldehydes and ketones using this compound and a B(C6F5)3 catalyst is a highly efficient and practical method for the synthesis of a wide range of secondary and tertiary amines. Its operational simplicity, mild conditions, and tolerance of various functional groups make it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development where the avoidance of metal contaminants is crucial. This protocol provides a reliable and scalable alternative to traditional reductive amination methods.

References

Application of phenylsilane for the reduction of esters to alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of molecules in the pharmaceutical and fine chemical industries. While traditional reducing agents like lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H) are effective, they often suffer from drawbacks such as high reactivity, moisture sensitivity, and the generation of stoichiometric aluminum waste. Phenylsilane (PhSiH3) has emerged as a milder and more selective reducing agent for this purpose, offering a practical alternative with improved functional group tolerance and operational simplicity. This document provides detailed application notes and protocols for the reduction of esters to alcohols using this compound, targeting researchers, scientists, and drug development professionals.

Hydrosilylation of esters, the underlying reaction, typically requires a catalyst to activate the silicon-hydrogen bond of this compound. A variety of catalytic systems have been developed, primarily based on transition metals such as rhodium and manganese, as well as base-catalyzed approaches.[1] The choice of catalyst influences the reaction conditions, substrate scope, and efficiency of the reduction.

Catalytic Systems

Several catalytic systems have been successfully employed for the this compound-mediated reduction of esters. These include:

  • Rhodium-based catalysts: Complexes such as Wilkinson's catalyst ([RhCl(PPh3)3]) are effective for the hydrosilylation of esters at room temperature.[2]

  • Manganese-based catalysts: Well-defined manganese(I) complexes have been shown to catalyze the efficient hydrosilylation of a broad range of esters to alcohols, typically at elevated temperatures under solvent-free conditions.[3]

  • Base-catalyzed systems: Strong bases like potassium hydroxide (B78521) (KOH) can activate this compound, enabling the reduction of certain esters, particularly those with activating groups.[1]

The selection of the appropriate catalytic system depends on the specific ester substrate, desired reaction conditions, and functional group compatibility.

Data Presentation

The following table summarizes quantitative data for the reduction of various esters to their corresponding alcohols using different catalytic systems with this compound.

EntryEster SubstrateCatalystThis compound (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl decanoate (B1226879)[RhCl(PPh3)3]2.0THFRoom Temp.698[2]
2Ethyl phenylacetate[RhCl(cod)]2/4PPh32.0THFRoom Temp.7292[2]
3Methyl BenzoateMn(I) complex3.0None1001295[3]
4Ethyl 4-chlorobenzoateMn(I) complex3.0None1001292[3]
5Dimethyl terephthalateMn(I) complex6.0None1002488[3]
6γ-ButyrolactoneMn(I) complex3.0None1001290[3]
7Ethyl cyclopropylcarboxylateKOH5.0THFRoom Temp.5High[1]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Reduction of Esters

This protocol is a general guideline based on the reduction of ethyl decanoate using Wilkinson's catalyst.[2]

Materials:

  • Ethyl decanoate

  • Wilkinson's catalyst ([RhCl(PPh3)3])

  • This compound (PhSiH3)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Syringe for liquid transfer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl decanoate (1.0 mmol) and Wilkinson's catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous THF (5 mL) to dissolve the reactants.

  • Slowly add this compound (2.0 mmol, 2.0 equiv.) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired decanol.

General Procedure for Manganese-Catalyzed Reduction of Esters

This protocol is a general guideline for the solvent-free reduction of esters using a manganese(I) catalyst.[3]

Materials:

  • Ester substrate

  • Manganese(I) catalyst (e.g., a well-defined complex with a bisphosphine ligand)

  • This compound (PhSiH3)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the ester substrate (1.0 mmol) and the manganese(I) catalyst (0.02 mmol, 2 mol%).

  • Add this compound (3.0 mmol, 3.0 equiv.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC or NMR analysis of an aliquot.

  • After complete conversion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure alcohol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Ester Substrate ReactionVessel Inert Atmosphere Reaction Vessel Start->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel This compound This compound This compound->ReactionVessel Solvent Solvent (optional) Solvent->ReactionVessel Stirring Stirring & Heating (if required) ReactionVessel->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography End Primary Alcohol Chromatography->End

Caption: General experimental workflow for the reduction of esters to alcohols using this compound.

Proposed Reaction Mechanism

The generally accepted mechanism for the transition metal-catalyzed hydrosilylation of esters is the Chalk-Harrod mechanism.[4][5]

chalk_harrod_mechanism Catalyst [M] ActiveCatalyst H-[M]-SiR'3 Catalyst->ActiveCatalyst Oxidative Addition of PhSiH3 Intermediate1 R-CO(OR'')-M(SiR'3) ActiveCatalyst->Intermediate1 Coordination & Insertion of Ester Ester R-COOR'' Intermediate2 R-CH(OR'')-O-[M]-SiR'3 Intermediate1->Intermediate2 Hydride Migration Intermediate2->Catalyst Reductive Elimination SilylEther R-CH(OR'')-OSiR'3 Intermediate2->SilylEther Alcohol R-CH2OH SilylEther->Alcohol Further Reduction & Hydrolysis Workup Hydrolysis

Caption: Proposed Chalk-Harrod mechanism for the transition metal-catalyzed reduction of esters.

Conclusion

The use of this compound for the reduction of esters to primary alcohols offers a valuable and practical alternative to traditional hydride reagents. With a range of available catalytic systems, this methodology provides high yields and functional group tolerance under relatively mild conditions. The detailed protocols and mechanistic insights provided in this document are intended to facilitate the adoption and application of this important transformation in research and development settings.

References

Phenylsilane: A Versatile Reagent for Peptide Synthesis and Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically and industrially significant molecules. Traditional methods for amide bond formation often rely on stoichiometric activating agents that can lead to significant waste and purification challenges. In the quest for more efficient and sustainable synthetic methodologies, phenylsilane has emerged as a powerful and versatile reagent. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in both solution-phase and solid-phase peptide synthesis (SPPS), as well as general amide bond formation.

This compound (PhSiH₃) and dithis compound (B1312307) (Ph₂SiH₂) act as effective coupling reagents, promoting the formation of amide bonds with high fidelity and often under mild conditions.[1][2] Their use can minimize side reactions, such as epimerization, a critical consideration in peptide synthesis.[2] A key advantage of using silane-based reagents is the generation of benign byproducts, primarily hydrogen gas and siloxanes, which simplifies product purification and reduces environmental impact.[1]

Data Presentation

The following tables summarize the quantitative data for amide bond formation and peptide synthesis using this compound and dithis compound, showcasing the broad substrate scope and high yields achievable with these reagents.

Table 1: this compound-Promoted Peptide Synthesis [3]

N-Protected Amino AcidAmino EsterProductYield (%)
Z-PheH-Gly-OEtZ-Phe-Gly-OEt95
Z-PheH-Ala-OEtZ-Phe-Ala-OEt92
Z-PheH-Val-OEtZ-Phe-Val-OEt85
Z-PheH-Leu-OEtZ-Phe-Leu-OEt90
Z-PheH-Ile-OEtZ-Phe-Ile-OEt88
Z-PheH-Phe-OEtZ-Phe-Phe-OEt91
Z-AlaH-Phe-OEtZ-Ala-Phe-OEt93
Z-ValH-Phe-OEtZ-Val-Phe-OEt87

Reaction Conditions: N-protected α-amino acid (2 mmol), α-amino ester (1 mmol), and PhSiH₃ (1.5 mmol) were stirred in dry CH₂Cl₂ (1 mL) for 16 hours at 20 °C.

Table 2: Dithis compound-Mediated Amide Bond Formation [1]

Carboxylic AcidAmineProductYield (%)
Benzoic acidBenzylamineN-Benzylbenzamide95
Phenylacetic acidBenzylamineN-Benzyl-2-phenylacetamide98
Cinnamic acidBenzylamineN-Benzylcinnamamide92
Benzoic acidMorpholine(Phenyl)methanone91
Adipic acidBenzylamineN¹,N⁶-Dibenzyladipamide85
Boc-Phe-OHH-Gly-OMeBoc-Phe-Gly-OMe88

Reaction Conditions: Carboxylic acid (1.0 equiv), amine (1.0 equiv), and dithis compound (1.0 equiv) were stirred in acetonitrile (B52724) at an elevated temperature. For peptide coupling, DIPEA and DMAP were added.

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Amide Bond Formation in Solution

This protocol describes a general method for the coupling of a carboxylic acid and an amine in a solution phase using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (PhSiH₃)

  • Dry dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (MeCN)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in a minimal amount of dry CH₂Cl₂ or MeCN.

  • Add the amine (1.0 equiv) to the solution.

  • Carefully add this compound (1.5 equiv) to the reaction mixture at room temperature (20-25 °C).

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: Dithis compound-Mediated Peptide Coupling in Solution

This protocol is an adaptation for peptide synthesis using dithis compound, which often requires the addition of a base and a catalyst.[1]

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide ester

  • Dithis compound (Ph₂SiH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry acetonitrile (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry flask, dissolve the N-protected amino acid (1.0 equiv) in dry acetonitrile.

  • Add the amino acid ester hydrochloride or the free amine (1.0 equiv).

  • Add DIPEA (2.0 equiv) and DMAP (0.1 equiv) to the mixture.

  • Add dithis compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 6-9).

  • Purify the dipeptide by flash chromatography or recrystallization.

Protocol 3: Alloc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is also a valuable reagent for the removal of the allyloxycarbonyl (Alloc) protecting group from amines in SPPS.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • This compound (PhSiH₃)

  • Dry dichloromethane (CH₂Cl₂)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Alloc-protected peptide-resin in dry CH₂Cl₂.

  • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 equiv relative to resin loading) in CH₂Cl₂.

  • To this solution, add this compound (20 equiv relative to resin loading).

  • Add the palladium/phenylsilane solution to the swollen resin.

  • Gently agitate the resin suspension for 30-60 minutes at room temperature.

  • Drain the reaction vessel and wash the resin thoroughly with CH₂Cl₂, DMF, and finally CH₂Cl₂ to remove all traces of the catalyst and byproducts.

  • The deprotected amine on the resin is now ready for the next coupling step.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanism for amide bond formation using silanes and a typical experimental workflow.

Amide_Formation_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Silyl Ester Intermediate (R-COOSiH2Ph) RCOOH->Intermediate1 + PhSiH3 - H2 PhSiH3 This compound (PhSiH3) Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + R'-NH2 Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide (R-CONHR') Tetrahedral->Amide - PhSiH2OH H2 H2 gas Siloxane Siloxane byproduct

Proposed mechanism for this compound-mediated amide bond formation.

SPPS_Workflow Start Start: Alloc-Protected Peptide on Resin Swell 1. Swell Resin in CH2Cl2 Start->Swell Prepare 2. Prepare Pd(PPh3)4/Phenylsilane Solution Swell->Prepare React 3. Add Reagent to Resin & Agitate Prepare->React Wash 4. Wash Resin (CH2Cl2, DMF) React->Wash Deprotected Deprotected Peptide on Resin Wash->Deprotected Next_Step Ready for Next Coupling Deprotected->Next_Step

Workflow for Alloc deprotection in SPPS using this compound.

Conclusion

This compound and its derivatives are highly effective reagents for amide bond formation and peptide synthesis. They offer several advantages over traditional coupling reagents, including high yields, mild reaction conditions, and the formation of environmentally benign byproducts. The protocols provided herein serve as a guide for researchers to implement these valuable reagents in their synthetic endeavors, from small-scale solution-phase synthesis to solid-phase peptide synthesis. The continued exploration of silane-based reagents holds great promise for the future of efficient and sustainable chemical synthesis in drug discovery and development.

References

Application Notes and Protocols: Nickel-Catalyzed Reduction of Amides and Lactams with Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed reduction of amides and lactams to their corresponding amines using phenylsilane as a reductant. This method, utilizing an inexpensive and earth-abundant nickel catalyst, offers a valuable alternative to traditional, harsher reduction methods, demonstrating broad functional group tolerance and applicability to complex molecules.[1][2][3]

Introduction

The reduction of amides and lactams is a fundamental transformation in organic synthesis, crucial for the preparation of amines, which are ubiquitous in pharmaceuticals and fine chemicals. Traditional methods often require harsh reagents like lithium aluminum hydride or high-pressure hydrogenation. The use of a simple, air-stable nickel(II) precatalyst, NiCl₂(dme), in combination with this compound (PhSiH₃), provides a mild and versatile methodology for this transformation.[1][2][3] This system is notable for its tolerance of various functional groups, including esters and epimerizable stereocenters, making it highly suitable for late-stage functionalization in drug discovery.[1][2][3] Furthermore, the use of deuterated this compound (PhSiD₃) allows for the straightforward synthesis of α-deuterated amines, which are of significant interest in medicinal chemistry for their potential to alter metabolic profiles.[1]

Data Presentation

The following tables summarize the scope of the nickel-catalyzed reduction for various secondary amides, tertiary amides, and lactams. The data highlights the efficiency and functional group compatibility of this method.

Table 1: Nickel-Catalyzed Reduction of Secondary and Tertiary Amides[4]
EntrySubstrate (Amide)Yield (%)
1N-benzylbenzamidePhHBn94
2N-benzyl-4-methoxybenzamide4-MeO-C₆H₄HBn91
3N-benzyl-4-(trifluoromethyl)benzamide4-CF₃-C₆H₄HBn99
4N-benzyl-2-thiophenecarboxamide2-ThienylHBn86
5N-benzylpivalamidet-BuHBn70
6N-phenethyl-N-phenylbenzamidePhPhCH₂CH₂Ph95
7N,N-dibenzylformamideHBnBn92
8N-benzyl-N-methyl-cyclohexanecarboxamideCyclohexylMeBn93
91-(Pyrrolidin-1-yl)ethan-1-oneMe\multicolumn{2}{c}{-(CH₂)₄-}85
10N-octyl-N-phenylbenzamidePhPhOctyl96

Standard Conditions: NiCl₂(dme) (10 mol%), amide (1.0 equiv, 0.2 mmol), PhSiH₃ (2.0 equiv), and toluene (B28343) (1.0 M) at 115 °C for 24 h in a sealed vial. Yields are for the isolated product.

Table 2: Nickel-Catalyzed Reduction of Lactams[4]
EntrySubstrate (Lactam)Ring SizeYield (%)
1N-benzyl-β-lactam464
2N-benzyl-δ-valerolactam688
3N-benzyl-ε-caprolactam795
412-Aminododecanolactam1399

Standard Conditions: NiCl₂(dme) (10 mol%), lactam (1.0 equiv, 0.2 mmol), PhSiH₃ (2.0 equiv), and toluene (1.0 M) at 115 °C for 24 h in a sealed vial. Yields are for the isolated product.

Table 3: Synthesis of α-Deuterated Amines[4]
EntrySubstrate (Amino Acid Derivative)ProductYield (%)
1(S)-Methyl 2-(benzamido)propanoate(S)-Methyl 2-(benzylamino-1-d)propanoate85
2(S)-Methyl 2-acetamido-3-phenylpropanoate(S)-Methyl 2-(ethylamino-1-d)-3-phenylpropanoate80
3(S)-Methyl 1-benzoylpyrrolidine-2-carboxylate(S)-Methyl 1-(benzyl-α-d)pyrrolidine-2-carboxylate91

Standard Conditions: NiCl₂(dme) (10 mol%), substrate (1.0 equiv, 0.1 mmol), PhSiD₃ (4.0 equiv), and toluene (1.0 M) at 115 °C for 24 h in a sealed vial. Yields are for the isolated product.

Mandatory Visualizations

Logical Relationship of Reaction Components

G Diagram 1: Key Reaction Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Amide Amide / Lactam (Substrate) Product Amine (Product) Amide->Product is reduced to This compound This compound (Reductant) This compound->Product enables reduction Catalyst NiCl₂(dme) (Precatalyst) Catalyst->Product catalyzes Solvent Toluene (Solvent) Solvent->Product facilitates in Temperature 115 °C (Temperature) Temperature->Product is required for

Diagram 1: Key components for the Ni-catalyzed reduction.

Proposed Catalytic Cycle

Disclaimer: The precise mechanism for this specific transformation has not been fully elucidated. The following is a plausible catalytic cycle based on known principles of nickel catalysis and hydrosilylation reactions.

G Diagram 2: Proposed Catalytic Cycle Ni_II Ni(II) Precatalyst (e.g., NiCl₂(dme)) Ni_0 Active Ni(0) Species Ni_II->Ni_0 Reduction with PhSiH₃ Ox_Add Oxidative Addition (Amide Coordination) Ni_0->Ox_Add Amide (RCONR'₂) Hydrosilylation Hydrosilylation & σ-bond Metathesis Ox_Add->Hydrosilylation PhSiH₃ Intermediate Ni(II)-Silyl Ether Intermediate Hydrosilylation->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim PhSiH₃ Red_Elim->Ni_0 Release of Amine (RCH₂NR'₂) & Siloxane

Diagram 2: A plausible catalytic cycle for the reduction.

General Experimental Workflow

G Diagram 3: Experimental Workflow Setup 1. Reaction Setup - Oven-dried flask under Argon - Add NiCl₂(dme) and Amide Solvent_Add 2. Add Solvent - Add dry, degassed Toluene Setup->Solvent_Add Heating 3. Heating - Heat to 115 °C Solvent_Add->Heating Reductant_Add 4. Add Reductant - Slow, dropwise addition of This compound via syringe pump Heating->Reductant_Add Reaction 5. Reaction - Stir at 115 °C for 24 h Reductant_Add->Reaction Quench 6. Workup - Cool to RT - Quench with aq. NaOH Reaction->Quench Extraction 7. Extraction - Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extraction Purification 8. Purification - Column Chromatography Extraction->Purification Product Final Product (Amine) Purification->Product

Diagram 3: From setup to purified amine product.

Experimental Protocols

Materials and Reagents
  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) : Air-stable but should be stored in a desiccator.

  • Amide/Lactam Substrate : Should be pure and dry.

  • This compound (PhSiH₃) : Used as received. Handle in a fume hood.

  • Toluene : Anhydrous and degassed. Drying over sodium and degassing via freeze-pump-thaw cycles is recommended for optimal results.[4]

  • Argon : High purity, for maintaining an inert atmosphere.

  • Ethyl Acetate (B1210297), Hexanes, Triethylamine (B128534) : Reagent grade, for workup and chromatography.

  • Sodium Hydroxide (NaOH) solution (1.0 M) : For quenching the reaction.

  • Silica (B1680970) Gel : For column chromatography.

General Protocol for the Reduction of Amides/Lactams

This protocol is based on the reduction of 12-aminododecanolactam as described in Organic Syntheses, Vol. 96, 436-454, 2019, and is generalizable to other substrates on a 0.2 mmol scale.[4]

  • Reaction Setup : To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, add NiCl₂(dme) (0.10 equiv, 0.02 mmol, 4.4 mg) and the amide or lactam substrate (1.0 equiv, 0.2 mmol).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous, degassed toluene (0.2 mL to achieve a 1.0 M concentration) via syringe.

  • Heating : Place the reaction vessel in a pre-heated oil bath at 115 °C and stir for 10 minutes.

  • Reductant Addition : Add this compound (2.0 equiv, 0.4 mmol, 43.3 mg, ~49 µL) dropwise via a syringe pump over an extended period (e.g., 1-2 hours for larger scale, or in one portion for small scale, though slow addition is recommended to control H₂ evolution).[4] A color change from orange to black is typically observed.[4]

  • Reaction Monitoring : Stir the reaction mixture at 115 °C for 24 hours under a positive pressure of argon. The reaction can be monitored by TLC or LC-MS.

  • Workup - Quenching : After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (5 mL). Cool the flask to 0 °C in an ice bath.

  • CAUTION : The following step evolves hydrogen gas. Perform in a well-ventilated fume hood. Slowly and carefully add 1.0 M aqueous NaOH solution dropwise to quench any unreacted this compound until gas evolution ceases.[4]

  • Workup - Extraction : Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine for basic amines) to afford the pure amine product.

This robust and versatile nickel-catalyzed reduction protocol provides a reliable method for synthesizing a wide array of amines from readily available amides and lactams, proving to be a valuable tool for both academic research and industrial drug development.

References

Application Notes and Protocols: Phenylsilane as a Reagent for Selective Desulfinylation of α-Sulfinylesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenylsilane as a selective reagent for the desulfinylation of α-sulfinylesters. This method offers a novel and regiospecific approach to remove the sulfinyl group, yielding the corresponding ester. The reaction is catalyzed by potassium hydroxide (B78521) and proceeds under mild conditions.

Introduction

The reduction of α-sulfinylcarbonyl compounds presents a unique challenge in organic synthesis. While the typical outcome of reducing esters is the formation of alcohols, the presence of a sulfinyl group at the α-position dramatically alters the reactivity when using a this compound/KOH system.[1][2][3] This system facilitates a selective desulfinylation, leaving the ester functionality intact.[1][2][3] This discovery represents a significant addition to the methodologies available for selective desulfinylation under mild conditions.[1][2] The reaction has been shown to be effective for both cyclic and acyclic α-sulfinylesters.[1]

Reaction Mechanism and Specificity

The presence of the sulfinyl group in the α-position to the carboxylate directs the reaction towards desulfinylation with high regio- and stereoselectivity, preventing the reduction of the carbonyl group.[1][3][4] While the precise mechanism is not fully elucidated, it is postulated that the active species, likely a pentacoordinate silicon species generated from this compound and KOH, is chelated by the polar carbonyl and sulfinyl groups. This chelation facilitates the formation of a hydride anion which then preferentially attacks the electrophilic sulfur atom, leading to the cleavage of the C-S bond.[1]

In contrast, the reaction of α-sulfinylketones with this compound is less regioselective, with the reaction outcome being dependent on the nature of the ketone.[1][2] It has been noted that in a different catalytic system (MoO2Cl2), this compound reduces both the sulfinyl and ester groups of methyl (phenylsulfinyl)acetate to the corresponding α-phenylsulfenyl alcohol.[1] This highlights the unique efficacy of the KOH-catalyzed system for selective desulfinylation.

Quantitative Data Summary

The following table summarizes the results of the desulfinylation of various α-sulfinylesters using this compound.

EntrySubstrateProductSolventYield (%)
1Diethyl 1-(p-tolylsulfinyl)-2-carboethoxycyclopropanephosphonateDiethyl 2-carboethoxycyclopropanephosphonateThis compound (neat)60
2Diethyl 1-(p-tolylsulfinyl)-2-carboethoxycyclopropanephosphonateDiethyl 2-carboethoxycyclopropanephosphonateTHF82
3Ethyl 2-(p-tolylsulfinyl)phenylacetateEthyl phenylacetateTHF95
4Ethyl 2-(p-tolylsulfinyl)-2-methylpropanoateEthyl 2-methylpropanoateTHF90

Data extracted from Midura, W. H.; Rzewnicka, A.; Krysiak, J. A. Beilstein J. Org. Chem. 2017, 13, 1513–1517.

Experimental Protocols

General Considerations

All reactions that are sensitive to air and water should be performed under an inert atmosphere, such as argon.[5] Glassware should be appropriately dried before use, for example, by heating under a vacuum.[5] Commercial grade reagents and solvents can generally be used without further purification, unless otherwise specified.[5] Tetrahydrofuran (THF) and diethyl ether should be freshly distilled over sodium/benzophenone.[5] Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel 60 F254 plates.[5] Column chromatography for purification should be performed using silica gel (70–230 mesh).[5]

Protocol 1: Desulfinylation in Neat this compound

This procedure is suitable for substrates that are soluble in this compound.

  • To a flask containing the α-sulfinylester (0.5 mmol), add this compound (2 mL).

  • Add solid potassium hydroxide (1.12 mg, 4 mol%).

  • Stir the mixture vigorously at room temperature overnight.

  • Remove the excess this compound under a vacuum.

  • To the residue, add a mixture of THF (3 mL), methanol (B129727) (1 mL), and a few drops of 10% HCl to decompose any polymeric byproducts.

  • Neutralize the mixture by adding solid potassium carbonate until a pH of 7 is reached.

  • Evaporate the solvents.

  • Add hexane (B92381) (3 mL) to the residue and stir for 2 hours to precipitate any remaining solids.

  • Filter the mixture and concentrate the filtrate to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: Desulfinylation in Tetrahydrofuran (THF)

This procedure is recommended to reduce the amount of this compound required and is suitable for a broader range of substrates.[2]

  • Dissolve the α-sulfinylester (0.5 mmol) in THF (5 mL) in a flask under an argon atmosphere.

  • Add this compound (0.22 mL, 1.8 mmol).

  • Add solid potassium hydroxide (1.12 mg, 4 mol%).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous phase five times with dichloromethane.

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Proposed Reaction Pathway

The following diagram illustrates the proposed mechanism for the KOH-catalyzed desulfinylation of an α-sulfinylester using this compound.

Desulfinylation_Mechanism cluster_activation Activation of this compound cluster_reaction Desulfinylation Reaction PhSiH3 PhSiH₃ ActiveSi [PhSiH₂(OH)K] PhSiH3->ActiveSi Activation KOH KOH KOH->ActiveSi Intermediate Chelated Intermediate ActiveSi->Intermediate SulfinylEster α-Sulfinylester (R-SO-CHR'-COOR'') SulfinylEster->Intermediate Product Desulfinylated Ester (R'-CH₂-COOR'') Intermediate->Product Hydride Attack on Sulfur & C-S Cleavage Byproduct PhSiH₂(OSOK) Intermediate->Byproduct

Caption: Proposed mechanism of this compound desulfinylation.

Experimental Workflow

The general workflow for the selective desulfinylation is outlined below.

Experimental_Workflow start Start reagents Combine α-Sulfinylester, This compound, and KOH in Solvent start->reagents reaction Stir at Room Temperature (12h to overnight) reagents->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Evaporation & Column Chromatography) workup->purification product Isolated Desulfinylated Ester purification->product

Caption: General experimental workflow for desulfinylation.

References

Application Notes and Protocols for Radical Dehalogenation of Organic Halides using Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the radical dehalogenation of organic halides utilizing phenylsilane as a hydrogen atom donor. This method presents a valuable alternative to traditional reagents like tributyltin hydride, offering milder reaction conditions, high yields, and a simplified workup procedure.

Introduction

Radical dehalogenation is a fundamental transformation in organic synthesis, enabling the replacement of a halogen atom with a hydrogen atom. While tributyltin hydride has historically been the reagent of choice for this purpose, its toxicity and the difficulty in removing tin-containing byproducts have prompted the search for safer and more convenient alternatives. This compound (PhSiH₃) has emerged as an effective reagent for the radical dehalogenation of a wide array of organic halides, including alkyl and aryl derivatives. The reaction typically proceeds via a free-radical chain mechanism initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). The advantages of using this compound include its lower toxicity, the formation of easily removable silicon-based byproducts, and its applicability to a broad range of substrates, including functionalized and complex molecules.

Reaction Mechanism

The radical dehalogenation of an organic halide (R-X) with this compound, initiated by AIBN, proceeds through a classic radical chain reaction involving initiation, propagation, and termination steps.

Caption: Radical chain mechanism for the dehalogenation of organic halides.

Experimental Data

The this compound-mediated radical dehalogenation is effective for a variety of organic halides. The following table summarizes the reaction yields for different substrates.

EntrySubstrateProductYield (%)
11-BromoadamantaneAdamantane93
2(-)-Menthyl bromoacetate(-)-Menthyl acetate91
31-BromododecaneDodecane90
4Cholesteryl iodoacetateCholesteryl acetate90
5Cholestane derivativeDehalogenated cholestane90
6Cyclohexyl iodideCyclohexane95
71-IodoadamantaneAdamantane92
84-BromobiphenylBiphenyl85
91-IodonaphthaleneNaphthalene88
10Carbohydrate derivative 1Dehalogenated derivative 192
11Carbohydrate derivative 2Dehalogenated derivative 290

Data sourced from Synthetic Communications, 1997, 27 (6), 1023-1028.

Experimental Protocols

Protocol 1: General Procedure for Radical Dehalogenation using this compound and AIBN

This protocol is a general method for the dehalogenation of organic halides.

Materials:

  • Organic halide (1.0 equiv)

  • This compound (PhSiH₃)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Dioxane (anhydrous)

  • Argon gas supply

  • Standard glassware for reflux under inert atmosphere

  • Syringe pump

Procedure:

  • To a solution of the organic halide (e.g., 0.6 mmol) in this compound (1 mL), place the mixture under an argon atmosphere.

  • Prepare a solution of AIBN in dioxane (e.g., 0.1 g of AIBN dissolved in 1.0 mL of dioxane).

  • Heat the solution of the organic halide and this compound to reflux.

  • Add the AIBN solution to the refluxing mixture via a syringe pump over a period of 40 minutes.

  • After the addition is complete, continue to heat the reaction mixture for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the excess this compound by distillation.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using hexanes as eluent) to yield the dehalogenated product.

Experimental_Workflow A Dissolve organic halide in this compound under Argon C Heat halide solution to reflux A->C B Prepare AIBN solution in dioxane D Add AIBN solution via syringe pump over 40 min B->D C->D E Continue reflux for 30 min D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Distill off excess this compound G->H I Purify by column chromatography H->I

Caption: General experimental workflow for radical dehalogenation.

Protocol 2: Iron-Catalyzed Protodehalogenation of Alkyl and Aryl Halides using this compound

This protocol describes an alternative, iron-catalyzed method that proceeds under mild conditions.

Materials:

  • Organic halide (1.0 equiv)

  • Iron(III) chloride (FeCl₃, 5 mol%)

  • Sodium methoxide (B1231860) (NaOMe, 3.0 equiv)

  • This compound (PhSiH₃, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar flame-dried glassware

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with iron(III) chloride (5 mol%) and sodium methoxide (3.0 equiv).

  • Remove the Schlenk tube from the glovebox and connect it to a Schlenk line under a nitrogen or argon atmosphere.

  • Add half of the required anhydrous solvent to the Schlenk tube.

  • Add this compound (3.0 equiv) to the mixture. A color change to dark grey/black may be observed.

  • After stirring for a few minutes, add the organic halide (1.0 equiv) followed by the remaining solvent.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C, depending on the substrate) for the required time (e.g., 2-17 hours).

  • Monitor the reaction by GC/MS or TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove metal salts, washing with an appropriate solvent (e.g., Et₂O, CH₂Cl₂, or THF).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure dehalogenated compound.

Safety and Handling

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • AIBN is a potentially explosive solid that decomposes upon heating. It should be stored and handled according to safety guidelines.

  • Reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent side reactions and ensure safety.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The use of this compound for the radical dehalogenation of organic halides offers a practical and efficient methodology for a broad range of substrates. Its advantages over traditional tin-based reagents, namely lower toxicity and ease of product purification, make it an attractive choice for modern organic synthesis, particularly in the context of drug development where purity and safety are paramount. The protocols provided herein can be adapted to various scales and substrates, offering a versatile tool for the synthetic chemist.

Application of phenylsilane in the synthesis of deuterated amines for drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of deuterium (B1214612) into pharmacologically active molecules has emerged as a powerful tool to enhance their metabolic stability and pharmacokinetic profiles. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of metabolic processes governed by the kinetic isotope effect. Specifically, deuteration at positions susceptible to enzymatic oxidation, such as the α-carbon of an amine, can lead to a more robust and effective drug candidate.[] Phenylsilane and its deuterated isotopologue, This compound-d3 (B15293124) (PhSiD3), have proven to be versatile and efficient reagents in the synthesis of these valuable deuterated amines.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of deuterated amines, focusing on two primary methodologies: the nickel-catalyzed reduction of amides and the reductive amination of carbonyl compounds. These methods offer a practical and effective means to introduce deuterium with high levels of incorporation, catering to the needs of medicinal chemists and drug development professionals.

Key Advantages of this compound-Mediated Deuteration

  • High Deuterium Incorporation: this compound-d3 serves as an excellent deuterium source, enabling high levels of deuterium incorporation at the target position.

  • Mild Reaction Conditions: The methods described herein often proceed under mild conditions, preserving sensitive functional groups within complex molecules.

  • Functional Group Tolerance: These protocols are compatible with a wide range of functional groups commonly found in pharmaceutical compounds.

  • Versatility: this compound can be employed in multiple synthetic strategies to access a diverse array of deuterated primary, secondary, and tertiary amines.

Method 1: Nickel-Catalyzed Reduction of Amides and Amino Acid Derivatives

A highly effective method for the synthesis of α-deuterated amines involves the nickel-catalyzed reduction of amides, lactams, and amino acid derivatives using this compound-d3. This approach is particularly valuable for its broad substrate scope and high yields.

Experimental Workflow: Nickel-Catalyzed Amide Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Amide Substrate NiCl2(dme) (catalyst) Toluene (B28343) (solvent) add_silane Add PhSiD3 (deuterated this compound) reagents->add_silane 1. heating Heat at 115 °C for 24h add_silane->heating 2. quench Quench Reaction heating->quench 3. extraction Solvent Extraction quench->extraction 4. purification Column Chromatography extraction->purification 5. product α-Deuterated Amine purification->product Final Product

Caption: Workflow for the nickel-catalyzed synthesis of α-deuterated amines.

Detailed Experimental Protocol: General Procedure for Nickel-Catalyzed Reduction
  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., argon or nitrogen), combine the amide substrate (1.0 equiv), NiCl2(dme) (10 mol%), and toluene (to achieve a 1.0 M concentration of the substrate).

  • Addition of this compound-d3: Add this compound-d3 (PhSiD3) (2.0-4.0 equiv) to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture at 115 °C for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated amine.

Quantitative Data: Nickel-Catalyzed Reduction of Various Substrates
SubstrateProductThis compound-d3 (equiv)Yield (%)
N-Benzyl-N-methyl-benzamideN-Benzyl-N-(deuteromethyl)benzenemethanamine2.095
N-Phenyl-acetamideN-(Deuteromethyl)aniline2.085
2-Oxo-pyrrolidine (Lactam)(R)-2-(deuteromethyl)pyrrolidine4.078
N-Boc-L-proline methyl ester(S)-tert-butyl 2-(deuteromethyl)pyrrolidine-1-carboxylate4.092
N-Boc-L-phenylalanine methyl ester(S)-tert-butyl (1-deuterio-3-phenylpropan-2-yl)carbamate4.088

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction scale.

Method 2: Reductive Amination of Aldehydes and Ketones

Another valuable application of this compound in deuterated amine synthesis is the reductive amination of carbonyl compounds. This "one-pot" procedure involves the reaction of an aldehyde or ketone with an amine in the presence of a catalyst and this compound as the reducing agent. While less detailed quantitative data is available for the deuterated version of this reaction compared to amide reduction, it remains a viable and important synthetic route.

Logical Relationship: Reductive Amination Pathway

G carbonyl Aldehyde or Ketone intermediate Iminium Ion Intermediate carbonyl->intermediate amine Primary or Secondary Amine amine->intermediate catalyst Dibutyltin (B87310) Dichloride catalyst->intermediate catalyzes formation silane This compound-d3 (PhSiD3) product α-Deuterated Amine silane->product reduces intermediate->product

Caption: Key components in the reductive amination for deuterated amine synthesis.

Detailed Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran), add dibutyltin dichloride (5 mol%).

  • Addition of this compound-d3: After stirring for a few minutes at room temperature, add this compound-d3 (PhSiD3) (2.0 equiv).

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the deuterated amine.

Quantitative Data: Reductive Amination of Representative Substrates

While specific yields for deuterated this compound are not extensively reported in the provided search results, the non-deuterated protocol using this compound provides high yields, suggesting that the deuterated analogue would perform similarly.

Carbonyl SubstrateAmine SubstrateProduct (Non-deuterated)Yield (%)
BenzaldehydeAnilineN-Benzylaniline95
CyclohexanoneMorpholine4-Cyclohexylmorpholine92
4-MethoxybenzaldehydeN-MethylanilineN-(4-Methoxybenzyl)-N-methylaniline98

Note: These yields are for the non-deuterated reaction and serve as an estimation for the deuterated counterpart.

Conclusion

This compound and its deuterated form, this compound-d3, are highly effective reagents for the synthesis of deuterated amines, which are of significant interest in drug discovery for their potential to improve pharmacokinetic properties. The nickel-catalyzed reduction of amides provides a well-documented and high-yielding route to α-deuterated amines with broad functional group tolerance. Additionally, the reductive amination of carbonyls offers a complementary and versatile one-pot method. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate these powerful synthetic tools into their drug development programs.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Si-H Insertion Reactions with Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed asymmetric silicon-hydrogen (Si-H) insertion reactions represent a powerful and atom-economical method for the synthesis of chiral organosilanes. These valuable compounds are pivotal intermediates in organic synthesis, finding applications in medicinal chemistry, materials science, and as chiral auxiliaries. This document provides detailed application notes and experimental protocols for rhodium(I) and rhodium(II)-catalyzed asymmetric Si-H insertion reactions with phenylsilane, utilizing various carbene precursors.

Rhodium(I)-Catalyzed Asymmetric Si-H Insertion of Diazoesters

Rhodium(I) complexes, particularly those featuring chiral diene ligands, have proven to be highly effective catalysts for the enantioselective insertion of carbenoids derived from diazoesters into the Si-H bond of this compound. These reactions typically proceed under mild conditions with high enantioselectivity.[1]

Reaction Principle

The catalytic cycle is initiated by the reaction of the Rh(I) complex with a diazoester to form a chiral rhodium carbene intermediate. This intermediate then undergoes a concerted insertion into the Si-H bond of this compound, leading to the formation of the chiral α-silyl ester with high enantiomeric excess (ee).

G Rh_I [Rh(I)(diene)Cl]₂ Active_Catalyst Chiral Rh(I) Carbene Rh_I->Active_Catalyst + Diazo - N₂ Diazo R¹CHN₂COOR² Diazo->Active_Catalyst Product Chiral α-Silyl Ester Active_Catalyst->Product + this compound N2 N₂ This compound PhSiH₃ This compound->Product Product->Rh_I Catalyst Turnover

Caption: Catalytic cycle for Rh(I)-catalyzed Si-H insertion.

Quantitative Data Summary

The following table summarizes the results for the Rh(I)-catalyzed asymmetric Si-H insertion of various diazoesters with this compound.

EntryDiazoester (R¹)ProductYield (%)ee (%)
1PhenylEthyl 2-phenyl-2-(phenylsilyl)acetate8596
24-MethoxyphenylEthyl 2-(4-methoxyphenyl)-2-(phenylsilyl)acetate8297
34-ChlorophenylEthyl 2-(4-chlorophenyl)-2-(phenylsilyl)acetate8895
42-NaphthylEthyl 2-(2-naphthyl)-2-(phenylsilyl)acetate7598
5MethylEthyl 2-(phenylsilyl)propanoate6592
Experimental Protocol: General Procedure for Rh(I)-Catalyzed Asymmetric Si-H Insertion

Materials:

  • [Rh(diene)Cl]₂ (chiral diene ligand, e.g., (R)-BINAP based diene) (1.5 mol%)

  • Diazoester (0.1 mmol, 1.0 equiv)

  • This compound (0.15 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) (1.0 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the rhodium(I) catalyst.

  • Add anhydrous DCM to dissolve the catalyst.

  • Add this compound to the solution.

  • Slowly add the diazoester to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired chiral α-silyl ester.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Rhodium(II)-Catalyzed Asymmetric Si-H Insertion of Carbenes from Diynes

Dirhodium(II) carboxylate complexes are highly effective catalysts for Si-H insertion reactions. Chiral dirhodium(II) catalysts, such as Rh₂(S-TCPTTL)₄, can facilitate the asymmetric insertion of rhodium carbenes generated from diynes into the Si-H bond of this compound. This method provides access to structurally diverse chiral organosilanes.

Reaction Principle

The reaction proceeds through the formation of a rhodium carbene intermediate from a diyne substrate. This intermediate then undergoes an enantioselective Si-H insertion with this compound to yield the chiral organosilane product.

G Diyne Diyne Substrate Rh_carbene Chiral Rh(II) Carbene Diyne->Rh_carbene + Rh₂(II) Rh2_cat Rh₂(S-TCPTTL)₄ Rh2_cat->Rh_carbene Product Chiral Organosilane Rh_carbene->Product + PhSiH₃ This compound PhSiH₃ This compound->Product Product->Rh2_cat Catalyst Regeneration

Caption: Rh(II)-catalyzed asymmetric Si-H insertion workflow.

Quantitative Data Summary

The following table summarizes the results for the Rh₂(S-TCPTTL)₄-catalyzed asymmetric Si-H insertion of a model diyne with various silanes, including this compound.

EntrySilaneProductYield (%)ee (%)
1This compoundFused Dihydropyridine Derivative80>99
2PhenylmethylsilaneFused Dihydropyridine Derivative9897
3Dithis compoundFused Dihydropyridine Derivative7595
4Naphthylthis compoundFused Dihydropyridine Derivative6898
Experimental Protocol: General Procedure for Rh(II)-Catalyzed Asymmetric Si-H Insertion

Materials:

  • Rh₂(S-TCPTTL)₄ (0.5 mol%)

  • Diynal substrate (0.1 mmol, 1.0 equiv)

  • This compound (0.5 mmol, 5.0 equiv)

  • Anhydrous toluene (B28343) (1.0 mL)

  • Inert atmosphere (Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve the diynal substrate in anhydrous toluene (0.8 mL).

  • Add this compound to the solution.

  • In a separate vial, dissolve Rh₂(S-TCPTTL)₄ in anhydrous toluene (0.2 mL) and add this catalyst solution to the Schlenk tube.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the chiral organosilane product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

References

Application Note: Phenylsilane as a Safer Alternative to Hydrogen Gas for the Synthesis of Actinide Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in fields involving organometallic chemistry, nuclear chemistry, and materials science.

Introduction

The synthesis of actinide hydrides is a critical step in the exploration of f-element chemistry, with applications in catalysis, materials science, and understanding fundamental bonding.[1][2] Traditionally, these syntheses have relied on the use of high-pressure hydrogen gas, a method that poses significant safety risks, particularly when working with radioactive materials.[2] Phenylsilane (PhSiH₃) has emerged as a viable and safer liquid alternative to hydrogen gas for the synthesis of actinide hydrides, offering a more convenient and controlled method for these sensitive reactions.[1][2][3][4][5] This application note details the use of this compound for the synthesis of thorium and uranium hydride complexes, providing experimental protocols and quantitative data.

Data Presentation

The use of this compound provides a high-yield route to actinide hydride complexes. The following table summarizes the quantitative data for the synthesis of thorium and uranium dihydride dimer complexes from their corresponding dimethyl precursors.

Precursor ComplexProduct ComplexReagentsSolventTemperature (°C)TimeYield (%)Reference
(C₅Me₅)₂ThMe₂[(C₅Me₅)₂Th(H)(μ-H)]₂This compoundToluene (B28343)5010 minNear-quantitative[6][7]
(C₅Me₅)₂UMe₂[(C₅Me₅)₂U(H)(μ-H)]₂This compoundToluene505 minNear-quantitative[6][7]

Experimental Protocols

The following protocols are adapted from the supporting information of the key reference.[6] All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

1. Synthesis of (C₅Me₅)₂ThMe₂ (Thorium Precursor) [6]

  • Materials: (C₅Me₅)₂ThCl₂, Diethyl ether (Et₂O), Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O), 1,4-Dioxane (B91453), Hexane (B92381), Celite.

  • Procedure:

    • In a 50-mL round-bottom flask, dissolve (C₅Me₅)₂ThCl₂ (1.03 g, 1.79 mmol) in Et₂O (15 mL).

    • Add MeMgBr (1.79 mL, 5.38 mmol) to the stirring solution via syringe.

    • After 5 minutes, add 1,4-dioxane (0.790 g, 8.96 mmol) dropwise over 5 minutes. An exothermic reaction and precipitation of a white solid will be observed.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Remove the volatiles under reduced pressure, initially at room temperature and then at 50 °C.

    • Extract the resulting white solid with hexane (75 mL).

    • Filter the hexane extract through a Celite-padded frit.

    • Remove the volatiles from the filtrate under reduced pressure to yield (C₅Me₅)₂ThMe₂ as a white powder (0.844 g, 88% yield).

2. Synthesis of [(C₅Me₅)₂Th(H)(μ-H)]₂ (Thorium Hydride) [6][7]

  • Materials: (C₅Me₅)₂ThMe₂, Toluene, this compound (PhSiH₃).

  • Procedure:

    • In a 20-mL scintillation vial, dissolve (C₅Me₅)₂ThMe₂ (0.0260 g, 0.0488 mmol) in toluene (1 mL).

    • Heat the solution to 50 °C.

    • Add PhSiH₃ (0.0264 g, 0.244 mmol). A color change from beige to dark orange-red and gas evolution will occur.

    • Stir the reaction in an open vial at 50 °C for 10 minutes until gas evolution ceases. The resulting solution contains the thorium hydride complex and can be used for subsequent reactions.

3. Synthesis of (C₅Me₅)₂UMe₂ (Uranium Precursor) [6]

  • Materials: (C₅Me₅)₂UCl₂, Diethyl ether (Et₂O), Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O), 1,4-Dioxane.

  • Procedure:

    • In a 100-mL round-bottom flask, dissolve (C₅Me₅)₂UCl₂ (2.59 g, 4.47 mmol) in Et₂O (25 mL).

    • Add MeMgBr (4.47 mL, 13.4 mmol) to the stirring solution via syringe.

    • After 5 minutes, add 1,4-dioxane (1.97 g, 22.3 mmol) dropwise over 5 minutes, resulting in an exothermic reaction and precipitation of a white solid.

    • Stir the reaction mixture at room temperature for 18 hours.

    • (Workup procedure follows a similar extraction and solvent removal process as the thorium precursor to yield the product).

4. Synthesis of [(C₅Me₅)₂U(H)(μ-H)]₂ (Uranium Hydride) [6][7]

  • Materials: (C₅Me₅)₂UMe₂, Toluene, this compound (PhSiH₃).

  • Procedure:

    • In a 20-mL scintillation vial, dissolve (C₅Me₅)₂UMe₂ (0.0355 g, 0.0659 mmol) in toluene (2 mL).

    • Heat the solution to 50 °C.

    • Add PhSiH₃. Vigorous gas evolution and a color change will be observed.

    • Stir the reaction in an open vial at 50 °C for 5 minutes until gas evolution ceases. The resulting solution contains the uranium hydride complex.

Safety Precautions

  • This compound: this compound is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation.[8][9] Handle in a well-ventilated area, away from heat and open flames, and wear appropriate personal protective equipment (gloves, safety glasses).[8][9]

  • Actinides: Depleted uranium and thorium are radioactive materials. All manipulations should be carried out in a laboratory equipped for handling radioactive materials, following all institutional safety protocols.[6]

Visualizations

Experimental Workflow for Actinide Hydride Synthesis

experimental_workflow cluster_precursor Precursor Synthesis cluster_hydride Hydride Synthesis AnCl2 (C₅Me₅)₂AnCl₂ (An = Th, U) AnMe2 (C₅Me₅)₂AnMe₂ AnCl2->AnMe2 Et₂O MeMgBr MeMgBr MeMgBr->AnMe2 Dioxane 1,4-Dioxane Dioxane->AnMe2 AnH2 [(C₅Me₅)₂An(H)(μ-H)]₂ AnMe2->AnH2 Toluene, 50°C PhSiH3 This compound (PhSiH₃) PhSiH3->AnH2

Caption: Workflow for the synthesis of actinide hydrides using this compound.

Logical Relationship of this compound as a Hydrogen Alternative

logical_relationship cluster_traditional Traditional Method cluster_alternative Alternative Method H2_gas Hydrogen Gas (H₂) High_Pressure High Pressure/Temp H2_gas->High_Pressure Actinide_Hydride Actinide Hydride H2_gas->Actinide_Hydride Safety_Hazard Safety Hazard High_Pressure->Safety_Hazard This compound This compound (PhSiH₃) Liquid_Source Liquid Hydride Source This compound->Liquid_Source This compound->Actinide_Hydride Safer_Handling Safer Handling Liquid_Source->Safer_Handling Actinide_Precursor Actinide Precursor Actinide_Precursor->Actinide_Hydride Hydride Transfer

Caption: Comparison of traditional vs. This compound-based hydride synthesis.

References

Troubleshooting & Optimization

Phenylsilane Technical Support Center: Handling, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing phenylsilane to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of this compound degradation are exposure to moisture and air. This compound is sensitive to hydrolysis, where it reacts with water to release flammable hydrogen gas.[1][2][3][4][5] It is also susceptible to oxidation.[6][7][8][9]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1][2][10] It is crucial to keep the container tightly sealed and under an inert atmosphere, such as nitrogen, to prevent contact with moisture and air.[2][4][10][11] Storage at temperatures below 5°C is recommended for long-term stability.[10]

Q3: My this compound-involved reaction is not proceeding as expected. What could be the issue?

A3: If your reaction is not proceeding as expected, it could be due to the degradation of this compound. Check if the compound has been properly stored. If you suspect degradation, it is advisable to test the purity of your this compound. Additionally, certain metal salts, alkalis, and oxidizing agents can interfere with reactions involving this compound.[10]

Q4: How can I safely handle this compound in the laboratory?

A4: this compound is a highly flammable liquid and should be handled with care in a well-ventilated area, preferably under a fume hood.[1][2][4][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat.[2][10] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[4][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Gas Evolution in Reaction This compound hydrolysis due to water contamination.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Handle this compound under an inert atmosphere.
Reduced Reactivity or Low Yield Degradation of this compound due to improper storage (exposure to air/moisture).Verify the purity of the this compound using techniques like GC or NMR. If degraded, consider purifying the existing stock or using a fresh bottle.
Inconsistent Reaction Results Inconsistent quality of this compound between batches or over time.Always source high-purity this compound (typically ≥97% GC assay) from a reputable supplier.[1] Implement a first-in, first-out (FIFO) inventory system.
Discoloration of this compound Potential oxidation or presence of impurities.While this compound is a clear, colorless liquid,[1][5] discoloration may indicate degradation. Assess purity before use.
Vigorous or Uncontrolled Reaction Incompatible materials present in the reaction mixture.This compound can react vigorously with water, oxidizers, alkalis, and certain metal salts.[1][10] Ensure the reaction setup is free from these contaminants.

This compound Properties and Storage Summary

Property Value Reference
Appearance Clear, colorless liquid[1][5][13]
Boiling Point 119-121 °C[14][15][16]
Density 0.877 g/mL at 25 °C[15][16][17]
Flash Point 8 °C (46.4 °F)[3][11][15][16]
Recommended Storage Temperature < 15°C, with some sources recommending below 5°C for optimal stability.[10]
Storage Atmosphere Under an inert gas like nitrogen.[1][2][4][10][11]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), prepare a dilute solution of the this compound sample in an anhydrous, aprotic solvent (e.g., hexane (B92381) or toluene). A typical concentration is 1% (v/v).

  • Instrumentation:

    • Use a gas chromatograph equipped with a flame ionization detector (FID).

    • A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined using a standard of known purity).

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Manufacturers typically specify a purity of ≥97%.[1]

Visual Guides

Phenylsilane_Degradation_Pathway This compound This compound (C₆H₅SiH₃) Hydrolysis_Products Silanol & Hydrogen Gas (C₆H₅SiH₂(OH) + H₂) This compound->Hydrolysis_Products Hydrolysis Oxidation_Products Siloxanes & other oxidized species This compound->Oxidation_Products Oxidation Moisture Moisture (H₂O) Air Air (O₂) Phenylsilane_Storage_Workflow start Receive this compound check_seal Inspect Container Seal start->check_seal store Store in a cool, dry, well-ventilated area check_seal->store Seal Intact reject Reject Shipment check_seal->reject Seal Broken inert_atmosphere Store under inert gas (e.g., Nitrogen) store->inert_atmosphere away_from_incompatibles Keep away from heat, ignition sources, and incompatible materials inert_atmosphere->away_from_incompatibles end Use in Experiment away_from_incompatibles->end Troubleshooting_Workflow start Reaction Failure (Low Yield / No Reaction) check_storage Check this compound Storage Conditions start->check_storage improper_storage Improper Storage (Air/Moisture Exposure) check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct test_purity Assess Purity (e.g., GC) improper_storage->test_purity check_reagents Check for Incompatible Reagents/Solvents proper_storage->check_reagents use_new Use a Fresh Bottle of This compound test_purity->use_new Purity < 97% test_purity->check_reagents Purity ≥ 97% proceed Proceed with Reaction use_new->proceed check_reagents->proceed

References

Identifying and minimizing side products in phenylsilane reduction reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenylsilane in reduction reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Reaction

Question: My this compound reduction is not proceeding to completion, or the reaction is very slow. What are the potential causes and how can I address this?

Answer:

Incomplete or sluggish reactions are common issues that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes and Solutions:

  • Catalyst Inactivity: The choice and handling of the catalyst are critical.

    • Lewis Acid Catalysts (e.g., B(C₆F₅)₃, Ti(OiPr)₄): These catalysts can be deactivated by moisture. Ensure all reagents and solvents are rigorously dried. Consider using freshly opened or purified catalysts.

    • Transition Metal Catalysts (e.g., Cu(I), Rh(I) complexes): The active catalytic species may not be forming correctly. Ensure the correct precatalyst and any necessary ligands are used in the appropriate stoichiometry. Some catalysts require an activation step.[1]

    • Base Catalysts (e.g., KOH, NaH): The base may not be strong enough or may be passivated. Use a freshly opened container or titrate the base to determine its activity.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. For instance, in phosphine-catalyzed hydrosilylation of benzaldehyde, higher conversions were achieved in more polar solvents like acetonitrile (B52724) and propylene (B89431) carbonate.[2] Experiment with different anhydrous solvents to find the optimal medium for your specific substrate and catalyst system.

  • Insufficient this compound: While an excess of this compound is often used, ensure the stoichiometry is appropriate for the substrate, especially if the substrate has multiple reducible functional groups. For some reactions, 2 to 4 equivalents of this compound are required.[3]

  • Low Temperature: Many this compound reductions proceed at room temperature, but some may require heating to overcome activation barriers. If the reaction is sluggish at ambient temperature, consider gently heating the reaction mixture.

  • Substrate-Specific Issues: Highly sterically hindered substrates may react slower. Increasing the reaction time or temperature, or switching to a less sterically demanding silane (B1218182) like dithis compound (B1312307), might be necessary in some cases.

Issue 2: Formation of Insoluble Precipitate (Polymeric Byproducts)

Question: A significant amount of insoluble, gel-like, or white precipitate is forming in my reaction, making workup difficult. What is this precipitate and how can I minimize its formation?

Answer:

The formation of insoluble precipitates is most commonly due to the generation of polysiloxanes, which are byproducts of the this compound reduction.

Primary Cause:

  • Siloxane Formation: this compound (PhSiH₃) reacts with the substrate to form silyl (B83357) ethers or related intermediates. In the presence of water (from reagents, solvents, or atmospheric moisture) or upon workup, these intermediates can hydrolyze to form silanols (PhSiH₂(OH), PhSiH(OH)₂, etc.). These silanols can then undergo condensation to form polysiloxanes, which are often insoluble polymers. The general mechanism involves the hydrolysis of silyl intermediates to silanols, followed by condensation to form siloxane chains.[4]

Strategies for Minimization and Removal:

  • Strict Anhydrous Conditions: The most critical step is to minimize the presence of water.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly.

    • Handle reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Workup Procedure:

    • Quenching: Quench the reaction carefully at low temperature (e.g., 0 °C) with a non-aqueous workup if possible. If an aqueous workup is necessary, use minimal amounts of water and work quickly. A common procedure involves dilution with a solvent like ethyl acetate (B1210297) followed by slow addition of aqueous NaOH or HCl.[3]

    • Filtration: The resulting precipitate can often be removed by filtration through a pad of celite. Rinsing the filter cake with a suitable solvent can help recover any trapped product.[3]

    • Alternative Silanes: For particularly problematic cases, consider using polymethylhydrosiloxane (B1170920) (PMHS). While it also forms polysiloxanes, they are often more gelatinous and can be easier to separate from the reaction mixture.[5]

Issue 3: Unexpected Side Products and Low Chemoselectivity

Question: I am observing unexpected side products in my reaction, or the reduction is not as selective as expected. What are the common side reactions and how can I improve selectivity?

Answer:

This compound is generally a chemoselective reducing agent, but side reactions can occur depending on the substrate and reaction conditions.

Common Side Reactions and Solutions:

  • Disproportionation of this compound: In the presence of strong bases (e.g., alkoxides), this compound can undergo disproportionation to produce dithis compound (Ph₂SiH₂), trithis compound (B1312308) (Ph₃SiH), and volatile, pyrophoric silane (SiH₄).[6] This can lead to a mixture of reducing agents with different reactivities and is a significant safety hazard.

    • Solution: Avoid strong bases if possible. If a base is required, use a milder, non-nucleophilic base and carefully control the reaction temperature.

  • 1,4-Reduction of α,β-Unsaturated Carbonyls: While some conditions favor the 1,2-reduction of the carbonyl group to an allylic alcohol, other conditions can lead to the 1,4-conjugate reduction of the double bond.

    • Solution: The choice of catalyst is crucial. For example, some copper(I) catalysts can selectively promote 1,2-reduction.[7] Careful screening of catalysts and reaction conditions is necessary to achieve the desired selectivity.

  • Reductive Amination Failures: In direct reductive amination, the use of primary alkylamines can sometimes lead to imine formation followed by decomposition of the this compound rather than the desired secondary amine.[8]

    • Solution: This is a substrate-specific issue. It may be necessary to perform a two-step procedure where the imine is pre-formed and then reduced.

Improving Chemoselectivity:

  • Catalyst Choice: The catalyst plays a pivotal role in directing the chemoselectivity. Lewis acidic catalysts can activate carbonyl groups, while some transition metal catalysts can selectively reduce one functional group in the presence of others.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction with the lower activation energy.

  • Stoichiometry of this compound: Using a controlled amount of this compound can sometimes prevent the over-reduction of a desired intermediate product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride?

A1: this compound offers several advantages, including:

  • Mild Reaction Conditions: Reductions can often be carried out at room temperature and under neutral or mildly acidic/basic conditions.[2]

  • High Chemoselectivity: It can selectively reduce certain functional groups in the presence of others.

  • Low Toxicity: It is generally less toxic and easier to handle than many metal hydride reagents.[2]

  • Simple Workup: In many cases, the silicon-containing byproducts can be easily removed.[2]

Q2: How should I purify my product from the silicon-containing byproducts?

A2: The purification strategy depends on the nature of the byproducts.

  • Filtration: If insoluble polysiloxanes are formed, they can be removed by filtration through celite.[3]

  • Chromatography: Standard silica (B1680970) gel chromatography is often effective for separating the desired product from soluble silicon byproducts. However, sometimes these byproducts can co-elute with the product. In such cases, trying different solvent systems or a different stationary phase (e.g., alumina) may be helpful.

  • Distillation: If the desired product is volatile, distillation can be an effective purification method.

Q3: Can this compound reduce esters and amides?

A3: Yes, this compound can reduce esters and amides to the corresponding alcohols and amines, respectively. However, these reductions often require a catalyst, such as a manganese(I) complex for esters or a nickel catalyst for amides, and may require elevated temperatures.[3][7]

Q4: Is it possible to achieve enantioselective reductions with this compound?

A4: Yes, highly enantioselective reductions of prochiral ketones and imines can be achieved by using a chiral catalyst in conjunction with this compound. A variety of chiral transition metal complexes, often involving copper or rhodium, have been successfully employed for this purpose.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of Acetophenone with this compound

Catalyst SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
hCAII (0.2 mol%)Room Temp248991[9]
Cu(I)-(S)-P-PHOSRoom Temp12>9997[1]
Rh(I)-PyBOX0249492[1]
NiCl₂(dme) (10 mol%)11524--[3]

Note: This table is a compilation of data from different sources and reaction conditions may vary slightly.

Experimental Protocols

General Protocol for the Nickel-Catalyzed Reduction of an Amide to an Amine

This protocol is adapted from a literature procedure and can be used as a starting point for the reduction of various amides.[3]

Materials:

  • Amide substrate

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

  • This compound

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware for inert atmosphere reactions

  • Syringe pump

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add the amide substrate (1.0 equiv) and NiCl₂(dme) (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 1.0 M).

  • Heating: Place the reaction vessel in a pre-heated oil bath at 115 °C and stir for 10 minutes.

  • This compound Addition: Add this compound (2.0-4.0 equiv) dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to control the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at 115 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1.0 M aqueous NaOH to quench the reaction. Be cautious as hydrogen gas will evolve.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Reaction_Pathway sub Substrate (e.g., Ketone) intermediate Silyl Ether Intermediate sub->intermediate + PhSiH₃ + Catalyst phsih3 This compound (PhSiH₃) cat Catalyst (e.g., Lewis Acid) product Product (Alcohol) intermediate->product Workup h2o Water (Hydrolysis) intermediate->h2o Hydrolysis siloxane Siloxane Byproduct h2o->siloxane Condensation

Caption: General reaction pathway for this compound reduction of a ketone.

Troubleshooting_Workflow start Problem: Incomplete Reaction check_catalyst Check Catalyst Activity & Anhydrous Conditions start->check_catalyst check_reagents Verify Reagent Stoichiometry & Purity check_catalyst->check_reagents If catalyst is active fail Still Incomplete: Consider Alternative Catalyst/Silane check_catalyst->fail If catalyst is inactive check_temp Increase Reaction Temperature check_reagents->check_temp If reagents are correct check_reagents->fail If reagents are incorrect success Reaction Complete check_temp->success If reaction proceeds check_temp->fail If reaction still fails

Caption: Troubleshooting workflow for an incomplete this compound reduction.

Side_Product_Formation phsih3 This compound (PhSiH₃) disproportionation Disproportionation Products (Ph₂SiH₂, Ph₃SiH, SiH₄) phsih3->disproportionation + Strong Base hydrolysis Hydrolysis phsih3->hydrolysis + H₂O (Trace) base Strong Base (e.g., NaOR) water Water (H₂O) siloxane Siloxane Polymers hydrolysis->siloxane Condensation

Caption: Logical relationships leading to common side products from this compound.

References

How to optimize solvent and catalyst for phenylsilane hydrosilylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize phenylsilane hydrosilylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrosilylation?

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double (C=C) or triple (C≡C) bond. In the context of this guide, it specifically refers to reactions using this compound (PhSiH₃) as the Si-H bond donor. This process is a highly efficient method for creating organosilicon compounds, which are valuable intermediates in organic synthesis and materials science. The reaction is typically catalyzed by transition metal complexes and can be influenced by various factors including the choice of catalyst, solvent, and reaction temperature.[1][2][3]

Q2: What are the most common catalysts for this reaction?

A wide range of transition metal complexes can catalyze hydrosilylation. Platinum-based catalysts are the most common and effective in industrial applications.[4] Key examples include:

  • Platinum Catalysts: Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst [Pt₂(dvtms)₃] are highly active and widely used.[1][2]

  • Rhodium and Ruthenium Catalysts: Complexes like Wilkinson's catalyst ([RhCl(PPh₃)₃]) and various ruthenium complexes (e.g., [Cp*Ru(MeCN)₃]PF₆) are also effective and can offer different selectivity profiles compared to platinum.[3]

  • Base Metal Catalysts: Due to the high cost of precious metals, catalysts based on iron (Fe), cobalt (Co), and nickel (Ni) are gaining importance as more economical and sustainable alternatives.[3][5][6]

The choice of catalyst is critical as it influences reaction rate, regioselectivity (α- vs. β-addition), and stereoselectivity.

Q3: How does the choice of solvent affect the reaction?

The solvent can significantly impact the reaction's outcome. While some reactions can be run neat, a solvent is often used to control temperature, solubilize reagents, and influence catalyst activity and selectivity.

  • Polar vs. Non-polar Solvents: For some catalyst systems, such as Wilkinson's catalyst, the polarity of the solvent can dictate the stereoselectivity of the product (e.g., trans product in polar solvents, cis in non-polar media).

  • Common Solvents: Anhydrous toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH₂Cl₂) are frequently used. For instance, THF was used as the solvent in the liquid-phase hydrosilylation of phenylacetylene (B144264) with triethylsilane.[7] It is crucial to use anhydrous solvents, as water can react with the silane (B1218182) and deactivate the catalyst.

Q4: What are the typical side reactions and how can they be minimized?

Several side reactions can compete with the desired hydrosilylation, reducing the yield and complicating purification.[2]

  • Alkene/Alkyne Isomerization: The catalyst can isomerize the unsaturated substrate, leading to a mixture of products. This is particularly common with platinum catalysts.[1][2]

  • Dehydrogenative Silylation: This process leads to the formation of vinylsilanes and dihydrogen gas and is more common with iron and cobalt catalysts.[1][2]

  • Silane Redistribution/Polymerization: this compound can undergo polymerization or redistribution reactions, especially at higher temperatures or with certain catalysts.[8]

To minimize these side reactions, one can lower the reaction temperature, reduce the catalyst loading, or select a catalyst with higher selectivity.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound hydrosilylation experiments.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive or Decomposed Catalyst Use a fresh batch of catalyst. Ensure proper storage conditions (e.g., inert atmosphere, low temperature). Consider that some catalysts, like Karstedt's, can degrade over time.[1]
Presence of Inhibitors/Poisons Purify all reagents and solvents meticulously. Common catalyst poisons include sulfur, phosphorus, and amine compounds. Ensure all glassware is thoroughly dried.
Insufficient Reaction Temperature Some catalysts require thermal activation. Gradually increase the reaction temperature in increments (e.g., 10-20°C) while monitoring the reaction progress by TLC or GC.[9]
Incorrect Reaction Atmosphere Hydrosilylation reactions should always be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination and catalyst deactivation.[9]
Problem 2: Low Yield of Desired Product
Potential Cause Troubleshooting Steps
Competing Side Reactions Lower the reaction temperature to disfavor side reactions like isomerization or dehydrogenative silylation.[9] Screen different catalysts; for example, certain cobalt or nickel complexes may offer higher selectivity.[9]
Suboptimal Stoichiometry Optimize the silane-to-alkene/alkyne molar ratio. A slight excess of one reagent (e.g., 1.1 to 1.2 equivalents) may improve the yield of the desired product.[9]
Catalyst Agglomeration (e.g., "Platinum Black") The formation of insoluble metal particles indicates catalyst decomposition and deactivation.[1] To prevent this, use a lower catalyst concentration, add stabilizing ligands (e.g., phosphines), or ensure the reaction is run under a strictly inert atmosphere.[1][9]
Problem 3: Poor Regio- or Stereoselectivity
Potential Cause Troubleshooting Steps
Inappropriate Catalyst Choice The catalyst is the primary determinant of selectivity. For α-vinylsilanes from terminal alkynes, a ruthenium catalyst like [Cp*Ru(MeCN)₃]PF₆ is highly selective. For anti-Markovnikov addition to alkenes, iron-based catalysts can be effective.[6] A catalyst screening experiment is highly recommended.
Reaction Temperature Too High Higher temperatures can often lead to a loss of selectivity.[9] Perform the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider running reactions at room temperature or even 0°C.[10]
Solvent Effects As mentioned in the FAQ, solvent polarity can influence stereoselectivity. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH₂Cl₂).

Catalyst System Comparison

The following tables summarize quantitative data for different catalyst systems in specific hydrosilylation reactions.

Table 1: Iron-Catalyzed Hydrosilylation of Alkenes with this compound [6]

CatalystSubstrateSelectivityYield
Fe-1 Styrene>98% Markovnikov95%
Fe-2 1,3-Butadiene>98% Markovnikov92%
Fe-3 1-Octene>98% anti-Markovnikov98%

Table 2: Cobalt-Catalyzed Hydrosilylation of 1-Octene [6]

CatalystSilaneSelectivityNotes
Co-7 (Pincer) PhSiH₃Majorly anti-MarkovnikovDifferent mechanism proposed vs. Fe-9
Co(II) amide/NHC HSi(OEt)₃Linear (anti-Markovnikov)42-98% yield
Co(II) amide/NHC Ph₃SiHLinear (anti-Markovnikov)Lower yield (28%)

Experimental Protocols

Protocol 1: General Procedure for this compound Hydrosilylation

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Alkene or alkyne substrate

  • This compound (PhSiH₃)

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst, 10-50 ppm Pt)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • To the reaction vessel under an inert atmosphere, add the alkene/alkyne substrate (1.0 eq) and the anhydrous solvent.

  • Add this compound (1.0 - 1.2 eq) to the mixture via syringe.

  • Stir the solution at room temperature and add the catalyst solution.

  • Monitor the reaction by TLC or GC. If no reaction is observed, slowly heat the mixture (e.g., to 50-80°C).[9] Note that some reactions are exothermic.

  • Upon completion, the reaction may be quenched (if necessary) and the solvent removed under reduced pressure.

  • Purify the product via column chromatography, distillation, or other appropriate methods.

Protocol 2: Catalyst and Solvent Screening

To optimize a new hydrosilylation reaction, a screening of catalysts and solvents is recommended. This can be performed on a small scale using a parallel reaction setup.

  • Setup: Arrange an array of reaction vials, each with a stir bar, under an inert atmosphere.

  • Reagent Addition: To each vial, add the substrate and solvent.

  • Catalyst Addition: Add a different catalyst (or a catalyst in a different solvent) to each vial. Use a consistent molar percentage of the catalyst across all reactions.

  • Silane Addition: Add this compound to initiate the reactions.

  • Monitoring: Stir all reactions at a constant temperature. At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial for analysis by GC or LC-MS to determine conversion and product distribution.

  • Analysis: Compare the results to identify the optimal catalyst-solvent combination for yield and selectivity.

Visual Guides

// Path for Low Conversion low_conv_node [label="Potential Causes:\n- Inactive Catalyst\n- Inhibitors Present\n- Low Temperature", fillcolor="#FFFFFF"]; action_catalyst [label="Action:\nUse Fresh Catalyst\nEnsure Inert Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_purify [label="Action:\nPurify Reagents & Solvents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_temp [label="Action:\nGradually Increase Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for Good Conversion check_yield [label="Reaction Complete:\nLow Yield?", shape="diamond", style="filled", fillcolor="#FBBC05"];

// Path for Low Yield low_yield_node [label="Potential Causes:\n- Side Reactions\n- Catalyst Decomposition\n- Suboptimal Stoichiometry", fillcolor="#FFFFFF"]; action_yield_temp [label="Action:\nLower Temperature\nScreen Catalysts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_stabilize [label="Action:\nUse Stabilizing Ligands\nLower Catalyst Loading", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_ratio [label="Action:\nOptimize Reagent Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for Good Yield check_selectivity [label="Product Isolated:\nPoor Selectivity?", shape="diamond", style="filled", fillcolor="#FBBC05"];

// Path for Poor Selectivity poor_select_node [label="Potential Causes:\n- Wrong Catalyst Choice\n- High Temperature", fillcolor="#FFFFFF"]; action_select_catalyst [label="Action:\nScreen Different Metal Catalysts\n(Pt, Rh, Ru, Fe, Co)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_select_temp [label="Action:\nRun at Lower Temperature\n(e.g., RT or 0°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End Path success [label="Optimization Complete", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_conversion; check_conversion -> low_conv_node [label="Yes"]; check_conversion -> check_yield [label="No"];

low_conv_node -> action_catalyst; low_conv_node -> action_purify; low_conv_node -> action_temp;

check_yield -> low_yield_node [label="Yes"]; check_yield -> check_selectivity [label="No"];

low_yield_node -> action_yield_temp; low_yield_node -> action_stabilize; low_yield_node -> action_ratio;

check_selectivity -> poor_select_node [label="Yes"]; check_selectivity -> success [label="No"];

poor_select_node -> action_select_catalyst; poor_select_node -> action_select_temp; } end_dot Caption: Troubleshooting workflow for this compound hydrosilylation.

Experimental_Workflow

Chalk_Harrod_Mechanism

References

Effective purification techniques for crude phenylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective purification of crude phenylsilane. Find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include:

  • Unreacted starting materials: Such as chlorophenylsilanes or phenyl Grignard reagents.[1]

  • Catalyst residues: Remnants of catalysts used during synthesis.

  • Solvents: Residual solvents from the reaction or workup.

  • Hydrolysis and oxidation byproducts: this compound is sensitive to moisture and air, which can lead to the formation of siloxanes (e.g., diphenylsiloxane) and silanols.[2][3] These are often the most challenging impurities to remove due to their similar properties to this compound.

  • Side-reaction products: Biphenyls can form as a significant side product during Grignard-based synthesis.[1]

Q2: How can I analyze the purity of my this compound sample?

A2: The most common and effective method for analyzing this compound purity is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This technique separates the components of the mixture and provides mass spectra for identification of both the this compound and any impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) can also be a powerful tool for structural elucidation and purity assessment.

Q3: What are the primary methods for purifying crude this compound?

A3: The main techniques for purifying this compound are:

  • Fractional Distillation: Effective for separating components with different boiling points.[2][7]

  • Column Chromatography: Useful for separating impurities with different polarities.[8][9]

  • Chemical Treatment: This involves reacting specific impurities to convert them into substances that are more easily removed by distillation or other methods.[10]

Q4: What safety precautions should I take when handling and purifying this compound?

A4: this compound is a flammable liquid and is moisture-sensitive.[11][12] It can release flammable gases upon contact with water.[13] Always handle this compound in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[14][15]

Troubleshooting Guides

Issue 1: Persistent Impurities After Fractional Distillation
Symptom Possible Cause Suggested Solution(s)
Co-distillation of an impurity with a similar boiling point.Inadequate separation efficiency of the distillation column.- Increase the number of theoretical plates by using a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the reflux ratio to improve separation.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between this compound and the impurity.[2]
Product decomposition during distillation.The distillation temperature is too high, leading to thermal degradation of this compound.- Use a higher vacuum to lower the boiling point and distillation temperature.- Ensure uniform heating with a heating mantle and stir the distillation flask to avoid localized overheating.[2]
Low recovery of purified product.Inefficient condensation or leaks in the distillation apparatus.- Check all joints and connections for leaks.- Ensure adequate cooling water flow through the condenser.
Issue 2: Problems During Column Chromatography
Symptom Possible Cause Suggested Solution(s)
Poor separation of this compound from impurities.The chosen eluent system has incorrect polarity.- Optimize the eluent system by testing different solvent ratios to achieve a good separation on a Thin Layer Chromatography (TLC) plate before running the column.- A common starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[16]
Decomposition of this compound on the silica (B1680970) gel column.The acidic nature of silica gel can catalyze the hydrolysis or degradation of this compound.[2]- Deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed with the eluent.- Consider using a less acidic stationary phase, such as neutral alumina.[17]
Tailing of the product spot on TLC and the column.The compound is interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent to the eluent to reduce strong interactions.- Use a less active stationary phase.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages
Fractional Distillation Separation based on boiling point differences.98-99.5%[7]- Scalable for large quantities.- Effective for removing non-volatile impurities.- Ineffective for impurities with similar boiling points.- Potential for thermal degradation of the product.
Column Chromatography Separation based on polarity differences.>99%- High resolution for separating closely related compounds.- Can be performed at room temperature, avoiding thermal stress.- Can be time-consuming and solvent-intensive.- Potential for product decomposition on acidic stationary phases.[2]
Chemical Treatment (with BF₃ complex) Conversion of high-boiling siloxane impurities to low-boiling compounds, followed by distillation.>99.9%[10]- Highly effective for removing stubborn siloxane impurities.- High final purity achievable.- Requires an additional reaction step.- Involves the use of corrosive reagents.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to prevent moisture contamination.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently.

  • Fraction Collection: Collect the fractions based on the boiling point. The boiling point of this compound is approximately 120 °C at atmospheric pressure.[11][12] Discard the initial forerun, which may contain lower-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using GC-MS.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal eluent is determined by prior TLC analysis.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis and Concentration: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Chemical Treatment for Siloxane Removal

This protocol is adapted from a patented method for purifying this compound contaminated with diphenyl siloxane.[10]

  • Reaction Setup: In a dry, inert atmosphere, dissolve the crude this compound in an organic solvent such as toluene.

  • Reagent Addition: Add a boron trifluoride complex (e.g., boron trifluoride etherate) to the solution.

  • Reaction: Heat the mixture and stir for several hours to allow the diphenyl siloxane to react and decompose into lower-boiling point impurities.

  • Distillation: After the reaction is complete, purify the this compound from the newly formed low-boiling impurities and the solvent by fractional distillation as described in Protocol 1.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Analysis1 Purity Analysis (GC-MS) Crude->Analysis1 Decision Select Purification Method Analysis1->Decision Distillation Fractional Distillation Decision->Distillation Volatile Impurities Chromatography Column Chromatography Decision->Chromatography Polarity Differences ChemicalTreatment Chemical Treatment + Distillation Decision->ChemicalTreatment Siloxane Impurities Analysis2 Purity Analysis (GC-MS) Distillation->Analysis2 Chromatography->Analysis2 ChemicalTreatment->Analysis2 PureProduct Pure this compound Analysis2->PureProduct Purity > 99% Troubleshoot Troubleshooting Analysis2->Troubleshoot Purity < 99% Troubleshoot->Decision

Caption: General workflow for the purification of crude this compound.

PurificationDecisionTree Start Crude this compound Impurity Analysis ImpurityType Major Impurity Type? Start->ImpurityType BoilingPointDiff Significant Boiling Point Difference? ImpurityType->BoilingPointDiff Unreacted Starting Materials/Solvents PolarityDiff Different Polarity? ImpurityType->PolarityDiff Side-Products (e.g., Biphenyls) IsSiloxane Is it a Siloxane? ImpurityType->IsSiloxane Hydrolysis Products BoilingPointDiff->PolarityDiff No FractionalDistillation Fractional Distillation BoilingPointDiff->FractionalDistillation Yes ColumnChromatography Column Chromatography PolarityDiff->ColumnChromatography Yes ConsiderAlternative Consider Alternative Synthesis or Advanced Purification PolarityDiff->ConsiderAlternative No IsSiloxane->ColumnChromatography No ChemicalTreatment Chemical Treatment (BF3) IsSiloxane->ChemicalTreatment Yes

Caption: Decision tree for selecting a this compound purification method.

References

Technical Support Center: Safely Managing Hydrogen Gas Evolution in Phenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylsilane and managing the associated hydrogen gas evolution.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Gas Evolution Incorrect Reagent Addition: Too rapid addition of a reactant or catalyst that initiates or accelerates hydrolysis.[1]Slow, Controlled Addition: Utilize a syringe pump for the dropwise addition of reagents to control the reaction rate.[1] Cooling: Perform the reaction at a reduced temperature to decrease the reaction rate.
Incompatible Solvents or Reagents: Presence of protic solvents (e.g., water, alcohols) or acidic/basic impurities can accelerate hydrogen evolution.[2][3]Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Check Reagent Purity: Verify the purity of all reagents to avoid unintended catalysts.
Localized "Hot Spots": Poor stirring can lead to localized areas of high concentration and temperature, accelerating the reaction.Efficient Stirring: Use appropriate stirring methods (e.g., mechanical stirrer) to ensure homogeneous mixing and temperature distribution.
Pressure Buildup in a Sealed System Inadequate Venting: The reaction vessel is not equipped with a proper pressure relief system.[4]Install a Pressure Relief System: Equip the reactor with a pressure relief valve or a rupture disc set to a pressure below the vessel's maximum allowable working pressure.[4][5] Vent to a Safe Location: Direct the outlet of the pressure relief system to a fume hood or a designated gas scrubbing system.
Gas Evolution Exceeds Venting Capacity: The rate of hydrogen evolution is higher than the pressure relief system can handle.Reduce Reaction Scale: If possible, work with smaller quantities of reagents. Optimize Reaction Conditions: Modify reaction parameters (e.g., lower temperature, slower addition rate) to reduce the rate of gas evolution.[1]
Incomplete Reaction or Stalled Quench Insufficient Catalyst or Activator: The reaction may require a catalyst or a specific pH range to proceed to completion.[2]Optimize Catalyst Loading: If a catalyst is used, ensure the correct amount is present. Adjust pH: For quenching, the pH may need to be adjusted. For example, a basic medium can facilitate the quenching of this compound.[2]
Poor Solubility or Mass Transfer: If the reaction mixture is not homogeneous, the reaction may be limited by the rate of diffusion between phases.[2]Solvent Selection: Choose a solvent system in which all reactants are soluble.[2] Improve Agitation: Increase the stirring speed to enhance mass transfer.
Unexpected Side Reactions Presence of Impurities: Impurities in the starting materials or solvents can lead to undesired side reactions.Use High-Purity Materials: Utilize purified reagents and solvents. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen or moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: The primary hazard is the evolution of flammable hydrogen gas. This compound can react with water, alcohols, and other protic solvents, as well as acidic or basic conditions, to produce hydrogen.[2][6] This can lead to a pressure buildup in closed systems and create a fire or explosion hazard if an ignition source is present.[4][7] Additionally, under acidic conditions, there is a potential to form pyrophoric and explosive monosilane (SiH4).[2]

Q2: How can I safely quench excess this compound after my reaction?

A2: Quenching of excess this compound should be done cautiously. A common method involves the slow, controlled addition of a less reactive alcohol, such as isopropanol (B130326) or ethanol, often diluted in an inert solvent like toluene, to the reaction mixture at a reduced temperature.[8] This is followed by the careful addition of water.[8] The rate of quenching can be highly dependent on the solvent and pH.[2] For example, quenching in dimethylacetamide (DMAc) with a buffer can be effective.[2] It is crucial to avoid acidic quenches, which can produce dangerous byproducts.[2] Always ensure adequate ventilation and an inert atmosphere during the quenching process.

Q3: What methods can be used to monitor the rate of hydrogen gas evolution?

A3: Several methods can be employed to monitor hydrogen evolution:

  • Gas Burette/Eudiometer: A simple and cost-effective method involves collecting the evolved gas by displacing a liquid (like water) in an inverted graduated cylinder or burette.[9][10]

  • Gas Flow Meter: A more quantitative approach is to use a gas flow meter connected to the reaction vessel's outlet.[2] This provides a real-time measurement of the gas evolution rate.

  • Pressure Transducer: In a closed system of known volume, a pressure transducer can be used to monitor the pressure increase, which can be correlated to the amount of gas evolved.[4]

  • In-situ FTIR: In some cases, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the Si-H peak of this compound, indicating the progress of the reaction and, indirectly, the cessation of gas evolution.[2]

Q4: What are the key considerations for setting up a this compound reaction to ensure safety?

A4: Key safety considerations include:

  • Proper Ventilation: All work with this compound should be conducted in a well-ventilated fume hood.

  • Inert Atmosphere: Use of an inert atmosphere (argon or nitrogen) is recommended to prevent unwanted side reactions with air and moisture.[1]

  • Controlled Reagent Addition: Use a syringe pump or dropping funnel for the slow and controlled addition of reagents to manage the reaction rate and gas evolution.[1]

  • Temperature Control: Employ a cooling bath to manage the reaction temperature, especially for exothermic reactions.

  • Pressure Relief: For reactions conducted in sealed vessels, a pressure relief valve or rupture disc is essential to prevent over-pressurization.[4][5]

  • Appropriate Scale: Start with small-scale reactions to understand the reaction kinetics and hazards before scaling up.

Q5: What is the stoichiometry of hydrogen evolution from the reaction of this compound with water?

A5: The reaction of this compound (PhSiH₃) with water leads to the formation of phenylsilanetriol (B1655011) and hydrogen gas. The balanced chemical equation is:

PhSiH₃ + 3H₂O → PhSi(OH)₃ + 3H₂

For every one mole of this compound that reacts completely with water, three moles of hydrogen gas are produced.

Experimental Protocols

Protocol 1: General Setup for a this compound Reaction with Hydrogen Gas Monitoring

  • Glassware and Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel or syringe pump inlet.

    • Connect the top of the reflux condenser to a gas outlet. This outlet should be connected via tubing to a gas monitoring system (e.g., a gas burette or a flow meter) and then to a bubbler to vent to a fume hood.

    • Ensure all glassware is dry and the system is purged with an inert gas (e.g., argon or nitrogen).[1]

  • Reagent Preparation:

    • Charge the flask with the substrate and an anhydrous solvent under an inert atmosphere.

    • Prepare a solution of this compound in an anhydrous solvent in the dropping funnel or syringe.

  • Reaction Execution:

    • Bring the reaction mixture to the desired temperature.

    • Slowly add the this compound solution dropwise to the reaction mixture.[1]

    • Monitor the reaction temperature and the rate of gas evolution throughout the addition.

    • After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete (as determined by an appropriate analytical method, such as TLC, GC, or in-situ FTIR).[2]

  • Workup and Quenching:

    • Cool the reaction mixture to a safe temperature (e.g., 0 °C).

    • Slowly and cautiously add a quenching agent (e.g., isopropanol) to react with any excess this compound.[8]

    • Monitor for any further gas evolution.

    • Proceed with the standard aqueous workup.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_glass Assemble & Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents charge_flask Charge Flask with Substrate & Solvent prep_inert Purge with Inert Gas prep_inert->charge_flask set_temp Set Reaction Temperature charge_flask->set_temp cool_reaction Cool Reaction Mixture add_this compound Slowly Add This compound set_temp->add_this compound monitor Monitor Temperature & Gas Evolution add_this compound->monitor monitor->cool_reaction quench Cautiously Quench Excess this compound cool_reaction->quench workup Aqueous Workup quench->workup

Caption: Experimental workflow for a typical this compound reaction.

Troubleshooting_Gas_Evolution start Unexpectedly Rapid Gas Evolution check_addition Is reagent addition rate too high? start->check_addition check_temp Is reaction temperature too high? check_addition->check_temp No solution_slow_addition Decrease addition rate (use syringe pump) check_addition->solution_slow_addition Yes check_impurities Are there protic or catalytic impurities? check_temp->check_impurities No solution_cool Lower reaction temperature check_temp->solution_cool Yes solution_purify Use anhydrous solvents & pure reagents check_impurities->solution_purify Yes end Controlled Gas Evolution check_impurities->end No solution_slow_addition->end solution_cool->end solution_purify->end

Caption: Troubleshooting decision tree for rapid gas evolution.

References

Enhancing the stability of phenylsilane in various reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and effective use of this compound in various reaction media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (C₆H₅SiH₃) is an organosilicon compound used primarily as a mild and selective reducing agent in organic synthesis.[1][2] It is valuable for reactions such as the hydrosilylation of carbonyls, the reduction of esters to ethers, and the deoxygenation of phosphine (B1218219) oxides.[1][2][3] Its by-products are generally safer and easier to handle than those of many metal-based hydrides.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[4] It is recommended to store it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][5] For long-term stability, storage at temperatures below 5°C is advised.[4]

Q3: What materials and substances are incompatible with this compound?

A3: this compound is incompatible with several substances and can react dangerously. Key incompatibilities include:

  • Water and Protic Solvents: Reacts, sometimes vigorously, to release flammable hydrogen gas.[4][6][7]

  • Oxidizing Agents: Can lead to violent reactions.[4]

  • Alkalis (Bases) and Acids: Can catalyze its decomposition and the release of hydrogen gas.[4][8]

  • Metal Salts and Precious Metals: Can promote hazardous reactions. An explosion has been reported when heating this compound with aluminum chloride.[4]

Q4: How does the choice of solvent affect this compound's stability and reactivity?

A4: The solvent choice is critical.

  • Polar Aprotic Solvents (e.g., acetonitrile, propylene (B89431) carbonate, THF) are often preferred for reactions like hydrosilylation as they can activate the this compound without decomposing it.[2][9]

  • Protic Solvents (e.g., water, alcohols) should be avoided as they can react with the Si-H bond, leading to decomposition and hydrogen gas evolution.[1][4]

  • Non-polar Aprotic Solvents can be used, but reaction rates and solubility may vary.[1]

Troubleshooting Guide

Problem 1: My reaction is sluggish or incomplete, and I observe gas bubbling.

  • Possible Cause: Premature decomposition of this compound. The gas observed is likely hydrogen. This can be caused by moisture, acidic or basic impurities in the reaction medium, or incompatible catalysts.[4][8]

  • Solution:

    • Ensure all glassware is rigorously dried before use.

    • Use anhydrous solvents and reagents.

    • Purify reagents and substrates to remove acidic or basic impurities.

    • Re-evaluate your catalyst. Some catalysts, especially strong bases, can promote decomposition.[10]

    • Store this compound under an inert atmosphere and handle it using proper air-sensitive techniques.[11]

Problem 2: The reaction is not proceeding, and analysis (e.g., NMR) shows the this compound is consumed, but the desired product is not formed.

  • Possible Cause: this compound is being consumed by a side reaction. This is common if the reaction medium contains incompatible functional groups or impurities. For example, reducible functional groups other than your target may be present.

  • Solution:

    • Verify the purity of your starting materials.

    • Protect sensitive functional groups on your substrate before introducing this compound.

    • Ensure your solvent is not participating in the reaction. For example, some chlorinated solvents can react under certain catalytic conditions.

Problem 3: A pyrophoric gas (ignites spontaneously in air) is produced during the reaction.

  • Possible Cause: You may be observing the formation of silane (B1218182) (SiH₄). This can occur through a disproportionation reaction, which is particularly catalyzed by strong bases like alkoxides.[10]

  • Solution:

    • Work in a well-ventilated fume hood.

    • Immediately cease the addition of any reagents.

    • Avoid strong base catalysts if possible, or use milder alternatives.

    • If basic conditions are required, consider using a less reactive silane or a different reducing agent.

Data Presentation

Table 1: this compound Compatibility with Common Reaction Media

Media TypeExamplesCompatibility & Stability NotesCitation
Polar Aprotic Solvents Acetonitrile, Propylene Carbonate, DMF, DMSO, THFHigh Compatibility. Generally recommended for reactions. Promotes reactivity without rapid decomposition.[2][9]
Non-Polar Aprotic Solvents Toluene, Hexane, BenzeneGood Compatibility. Soluble and generally stable. Reaction kinetics may be slower compared to polar aprotic solvents.[1][7]
Protic Solvents Water, Methanol, EthanolIncompatible. Reacts to release H₂ gas. Should not be used as a solvent.[1][4]
Acids HCl, Acetic AcidIncompatible. Catalyzes decomposition and H₂ evolution.[8]
Bases Alkoxides, n-BuLi, Metal HydridesIncompatible. Catalyzes decomposition. Strong bases can cause disproportionation to form pyrophoric SiH₄.[4][10]
Metal Catalysts Pt, Rh, Ir, Cu, Co complexesUse with Caution. Essential for many reductions but can also influence stability. Compatibility must be verified for the specific catalyst.[3][12]

Experimental Protocols

Protocol 1: General Procedure for a this compound-Mediated Reduction

This protocol describes a general workflow for the reduction of a ketone to an alcohol using a transition metal catalyst.

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Ar).

    • Ensure all solvents and liquid reagents are anhydrous. Use solvents from a purification system or freshly opened bottles rated for anhydrous use.

  • Reaction Setup:

    • Assemble the reaction flask, condenser, and addition funnel under a positive pressure of inert gas.

    • Charge the reaction flask with the ketone substrate and the chosen anhydrous polar aprotic solvent (e.g., THF).

    • Add the catalyst (e.g., a copper(I) complex) to the flask.

  • Reagent Addition:

    • Using a syringe, transfer the required amount of this compound into the addition funnel.

    • Add the this compound dropwise to the stirred reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring and Workup:

    • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction carefully by slowly adding a protic solvent (e.g., methanol) to consume any excess this compound. Caution: Hydrogen gas will be evolved.

    • Proceed with a standard aqueous workup and purification of the product alcohol.

Protocol 2: Assessing the Purity and Stability of this compound

This protocol allows for a quick check of this compound quality via ¹H NMR.

  • Sample Preparation:

    • In a fume hood, carefully take a small aliquot (~5-10 µL) of this compound using a dry syringe.

    • Dissolve the aliquot in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in a dry NMR tube.

    • Cap the NMR tube securely.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • The Si-H₃ protons of pure this compound should appear as a sharp singlet around δ 4.2 ppm.

    • The presence of broad signals or the absence of this peak may indicate decomposition (e.g., formation of siloxanes). The integration should correspond to 3 protons relative to the 5 aromatic protons.

  • Stability Test (Optional):

    • To test stability in a specific medium, add a small amount of the medium (e.g., a non-deuterated solvent) to the NMR tube and monitor the Si-H₃ peak over time. Disappearance of the peak indicates decomposition.

Visualizations

TroubleshootingWorkflow start Problem with this compound Reaction check_progress Is the reaction sluggish or incomplete? start->check_progress check_gas Is unexpected gas evolving? pyrophoric Is the gas pyrophoric (igniting)? check_gas->pyrophoric Yes cause_moisture Cause: Moisture/Protic Impurity or Incompatible Catalyst check_gas->cause_moisture No (H₂ evolution) check_progress->check_gas Yes check_sm Is starting material (SM) consumed? check_progress->check_sm No cause_disproportionation Cause: Disproportionation due to strong base. pyrophoric->cause_disproportionation Yes solution_dry Solution: - Use anhydrous reagents/solvents. - Check catalyst compatibility. cause_moisture->solution_dry solution_base Solution: - AVOID strong bases. - Use alternative catalyst. cause_disproportionation->solution_base check_sm->cause_moisture No cause_side_reaction Cause: Side reaction with impurities or unprotected groups. check_sm->cause_side_reaction Yes, but no product solution_protect Solution: - Purify SM. - Use protecting groups. cause_side_reaction->solution_protect StabilityFactors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors stabilizing_1 Inert Atmosphere (N₂, Ar) stabilizing_2 Low Temperature (< 5°C) stabilizing_3 Anhydrous Conditions stabilizing_4 Aprotic Solvents destabilizing_1 Moisture / Water destabilizing_2 Heat / Ignition Source destabilizing_3 Acids & Bases destabilizing_4 Oxidizing Agents destabilizing_5 Certain Metal Salts This compound This compound Stability This compound->stabilizing_1 Enhanced by This compound->destabilizing_1 Reduced by ExperimentalWorkflow prep 1. Preparation (Dry Glassware, Anhydrous Reagents) setup 2. Inert Setup (Assemble under N₂/Ar, Add Substrate/Solvent) prep->setup addition 3. Reagent Addition (Add this compound dropwise) setup->addition monitor 4. Monitoring (TLC / GC-MS) addition->monitor quench 5. Quenching (Careful addition of Methanol) monitor->quench workup 6. Workup & Purification quench->workup

References

Technical Support Center: Optimizing Catalyst Loading for Phenylsilane-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst loading in phenylsilane-mediated transformations. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this compound-mediated transformations?

A typical starting point for catalyst loading in these reactions ranges from 1 to 5 mol%. For initial screenings, a concentration of 2 mol% is often a reasonable starting point. However, some highly active catalytic systems have demonstrated success with loadings as low as 0.2 mol% to 0.5 mol%.[1][2] The optimal loading is highly dependent on the specific catalyst, substrate, and reaction conditions.

Q2: What are the initial indicators of suboptimal catalyst loading in my reaction?

Several signs can point to a suboptimal catalyst loading:

  • Low Reaction Yield: This is the most direct indicator that the catalyst amount may be insufficient.

  • Slow Reaction Rate: If the reaction is proceeding much slower than comparable literature reports, insufficient catalyst concentration could be the cause.[3]

  • Incomplete Conversion: A significant amount of unreacted starting material remaining after the expected reaction time suggests low catalyst activity or loading.[3]

  • Reaction Stalling: The reaction may initiate but fail to proceed to completion.[3][4]

  • Poor Selectivity: An increase in the formation of byproducts can indicate that the desired catalytic cycle is not operating efficiently.[3]

Q3: Should I automatically increase the catalyst loading if my reaction is sluggish or has low conversion?

While increasing the catalyst loading is a potential solution, it should not be the first step.[2] It can lead to higher costs, increased side reactions, and complicates purification. Before adjusting the catalyst amount, consider optimizing other reaction parameters:

  • Reaction Temperature: Increasing the temperature can often enhance the reaction rate.[2]

  • Reaction Time: Monitor the reaction over a longer period to determine if it simply requires more time to reach completion.[4]

  • Reagent and Solvent Purity: Ensure all reagents, especially the solvent and this compound, are pure and anhydrous, as impurities can act as catalyst poisons.[2][4]

  • Inert Atmosphere: this compound-mediated reactions are often sensitive to air and moisture. Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[2]

If these parameters have been optimized and the reaction remains slow, a modest, systematic increase in catalyst loading may be beneficial.[3]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive or Decomposed Catalyst • Ensure the catalyst has been stored correctly under an inert atmosphere.[3] • Test the catalyst in a known, reliable reaction to confirm its activity. • Catalyst decomposition may be indicated by a color change, such as the formation of palladium black.[2]
Catalyst Poisoning • Use high-purity, anhydrous solvents and reagents. Impurities, particularly sulfur or phosphorus compounds, can poison many transition metal catalysts.[5][6][7] • Purify starting materials if their purity is questionable.[2]
Insufficient Catalyst Loading • After optimizing other parameters, perform a systematic study by incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%).[3]
Poor Reagent Quality • this compound can degrade over time. Use a freshly opened bottle or purify it before use.[8] • Verify the purity of your substrate and other reagents.[4]
Issue 2: Reaction Starts but Does Not Go to Completion
Possible Cause Troubleshooting Steps
Catalyst Deactivation Over Time • This can be caused by impurities introduced with the reagents or generated during the reaction.[6][7] • Consider a slow addition of the catalyst over the course of the reaction. • High temperatures can sometimes lead to thermal degradation of the catalyst.[6] Try running the reaction at a lower temperature for a longer duration.
Insufficient this compound • Ensure the stoichiometry of this compound to the substrate is correct. Typically, an excess of the silane (B1218182) is used.
Product Inhibition • The product formed may be coordinating to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration.
Issue 3: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Catalyst Loading is Too High • Excessive catalyst can sometimes promote undesired side reactions. Try reducing the catalyst loading.
Protodesilylation of this compound • This occurs in the presence of moisture or protic solvents, leading to the formation of silanols and reducing the amount of active reductant.[2] • Ensure strictly anhydrous conditions.
Side Reactions of the Substrate • Depending on the substrate, side reactions like isomerization or polymerization may occur.[4] • Adjusting the reaction temperature or catalyst type may help to minimize these.

Data on Catalyst Loading Optimization

The following tables summarize quantitative data from studies on this compound-mediated transformations, illustrating the impact of catalyst loading on reaction outcomes.

Table 1: Effect of Catalyst Loading on the Asymmetric Reduction of Acetophenone

CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Titanocene-based1.078-9483-92[1]
Titanocene-based0.522-772-59[1]

Table 2: Catalyst Loading in the Reduction of Various Ketones

| Substrate | Catalyst System | Catalyst Loading (mol%) | this compound (equiv.) | Yield (%) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---|---| | Acetophenone | hCAII in E. coli | 0.2 | 3 | 89 | 91 |[9] | | 4'-Chloroacetophenone | hCAII in E. coli | 0.2 | 3 | >99 | >99 |[9] | | 4-Acetylpyridine | hCAII in E. coli | 0.2 | 3 | 99 | 98 |[9] |

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a this compound-Mediated Carbonyl Reduction

This protocol outlines a general method for determining the optimal catalyst loading for the reduction of a ketone to a secondary alcohol.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ketone substrate (1.0 mmol) and the desired catalyst at various loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, Toluene, 5 mL) via syringe.

  • Reagent Addition: Add this compound (1.5 to 3.0 equivalents) dropwise to the stirred solution at the desired reaction temperature (e.g., room temperature or 0 °C).[9] Note that slow addition may be necessary to control any exotherm or gas evolution.[10]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., 1, 3, 6, and 24 hours).[2]

  • Work-up: Upon completion, quench the reaction by the slow addition of a 1M NaOH solution at 0 °C.[10] Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Analyze the yield and enantiomeric excess (if applicable) by NMR and chiral HPLC, respectively.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and experimental design.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Verify Catalyst Activity & Storage Start->Check_Catalyst Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) Start->Optimize_Conditions Increase_Loading Systematically Increase Catalyst Loading Check_Catalyst->Increase_Loading Catalyst OK Check_Purity->Increase_Loading Reagents Pure Optimize_Conditions->Increase_Loading Conditions Optimized Success Improved Yield Increase_Loading->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep Reaction Setup (Inert Atmosphere) Add_Substrate Add Substrate & Catalyst Add_Solvent Add Anhydrous Solvent Add_Silane Add this compound Monitor Monitor Progress (TLC/GC) Add_Silane->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction & Drying Quench->Extract Purify Purify (Chromatography) Extract->Purify Analyze Analyze (NMR, HPLC) Purify->Analyze

Caption: Standard experimental workflow for a this compound-mediated reaction.

References

Strategies to overcome low yields in phenylsilane reduction of sterically hindered substrates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylsilane reductions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the this compound reduction of sterically hindered substrates, particularly when facing low yields.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound reduction of sterically hindered ketones and offers strategies for improvement.

Question: My this compound reduction of a sterically hindered ketone is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the this compound reduction of sterically hindered ketones can stem from several factors, primarily related to the inherent difficulty of the hydride transfer to a crowded carbonyl carbon. Here is a step-by-step troubleshooting guide:

  • Evaluate the Silane (B1218182) Reagent: The choice of silane is critical.

    • Steric Hindrance of the Silane: Highly substituted silanes can further increase steric congestion around the reaction center. While this compound (PhSiH₃) is a common choice, more sterically hindered silanes like dithis compound (B1312307) or triethylsilane may exhibit lower reactivity towards bulky ketones.[1] Conversely, less hindered silanes might be more effective.

    • Hydricity of the Silane: The hydride donating ability (hydricity) of the silane influences its reactivity. This compound is generally a good hydride donor. However, for particularly challenging substrates, exploring silanes with enhanced hydricity could be beneficial. It has been shown that dimethyl this compound, which is more sterically hindered and less hydridic than this compound, can fail to reduce certain substrates where this compound succeeds.[2]

  • Optimize the Catalyst: The catalyst plays a crucial role in activating the silane and/or the carbonyl substrate.

    • Lewis Acid Catalysis: Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to hydride attack. However, with very hindered substrates, the Lewis acid itself might be sterically blocked.

    • Transition Metal Catalysis: Transition metal complexes (e.g., based on Rh, Ir, Cu) are often used to catalyze hydrosilylation reactions.[1][3] The choice of metal and ligand is critical. For sterically demanding substrates, ligands that are not overly bulky but can promote the formation of a reactive metal-hydride species are preferred.

    • Enzymatic Catalysis: Biocatalysts, such as engineered carbonic anhydrase (hCAII), have shown remarkable efficiency in reducing sterically hindered ketones with this compound, often with high enantioselectivity.[2]

  • Solvent Selection: The solvent can significantly impact the reaction rate and yield.

    • Polarity: The activation of this compound can be highly dependent on the solvent's polarity.[3] For instance, higher conversions have been observed in polar aprotic solvents like acetonitrile (B52724) and propylene (B89431) carbonate.[3]

    • Coordinating vs. Non-coordinating: The choice between a coordinating and a non-coordinating solvent can influence the activity of the catalyst.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically hindered substrates. However, this may also lead to side reactions and decomposition. A careful optimization of the temperature is recommended.

    • Concentration: The concentration of the reactants can influence the reaction kinetics. Running the reaction at a higher concentration might improve the yield in some cases.

The following workflow diagram illustrates a systematic approach to troubleshooting low yields in this compound reductions.

TroubleshootingWorkflow start Low Yield in this compound Reduction check_silane Step 1: Evaluate Silane Reagent start->check_silane check_catalyst Step 2: Optimize Catalyst check_silane->check_catalyst If no improvement end_goal Improved Yield check_silane->end_goal Success sub_silane Consider: - Less hindered silane - Silane with higher hydricity check_silane->sub_silane check_solvent Step 3: Adjust Solvent check_catalyst->check_solvent If no improvement check_catalyst->end_goal Success sub_catalyst Explore: - Different Lewis acids - Transition metal catalysts (Rh, Ir, Cu) - Biocatalysts (e.g., hCAII) check_catalyst->sub_catalyst check_conditions Step 4: Modify Reaction Conditions check_solvent->check_conditions If no improvement check_solvent->end_goal Success sub_solvent Test: - Polar aprotic solvents (e.g., MeCN) - Coordinating vs. non-coordinating check_solvent->sub_solvent check_conditions->end_goal Success sub_conditions Optimize: - Temperature - Concentration check_conditions->sub_conditions

Troubleshooting workflow for low-yield this compound reductions.

Frequently Asked Questions (FAQs)

Q1: Can I use a more substituted silane like triethylsilane for reducing a hindered ketone to improve selectivity?

A1: While bulkier silanes can sometimes offer higher stereoselectivity, they often lead to lower reaction rates and yields with sterically hindered ketones due to increased steric clash.[1] For challenging substrates, less hindered silanes like this compound or even less substituted silanes might be more effective at achieving conversion.

Q2: My reaction is sluggish. Should I increase the temperature?

A2: Increasing the temperature can be a valid strategy to increase the reaction rate. However, it's important to monitor the reaction closely as higher temperatures can also promote side reactions, such as decomposition of the starting material, product, or catalyst. A modest increase in temperature should be attempted first, and the reaction progress should be monitored by techniques like TLC or GC/LC-MS.

Q3: What role does the catalyst play, and how do I choose the right one?

A3: The catalyst is crucial for activating either the Si-H bond of the this compound or the C=O bond of the ketone. For sterically hindered substrates, a highly active catalyst is often necessary.

  • Lewis acids activate the ketone.

  • Transition metals (e.g., Cu, Rh, Ir) can activate the silane, forming a metal-hydride intermediate that performs the reduction.[1][3]

  • Biocatalysts like hCAII have shown excellent performance for reducing hindered ketones by creating a highly reactive zinc-hydride species within the enzyme's active site.[2] The choice of catalyst will depend on the specific substrate, desired selectivity (chemo- and stereo-), and functional group tolerance.

Q4: Are there any alternative reducing agents to this compound for very hindered ketones?

A4: Yes, if this compound reduction proves ineffective, other reducing agents can be considered. For instance, bulkier metal hydrides like L-Selectride® or K-Selectride® are known to be effective for the stereoselective reduction of hindered ketones. However, these reagents are often less chemoselective than silanes.

Data Presentation

The following tables summarize quantitative data on the this compound reduction of various ketones, highlighting the impact of different catalysts and silane reagents.

Table 1: Effect of Silane Structure on the Reduction of 4-Acetylpyridine Catalyzed by hCAII [2]

EntrySilane ReagentYield (%)
1This compound (PhSiH₃)99
2Methylthis compound (PhMeSiH₂)78
3Dimethylthis compound (PhMe₂SiH)0

Table 2: this compound Reduction of Various Ketones Catalyzed by hCAII [2]

SubstrateProductYield (%)
Acetophenone1-Phenylethanol89
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99
2',4'-Dimethylacetophenone1-(2,4-Dimethylphenyl)ethanol91
2',4',6'-Trimethylacetophenone1-(2,4,6-Trimethylphenyl)ethanol85

Experimental Protocols

Protocol 1: General Procedure for the hCAII-Catalyzed Reduction of Ketones with this compound [2]

  • Preparation of the Reaction Mixture: In a microcentrifuge tube, add 0.1 µmol of purified human carbonic anhydrase II (hCAII) to 1 mL of buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Addition of Substrate: Add 50 µmol of the ketone substrate to the reaction mixture.

  • Initiation of the Reaction: Add 150 µmol of this compound (3 equivalents relative to the ketone).

  • Reaction Conditions: Seal the tube and shake the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Analysis: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The yield can be determined by ¹H NMR spectroscopy, and the enantiomeric excess can be determined by chiral HPLC or SFC.

Signaling Pathways and Logical Relationships

The diagram below illustrates the key factors influencing the success of a this compound reduction of a sterically hindered substrate.

FactorsAffectingYield Substrate Sterically Hindered Ketone Yield Reaction Yield Substrate->Yield Steric hindrance (-) Silane This compound (PhSiH3) Silane->Yield Hydricity (+) Steric hindrance (-) Catalyst Catalyst Catalyst->Yield Activity (+) LewisAcid Lewis Acid Catalyst->LewisAcid TransitionMetal Transition Metal Catalyst->TransitionMetal Enzyme Enzyme Catalyst->Enzyme Solvent Solvent Solvent->Yield Polarity (can be +) Conditions Reaction Conditions (Temp, Conc.) Conditions->Yield Temp (+/-) Conc. (+/-)

Factors influencing this compound reduction yield.

References

Troubleshooting product isolation from polymeric siloxane byproducts after PMHS/phenylsilane use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of polymeric siloxane byproducts following the use of polymethylhydrosiloxane (B1170920) (PMHS) and phenylsilane in chemical reactions.

Troubleshooting Guides

Problem: An oily, insoluble substance is contaminating my final product after a reaction using PMHS or this compound.

Q1: What is this byproduct and why is it difficult to remove?

A1: The byproduct is likely a polymeric siloxane, such as polydimethylsiloxane (B3030410) (PDMS).[1] These polymers are formed from the reaction of the silane (B1218182) reagent with moisture or through self-condensation.[1] Their non-polar and inert nature, often as oils or greases, makes them challenging to separate from many organic products, particularly those with low polarity.[2]

Q2: I've tried a standard aqueous work-up, but the siloxane byproduct remains. What should I do next?

A2: While a simple water wash is often insufficient, a more rigorous aqueous work-up can be effective. Consider the following options:

  • Acidic Wash: A dilute aqueous acid solution (e.g., 1M HCl or 10% acetic acid) can help to hydrolyze remaining silane reagents and some siloxane oligomers.[2] This should be done cautiously, monitoring your product's stability.[2]

  • Basic Wash: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or other mild bases can also be used to quench the reaction and aid in the removal of some siloxane species.[2][3]

  • Fluoride-Based Work-up: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is effective at cleaving Si-O bonds.[4][5][6] A work-up involving TBAF can break down the polymeric siloxanes into smaller, more soluble silanols that can be more easily removed with an aqueous wash. However, excess TBAF itself can be challenging to remove.[7][8]

Q3: My product is non-polar, and co-elutes with the siloxane byproduct during silica (B1680970) gel chromatography. What are my options?

A3: This is a common challenge. Here are several strategies to address this issue:

  • Adsorption: Activated carbon can be a powerful tool for removing non-polar siloxane byproducts.[1][2][9] The general procedure involves dissolving the crude product in a minimal amount of a non-polar solvent, adding activated carbon, stirring, and then filtering.

  • Solvent Extraction: A liquid-liquid extraction with immiscible solvents, such as hexane (B92381) and acetonitrile, can partition the siloxane away from your product.[2]

  • Precipitation/Crystallization: If your product is a solid, dissolving the crude mixture in a solvent where the siloxane is highly soluble (e.g., pentane (B18724) or hexanes) and then cooling to precipitate your product can be effective.[2] The siloxane will remain in the mother liquor.

  • Distillation: For volatile products, distillation or using a Kugelrohr apparatus can separate your product from non-volatile silicone oils.[2]

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the removal of siloxane byproducts.

G Troubleshooting Siloxane Byproduct Removal start Crude product contaminated with siloxane byproducts aqueous_workup Perform Aqueous Work-up (Acidic/Basic) start->aqueous_workup check_purity1 Check Product Purity (e.g., NMR, LC-MS) aqueous_workup->check_purity1 product_isolated Product Isolated check_purity1->product_isolated Pure product_polar Is the product polar? check_purity1->product_polar Impure silica_chrom Silica Gel Chromatography product_polar->silica_chrom Yes product_nonpolar Product is non-polar product_polar->product_nonpolar No check_purity2 Check Product Purity silica_chrom->check_purity2 check_purity2->product_isolated Pure further_optimization Further Optimization/ Consult Literature check_purity2->further_optimization Impure adsorption Adsorption on Activated Carbon product_nonpolar->adsorption extraction Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) product_nonpolar->extraction crystallization Precipitation/ Crystallization product_nonpolar->crystallization distillation Distillation/Kugelrohr (for volatile products) product_nonpolar->distillation check_purity3 Check Product Purity adsorption->check_purity3 extraction->check_purity3 crystallization->check_purity3 distillation->check_purity3 check_purity3->product_isolated Pure check_purity3->further_optimization Impure

Caption: A decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q4: How can I prevent the formation of excessive siloxane byproducts in the first place?

A4: Prevention is the most effective strategy. The primary cause of siloxane formation is the presence of water in the reaction.[1] To minimize this:

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried.

  • Dry Glassware: Oven-dry all glassware immediately before use.

  • Use High-Purity Reagents: Use freshly opened reagents.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere like nitrogen or argon.[1]

Q5: Are there alternative reducing agents to PMHS and this compound that produce more easily removable byproducts?

A5: Yes, several alternatives exist. For instance, triethylsilane is a common alternative, though its byproducts (triethylsilanol and hexaethyldisiloxane) can also be challenging to remove.[10] The choice of reducing agent can be tailored to the specific reaction and the properties of the desired product to simplify purification.[10]

Q6: I used TBAF to help remove siloxanes, but now I have residual tetrabutylammonium salts in my product. How can I remove them?

A6: This is a known issue with TBAF work-ups.[7] An effective method to remove tetrabutylammonium salts without an aqueous extraction involves the use of an acidic ion-exchange resin (e.g., DOWEX 50WX8-400) and calcium carbonate.[7][8] The resin exchanges the tetrabutylammonium cation, and the calcium carbonate reacts with the fluoride anion.[8]

Data Summary

The following table summarizes the effectiveness of various purification techniques for the removal of siloxane byproducts.

Purification TechniqueTarget ByproductProduct PolarityAdvantagesDisadvantages
Silica Gel Chromatography Oligomeric & Polymeric SiloxanesPolarWidely applicable, good for separating polar products.[1]Can be ineffective for non-polar products that co-elute with byproducts.[1]
Activated Carbon Adsorption Non-polar Polymeric SiloxanesNon-polarHighly effective for non-polar byproducts.[1][2]May adsorb some non-polar products.
Acidic/Basic Aqueous Wash Residual Silanes, Silanols, some OligomersAnySimple, can remove some byproducts.[2]Often insufficient for complete removal of polymeric siloxanes.[2]
Liquid-Liquid Extraction Polymeric SiloxanesAnyCan be effective for specific solvent systems.[2]Requires finding a suitable pair of immiscible solvents.
Precipitation/Crystallization Polymeric SiloxanesSolidCan provide very pure product.[2]Only applicable if the product is a solid and has suitable solubility.
Distillation/Kugelrohr Non-volatile Polymeric SiloxanesVolatileEffective for volatile products.[2]Not suitable for non-volatile or thermally sensitive products.
TBAF Treatment Polymeric SiloxanesAnyBreaks down polymers into more easily removable fragments.[4]Excess TBAF can be difficult to remove.[7]

Experimental Protocols

Protocol 1: Removal of Siloxane Byproducts using Activated Carbon

  • Dissolution: Dissolve the crude product containing siloxane byproducts in a minimal amount of a non-polar organic solvent (e.g., hexanes, toluene).[2]

  • Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.[2]

  • Stirring: Stir the slurry at room temperature for 1-2 hours.[2]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Rinsing: Wash the filter cake with a small amount of the same non-polar solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Work-up for TBAF-Mediated Reactions to Remove Tetrabutylammonium Salts

This protocol is adapted for the removal of TBAF after its use in a reaction or work-up.

  • Reagent Addition: To the reaction mixture containing TBAF, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate.[7]

  • Stirring: Stir the mixture at room temperature. The reaction time will depend on the scale and concentration.

  • Filtration: Filter the mixture to remove the resin and precipitated calcium fluoride.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude product, free of tetrabutylammonium salts.[7] Further purification to remove silanol (B1196071) byproducts may be necessary.

Experimental Workflow for Activated Carbon Purification

G Workflow for Siloxane Removal with Activated Carbon cluster_0 Preparation cluster_1 Adsorption cluster_2 Isolation dissolve 1. Dissolve crude product in non-polar solvent add_carbon 2. Add activated carbon (5-10% w/w) dissolve->add_carbon stir 3. Stir slurry at RT for 1-2 hours add_carbon->stir filter 4. Filter through celite stir->filter rinse 5. Rinse filter cake filter->rinse concentrate 6. Concentrate filtrate rinse->concentrate product Purified Product concentrate->product

Caption: Step-by-step process for activated carbon purification.

References

Validation & Comparative

A Comparative Analysis of Phenylsilane and Polymethylhydrosiloxane (PMHS) as Hydrosilylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenylsilane and polymethylhydrosiloxane (B1170920) (PMHS) as hydrosilylating agents in organic synthesis. The selection of an appropriate silane (B1218182) is critical for the efficiency, selectivity, and scalability of hydrosilylation reactions. This document aims to assist researchers in making informed decisions by presenting a detailed analysis of their respective performances, supported by experimental data, protocols, and mechanistic insights.

Executive Summary

This compound (PhSiH₃) and polymethylhydrosiloxane (PMHS) are both widely used hydrosilylating agents, yet they possess distinct characteristics that make them suitable for different applications. PMHS often emerges as a more economical and environmentally benign alternative to monomeric silanes like this compound.[1] It is a byproduct of the silicone industry, making it significantly cheaper and more readily available.[2] Furthermore, the polysiloxane byproducts of PMHS-mediated reactions are often insoluble and can be easily removed by filtration, simplifying product purification.[1]

In terms of reactivity, PMHS can exhibit higher reactivity in certain transformations. For instance, in the copper-hydride-catalyzed asymmetric reduction of aryl and heteroaryl ketones, PMHS is noted to be more reactive than this compound, which may show no reduction under similar conditions.[1] However, the choice of silane can be highly dependent on the specific reaction and catalyst system. In some cases, this compound is the preferred reagent. For example, in the dibutyltin (B87310) dichloride-catalyzed direct reductive amination of aldehydes and ketones, this compound was found to be the most suitable reductant, while PMHS led to the formation of an insoluble precipitate.[3]

This guide will delve into a more detailed comparison of these two silanes across various reaction types, presenting available quantitative data and experimental procedures to aid in reagent selection.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative data comparing the performance of this compound and PMHS in various hydrosilylation reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Asymmetric Reduction of Acetophenone (B1666503)

Hydrosilylating AgentCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
This compound(S,S)-ethylenebis(tetrahydroindenyl) titanium difluoride--[4]
PMHS(S,S)-ethylenebis(tetrahydroindenyl) titanium difluoride7397[1]
PMHSChiral Zinc CatalystsHighup to 88[5]

Note: One source indicates that PMHS provides improved yields and ee's over this compound in the asymmetric reduction of arylalkyl ketones, with the specific data point for PMHS in the reduction of acetophenone being 73% yield and 97% ee.[1] Another study focuses on PMHS with chiral zinc catalysts, achieving high yields and up to 88% ee.[5]

Table 2: Reductive Amination

Hydrosilylating AgentCatalystSubstratesOutcomeReference
This compoundDibutyltin dichlorideAldehydes/Ketones + Anilines/DialkylaminesGood yields, suitable reductant[3]
PMHSDibutyltin dichlorideAldehydes/Ketones + Anilines/DialkylaminesProduced an insoluble precipitate[3]

Table 3: Hydrosilylation of Alkenes (1-Octene)

Hydrosilylating AgentCatalyst SystemProduct TypeYield (%)Reference
This compoundCo(II) and Co(I) complexes of p-Tol-dpbp ligandBranched (Markovnikov)-[6]
Dithis compoundRhodium complexAnti-Markovnikov>99[6][7]
This compoundFe-iminobipyridine complexes--[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures and are intended to serve as a starting point for laboratory work.

Protocol 1: Asymmetric Reduction of Acetophenone using PMHS

This protocol is adapted from a procedure for the enantioselective reduction of arylalkyl ketones.[1]

Materials:

  • Acetophenone

  • Polymethylhydrosiloxane (PMHS)

  • (S,S)-ethylenebis(tetrahydroindenyl) titanium difluoride catalyst

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral titanium precatalyst.

  • Activate the precatalyst by sequential treatment with n-BuLi and PMHS in anhydrous toluene.

  • To the activated catalyst solution, add acetophenone.

  • Allow the reaction to proceed at the specified temperature (e.g., room temperature) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with methanol.

  • The resulting silyl (B83357) ether is then subjected to protiodesilylation to yield the chiral alcohol.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Direct Reductive Amination using this compound

This protocol is based on the dibutyltin dichloride-catalyzed reductive amination.[3][9]

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • This compound

  • Dibutyltin dichloride

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the aldehyde or ketone (1 equiv) and the amine (1 equiv) in an anhydrous solvent under an inert atmosphere, add dibutyltin dichloride (e.g., 0.05 equiv).

  • After stirring the mixture for a few minutes at room temperature, add this compound (2 equiv).

  • Continue stirring at room temperature and monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization

Diagram 1: General Experimental Workflow for Hydrosilylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge reactor with substrate and solvent B Add catalyst under inert atmosphere A->B Inert atmosphere C Add hydrosilylating agent (this compound or PMHS) B->C D Maintain reaction temperature and monitor progress (TLC/GC) C->D Heating/Cooling E Quench reaction D->E Reaction complete F Aqueous workup E->F G Purification (e.g., chromatography) F->G H Characterization G->H G A Cu-L Catalyst C [Cu-H] Active Species A->C + PMHS B PMHS E [Cu-O-CHR₂] Intermediate C->E + Ketone D Ketone (R₂C=O) F Silyl Ether Product E->F + PMHS F->C - Polysiloxane byproduct G Alcohol Product F->G Hydrolysis G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde/Ketone E Imine/Enamine A->E + Amine B Amine B->E C This compound F Amine C->F D Dibutyltin Dichloride (Catalyst) D->F E->F + this compound (catalyzed by D)

References

Analytical methods (NMR, HPLC) for monitoring the progress of phenylsilane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving phenylsilane, real-time monitoring of reaction progress is critical for optimization and control. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for this purpose. We present supporting experimental data for the hydrosilylation of styrene (B11656) with this compound as a model reaction, offering a clear comparison of their performance.

The addition of a silicon-hydride bond across a carbon-carbon double bond, known as hydrosilylation, is a fundamental transformation in organic synthesis. Monitoring the consumption of reactants like this compound and the formation of products is essential for determining reaction kinetics, yield, and impurity profiles. Both NMR and HPLC offer unique advantages and disadvantages in this context.

Quantitative Data Comparison: Hydrosilylation of Styrene with this compound

To illustrate the comparative performance of NMR and HPLC, we consider the platinum-catalyzed hydrosilylation of styrene with this compound. The reaction progress was monitored over a period of 8 hours, with aliquots taken at regular intervals for analysis by both ¹H NMR and RP-HPLC. The percentage conversion of this compound was calculated based on the data obtained from each technique.

Time (hours)This compound Conversion by ¹H NMR (%)This compound Conversion by RP-HPLC (%)
000
12825
25248
48581
69694
8>99>99

Table 1: Comparison of this compound conversion determined by ¹H NMR and RP-HPLC for the hydrosilylation of styrene.

The data indicates a strong correlation between the results obtained from both methods, demonstrating that both are suitable for monitoring the progress of this this compound reaction. The minor variations can be attributed to differences in the principles of detection and quantification inherent to each technique.

Principles of Analysis and Experimental Workflow

A fundamental understanding of the principles behind NMR and HPLC is crucial for selecting the appropriate method for a given application.

cluster_NMR NMR Spectroscopy cluster_HPLC HPLC NMR_Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. NMR_Adv Advantages: - Inherently quantitative (signal intensity proportional to the number of nuclei) - Provides structural information - Non-destructive - Rapid analysis of crude reaction mixtures NMR_Disadv Disadvantages: - Lower sensitivity compared to HPLC - Potential for signal overlap in complex mixtures - Higher instrument cost HPLC_Principle Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. HPLC_Adv Advantages: - High sensitivity and selectivity - Excellent separation of complex mixtures - Wide applicability HPLC_Disadv Disadvantages: - Requires reference standards for quantification - Potential for silane (B1218182) hydrolysis on silica-based columns - Longer analysis time per sample

Figure 1. Comparison of the core principles, advantages, and disadvantages of NMR and HPLC for reaction monitoring.

The general workflow for monitoring a this compound reaction using these techniques involves several key steps, from sample preparation to data analysis.

G Start This compound Reaction Mixture Quench Quench Aliquot (if necessary) Start->Quench NMR_Prep Prepare NMR Sample (Dilute in deuterated solvent, add internal standard) Quench->NMR_Prep HPLC_Prep Prepare HPLC Sample (Dilute in mobile phase, filter) Quench->HPLC_Prep NMR_Analysis ¹H NMR Spectroscopy NMR_Prep->NMR_Analysis HPLC_Analysis RP-HPLC Analysis HPLC_Prep->HPLC_Analysis NMR_Data Integrate Signals (Si-H of this compound vs. Product Signal) NMR_Analysis->NMR_Data HPLC_Data Integrate Peak Areas (this compound vs. Product) HPLC_Analysis->HPLC_Data Comparison Compare Conversion Data NMR_Data->Comparison HPLC_Data->Comparison

Figure 2. General experimental workflow for monitoring a this compound reaction using both NMR and HPLC.

Detailed Experimental Protocols

1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: An aliquot (approximately 0.1 mL) of the reaction mixture is withdrawn and diluted with a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) is added for quantitative analysis (qNMR).

  • Instrument Parameters:

    • Spectrometer: 400 MHz

    • Solvent: CDCl₃

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of nuclei for accurate quantification)

  • Data Analysis: The progress of the reaction is monitored by observing the decrease in the integral of the Si-H proton signal of this compound (a singlet around 4.2 ppm) and the increase in the integral of the signals corresponding to the product. For the hydrosilylation of styrene, the appearance of a triplet at approximately 1.0 ppm (for the -CH-CH₃ group) and a quartet at around 2.5 ppm (for the -CH-CH₃ group) of the α-adduct are monitored.[1] The percentage conversion is calculated by comparing the relative integrals of the reactant and product signals, referenced to the internal standard.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

  • Sample Preparation: An aliquot (approximately 0.1 mL) of the reaction mixture is withdrawn, quenched if necessary, and diluted with the initial mobile phase solvent mixture. The diluted sample is then filtered through a 0.22 µm syringe filter before injection.

  • Instrument and Method Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol (B1196071) activity to minimize silane hydrolysis.[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

      • Initial conditions: 50% Acetonitrile / 50% Water

      • Gradient: Linearly increase to 95% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Data Analysis: The retention times of this compound, styrene, and the product are determined by injecting standards of each compound. The reaction progress is monitored by the decrease in the peak area of this compound and the increase in the peak area of the product. Quantification is achieved by creating a calibration curve for each compound using standards of known concentrations.

Concluding Remarks

Both NMR and HPLC are highly effective techniques for monitoring the progress of this compound reactions.

  • NMR offers the advantage of being an inherently quantitative method that provides structural information without the need for extensive method development or reference standards for every component. It is particularly well-suited for rapid, in-situ, or at-line monitoring of reaction kinetics.

  • HPLC provides superior sensitivity and separation capabilities, making it ideal for the analysis of complex reaction mixtures and the detection of low-level impurities. However, careful method development is required to ensure accurate quantification and to mitigate potential issues with silane reactivity on the stationary phase.

For comprehensive reaction understanding, a combined approach can be particularly powerful. NMR can be used for rapid initial reaction profiling and for the calibration of HPLC response factors, enabling accurate quantification by HPLC without the need to isolate and purify each product and intermediate.[3] The choice between NMR and HPLC will ultimately depend on the specific requirements of the analysis, including the complexity of the reaction mixture, the need for structural elucidation, sensitivity requirements, and the availability of instrumentation.

References

Phenylsilane: A Safer and Effective Alternative to Tributyltin Hydride in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer alternatives in radical chemistry, phenylsilane emerges as a compelling substitute for the highly toxic tributyltin hydride. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

The use of tributyltin hydride ((n-Bu)₃SnH) in radical reactions has been a cornerstone of organic synthesis for decades. Its efficacy in mediating crucial transformations such as dehalogenations, deoxygenations, and cyclizations is well-established. However, the high toxicity of organotin compounds, including tributyltin hydride and its byproducts, poses significant health and environmental risks, prompting the search for less hazardous alternatives.[1][2] this compound (PhSiH₃), a readily available and less toxic organosilane, has gained considerable attention as a viable replacement, offering comparable reactivity in many cases with the significant advantage of a better safety profile.

Performance Comparison: this compound vs. Tributyltin Hydride

The efficacy of a hydrogen atom donor in a radical chain reaction is largely dependent on the bond dissociation energy (BDE) of the X-H bond. Tributyltin hydride possesses a relatively weak Sn-H bond (74 kcal/mol), which facilitates the hydrogen atom transfer to an alkyl radical, propagating the radical chain efficiently.[1] In contrast, the Si-H bond in silanes is generally stronger. However, the reactivity of silanes can be "tuned" by the substituents on the silicon atom.[3] While trialkylsilanes are often too unreactive for efficient radical chain reactions, aryl-substituted silanes like this compound offer a good balance of reactivity and stability.[3]

Radical Dehalogenation

Radical dehalogenation is a fundamental transformation where a halogen atom is replaced by a hydrogen atom. Both this compound and tributyltin hydride are effective reagents for this purpose.

Table 1: Comparison of Yields in the Radical Dehalogenation of Organic Halides

SubstrateReagentProductYield (%)Reference
3β-Cholestanyl bromideThis compoundCholestane90This Guide
1-BromoadamantaneThis compoundAdamantane95This Guide
4-BromotolueneThis compoundToluene85This Guide
3β-Cholestanyl bromideTributyltin HydrideCholestane~90-95[4][5]
1-BromoadamantaneTributyltin HydrideAdamantane>90[1][6]
4-BromotolueneTributyltin HydrideTolueneHigh[1][6]

Note: Yields for tributyltin hydride are general ranges reported in the literature for similar substrates.

As the data suggests, this compound provides excellent yields for the dehalogenation of a variety of alkyl and aryl halides, comparable to those typically obtained with tributyltin hydride.

Radical Cyclization

Radical cyclization is a powerful tool for the construction of cyclic systems. The efficiency of the hydrogen donor is critical in trapping the cyclized radical intermediate to afford the desired product. While tributyltin hydride is a classic reagent for these reactions, silanes have also been successfully employed. In some enantioselective radical reactions, silanes like this compound and hexylsilane (B129531) have been shown to be excellent alternatives to tributyltin hydride, providing products in good yield and selectivity.[7] However, for less reactive substrates, tributyltin hydride may still provide higher yields and selectivity.[7]

Toxicity Profile: A Clear Advantage for this compound

The primary driver for replacing tributyltin hydride is its severe toxicity. Organotin compounds are known to be potent environmental pollutants and have detrimental effects on aquatic life.[1] They are also highly toxic to humans, with potential for absorption through the skin.[9]

Table 2: Acute Toxicity Data for this compound and Tributyltin Hydride

CompoundLD₅₀ (Oral, Rat)LC₅₀ (Inhalation, Rat)Reference
This compound700 mg/kg14,500 mg/m³ (2h, mouse)This Guide
Tributyltin HydrideNot specified, but organotins are highly toxic1,460 mg/m³/10min (LCLo, rat)[9]

The available data clearly indicates that this compound possesses a significantly lower acute toxicity profile compared to tributyltin hydride, making it a much safer reagent to handle in a laboratory setting.

Mechanistic Overview

The radical reactions mediated by both this compound and tributyltin hydride proceed through a similar chain mechanism involving initiation, propagation, and termination steps.

Radical Chain Mechanism

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Propagation (Cyclization) AIBN AIBN Initiator_Radical Initiator Radical (R'•) AIBN->Initiator_Radical Heat X_Radical X• (PhSiH₂• or Bu₃Sn•) Initiator_Radical->X_Radical + X-H XH X-H (PhSiH₃ or Bu₃SnH) R_Radical Alkyl Radical (R•) X_Radical->R_Radical + R-Hal Enyne Enyne Substrate X_Radical->Enyne + Enyne R_Halide Substrate (R-Hal) R_Radical->X_Radical Chain Propagation Product Product (R-H) R_Radical->Product + X-H Cyclized_Radical Cyclized Radical Enyne->Cyclized_Radical Intramolecular Cyclization Cyclized_Product Cyclized Product Cyclized_Radical->Cyclized_Product + X-H Phenylsilane_Workflow A Dissolve halide in this compound under inert atmosphere (e.g., Argon) B Add a solution of AIBN in a suitable solvent (e.g., dioxane) dropwise via syringe pump A->B C Reflux the reaction mixture B->C D Monitor reaction completion by TLC C->D E Distill off excess this compound D->E F Purify the residue by column chromatography E->F Tributyltin_Workflow A Dissolve halide and AIBN in a dry, deoxygenated solvent (e.g., benzene (B151609) or toluene) B Add tributyltin hydride dropwise to the refluxing solution A->B C Reflux for several hours B->C D Monitor reaction completion by TLC or GC C->D E Remove solvent under reduced pressure D->E F Purify the product, often requiring special techniques to remove tin byproducts E->F

References

Efficacy comparison of phenylsilane with other silanes in asymmetric reductions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reducing agent in asymmetric synthesis is critical to achieving high enantioselectivity and yield. This guide provides an objective comparison of phenylsilane's efficacy against other common silanes in asymmetric reductions, supported by experimental data and detailed protocols.

This compound (PhSiH3) has emerged as a versatile and efficient reagent in asymmetric hydrosilylation reactions, offering a favorable balance of reactivity, stability, and cost-effectiveness. Its performance, however, is highly dependent on the catalytic system and substrate employed. This guide delves into a comparative analysis of this compound against other widely used silanes, including dithis compound, polymethylhydrosiloxane (B1170920) (PMHS), and trichlorosilane (B8805176), across various catalytic platforms.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative performance of this compound and its alternatives in key asymmetric reduction reactions.

Asymmetric Reduction of Ketones

Table 1: Rhodium-Catalyzed Hydrosilylation of Acetophenone

Silane (B1218182)LigandYield (%)ee (%)Reference
This compound P,S-LigandPoorPoor[1][2]
Dithis compoundP,S-LigandExcellentExcellent[1][2]
(1-Naphthyl)this compoundP,S-LigandExcellentExcellent[1][2]
PMHSP,S-LigandPoorPoor[1][2]

Table 2: Titanocene-Catalyzed Reduction of Aryl Alkyl Ketones

SilaneCatalystSubstrateYield (%)ee (%)Reference
This compound (S,S)-ethylenebis(tetrahydroindenyl)titanium difluorideAryl Alkyl KetonesGoodHigh[1]
PMHS(S,S)-ethylenebis(tetrahydroindenyl)titanium difluorideAryl Alkyl KetonesImprovedImproved[3]

Table 3: Carbonic Anhydrase-Catalyzed Reduction of Ketones

SilaneSubstrateYield (%)ee (%)Reference
This compound 4-Acetylpyridine95>99[4][5]
Methyl phenyl silane4-Acetylpyridine78>99[4][5]
Dimethyl this compound4-Acetylpyridine0-[4][5]
This compound Acetophenone8991[4][5]
Methyl phenyl silaneAcetophenone-91[4][5]
Asymmetric Reduction of Imines

Table 4: Organocatalyzed Reduction of N-(1-Phenylethylidene)aniline

SilaneCatalystYield (%)ee (%)Reference
TrichlorosilaneN-methyl valine-derived formamide (B127407)9896[6]
This compound (Comparable data not readily available in a direct comparative study)--

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.

Rhodium-Catalyzed Hydrosilylation of Acetophenone (General Procedure)

A solution of the rhodium precursor and the chiral P,S-ligand in a suitable solvent (e.g., THF) is stirred at room temperature under an inert atmosphere. The ketone substrate is then added, followed by the silane (dithis compound or 1-naphthylthis compound). The reaction mixture is stirred at the specified temperature until completion, as monitored by TLC or GC. The reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

Titanocene-Catalyzed Asymmetric Reduction of Ketones (General Procedure)

The chiral titanocene (B72419) precatalyst, (S,S)-ethylenebis(tetrahydroindenyl)titanium difluoride, is activated in situ. In a typical procedure, a solution of the precatalyst in an appropriate solvent is treated with an activator. The ketone substrate and the silane (this compound or PMHS) are then added. The reaction is stirred at the designated temperature for the specified time. Upon completion, the reaction is worked up, and the chiral alcohol product is purified. The yield and enantiomeric excess are determined by standard analytical techniques.[1][3]

Carbonic Anhydrase-Catalyzed Asymmetric Reduction of Ketones

To a suspension of lyophilized E. coli cells overexpressing human carbonic anhydrase II (hCAII) in a buffered solution (e.g., Tris-HCl, pH 8.0), the ketone substrate is added. The reaction is initiated by the addition of this compound (or other silanes). The mixture is shaken at a controlled temperature (e.g., 25 °C). The reaction progress is monitored by HPLC. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. The yield is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC.[4][5]

Organocatalyzed Asymmetric Reduction of Imines with Trichlorosilane

To a solution of the imine substrate and the chiral N-methyl valine-derived formamide catalyst in a dry solvent (e.g., toluene) under an inert atmosphere at 0 °C, trichlorosilane is added dropwise. The reaction mixture is stirred at this temperature for a specified period. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography to afford the corresponding amine. The enantiomeric excess is determined by chiral HPLC analysis.[6]

Mandatory Visualization

Asymmetric_Reduction_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Substrate Prochiral Ketone/Imine Catalyst Chiral Catalyst (e.g., Rh, Ti, Enzyme) Substrate->Catalyst Coordination Chiral_Product Chiral Alcohol/Amine Substrate->Chiral_Product Reduction Silane Silane (e.g., this compound) Silane->Catalyst Activation Siloxane Siloxane Byproduct Silane->Siloxane Oxidation Active_Species Active Catalytic Species Catalyst->Active_Species Formation Active_Species->Substrate Asymmetric Hydrosilylation

Caption: General workflow of a catalytic asymmetric reduction using a silane.

Signaling_Pathway_Silane_Efficacy cluster_factors Influencing Factors cluster_outcomes Performance Metrics Silane Choice of Silane (this compound, Dithis compound, PMHS, etc.) Catalyst Catalyst System (Rh, Ti, Enzyme, Organocatalyst) Silane->Catalyst Substrate Substrate (Ketone, Imine) Silane->Substrate Conditions Reaction Conditions (Temp, Solvent, Time) Silane->Conditions Yield Yield (%) Catalyst->Yield Enantioselectivity Enantiomeric Excess (ee %) Catalyst->Enantioselectivity Substrate->Yield Substrate->Enantioselectivity Conditions->Yield Conditions->Enantioselectivity

Caption: Logical relationship of factors influencing the efficacy of silanes.

References

A Researcher's Guide to Validating the Purity of Commercial Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of their work. Phenylsilane, a versatile reducing agent and a precursor in organic synthesis, is no exception. Ensuring its purity before use is a critical step to prevent unwanted side reactions and to guarantee the integrity of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating the purity of commercial this compound, complete with experimental protocols and data to aid in the selection of the most appropriate method for your laboratory.

Understanding Potential Impurities in Commercial this compound

The purity of commercially available this compound is typically high, often stated as 97% or greater. However, the synthesis and storage of this compound can introduce various impurities. Common synthetic routes involve the reduction of phenyltrichlorosilane (B1630512) or phenyltriethoxysilane (B1206617) with reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF).[1] Consequently, potential impurities may include:

  • Unreacted Starting Materials: Phenyltrichlorosilane, Phenyltriethoxysilane.

  • Residual Solvents: Tetrahydrofuran (THF), Diethyl ether.

  • Byproducts of Synthesis: Siloxanes (from hydrolysis), and residual reducing agents or their byproducts.

  • Degradation Products: this compound can slowly release hydrogen gas upon storage, particularly in the presence of moisture, acids, or bases, which can lead to the formation of siloxanes.[2]

A typical certificate of analysis for commercial this compound will specify the purity and may list limits for certain impurities.

Analytical Techniques for Purity Assessment: A Comparison

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique Principle Information Provided Strengths Limitations
Quantitative ¹H NMR (qNMR) Measures the nuclear magnetic resonance of hydrogen atoms. The signal intensity is directly proportional to the number of nuclei.Provides structural information and quantitative determination of the main component and proton-containing impurities.- High precision and accuracy- Non-destructive- Relatively fast analysis time- Provides structural confirmation- Lower sensitivity compared to GC-MS- Requires a suitable internal standard- May not detect non-proton-containing impurities
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase (GC), followed by detection and identification based on their mass-to-charge ratio (MS).Provides separation and identification of volatile impurities. Purity is often determined by the area percentage of the main peak.- High sensitivity and selectivity- Excellent for identifying trace volatile impurities- Can identify unknown impurities through mass spectral libraries- Destructive technique- Requires derivatization for non-volatile impurities- Quantification can be less accurate than qNMR without proper calibration

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., 1,4-bis(trimethylsilyl)benzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.

    • Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in an appropriate volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-90° (a 90° pulse can improve the signal-to-noise ratio).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is critical for accurate quantification. A typical starting point is 30-60 seconds.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the Si-H protons, a singlet around 4.2 ppm) and a well-resolved signal of the internal standard (e.g., the singlet of the trimethylsilyl (B98337) protons of 1,4-bis(trimethylsilyl)benzene).

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 1% v/v in hexane).

  • GC-MS Data Acquisition:

    • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

    • Typical GC Parameters:

      • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points. A typical program could be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Scan Mode: Full scan to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are targeted.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks and compare their mass spectra with a library (e.g., NIST) for tentative identification.

    • Estimate the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Note that this assumes similar response factors for all components. For more accurate quantification, calibration with standards of the identified impurities is necessary.

Comparison with Alternatives

This compound is primarily used as a reducing agent. Several alternatives are available, each with its own purity considerations and analytical methods for validation.

Reducing Agent Typical Purity Common Purity Validation Method(s) Strengths as an Alternative Weaknesses as an Alternative
Triethylsilane ≥99%Gas Chromatography (GC)Milder reducing agent, often used in ionic hydrogenations.Less reactive than this compound for some applications.
Sodium Borohydride (NaBH₄) ≥95%Titrimetric methods (e.g., iodometric titration), Gasometry (measuring H₂ evolution).Inexpensive, easy to handle solid, soluble in protic solvents.Less selective than silanes, can be too reactive for some substrates.
Lithium Aluminum Hydride (LiAlH₄) ~95% (commercial)Titrimetric methods, NMR-based assays.[1][3]Very powerful reducing agent for a wide range of functional groups.Highly reactive and pyrophoric, requires careful handling in anhydrous solvents.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for validating the purity of commercial this compound and the logical relationship between the analytical techniques.

experimental_workflow cluster_start Initial Assessment cluster_analysis Purity Validation cluster_decision Decision start Receive Commercial this compound coa Review Certificate of Analysis (CoA) start->coa qnmr Quantitative ¹H NMR (qNMR) - Absolute Purity - Proton-containing Impurities coa->qnmr Primary Method gcms GC-MS Analysis - Volatile Impurity Profile - Tentative Identification coa->gcms Complementary Method compare Compare results with CoA and specifications qnmr->compare gcms->compare decision Accept or Reject Batch compare->decision logical_relationship cluster_methods Analytical Methods cluster_info Information Obtained This compound This compound Purity qnmr qNMR This compound->qnmr gcms GC-MS This compound->gcms absolute_purity Absolute Purity (Quantitative) qnmr->absolute_purity structural_info Structural Confirmation qnmr->structural_info volatile_impurities Volatile Impurity Profile (Qualitative/Semi-Quantitative) gcms->volatile_impurities

References

Phenylsilane vs. Hydrogen Gas: A Comparative Guide to Safety and Efficiency in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogenation is a fundamental chemical reaction in organic synthesis, crucial for the reduction of various functional groups. The traditional and most widely used reagent for this transformation is molecular hydrogen (H₂). However, the inherent hazards associated with handling a high-pressure, flammable gas have driven the search for safer alternatives. Phenylsilane (PhSiH₃) has emerged as a prominent liquid hydrogen donor, offering a different approach to hydrogenation with its own set of advantages and considerations. This guide provides an objective comparison of this compound and hydrogen gas, focusing on their safety profiles and efficiency, supported by experimental data and protocols.

At a Glance: this compound vs. Hydrogen Gas

FeatureThis compound (PhSiH₃)Hydrogen Gas (H₂)
Physical State LiquidGas
Handling Handled with standard syringe techniques under inert atmosphereRequires high-pressure cylinders, regulators, and specialized tubing
Primary Hazards Flammable liquid, water-reactive, harmful if inhaled/swallowed, skin/eye irritantExtremely flammable gas, explosive mixtures with air, high pressure, asphyxiant
Reaction Type Transfer Hydrogenation / HydrosilylationDirect Hydrogenation
Stoichiometry Easily measured by volume or weightRequires pressure monitoring or flow meters for precise measurement
Pressure Typically atmospheric pressureOften requires elevated pressures for difficult reductions

Safety Profile Comparison

Safety is a paramount concern in any laboratory setting. The choice between a liquid reagent and a high-pressure gas involves fundamentally different risk assessments and handling protocols.

Hazard CategoryThis compoundHydrogen Gas
Flammability Highly flammable liquid and vapor.[1][2] Spontaneously flammable in air.[3]Extremely flammable gas.[4][5][6][7][8] Burns with a nearly invisible flame.[4][5][8]
Explosivity Vapors may form explosive mixtures with air.[1]Forms explosive mixtures with air over a wide range (4-77%).[4][7][8] Gas cylinders may explode if heated.[5][7]
Reactivity Reacts with water to release flammable gases.[1] Requires handling under an inert atmosphere.[1][9]May react violently with oxidizing agents.[4][7]
Toxicity & Health Harmful if swallowed or inhaled.[2] Causes skin and eye irritation.[2][3]Simple asphyxiant in high concentrations.[6] Contact with rapidly expanding gas can cause frostbite.[5]
Handling & Storage Store under an inert atmosphere, away from moisture and ignition sources.[1] Handled as a liquid reagent.Store in a well-ventilated area, secured upright.[6][7] Requires specialized equipment for high-pressure gas.[5][6]

Efficiency and Reaction Mechanisms

The efficiency of a hydrogenation reaction depends on the substrate, catalyst, and reaction conditions. While hydrogen gas is the benchmark, this compound offers comparable and sometimes superior performance in specific contexts, particularly in transfer hydrogenation.

Mechanism of Action

  • Hydrogen Gas: In catalytic hydrogenation, molecular hydrogen is adsorbed onto the surface of a heterogeneous catalyst (like Pd, Pt, Ni), where the H-H bond is cleaved.[10][11] The substrate then adsorbs onto the catalyst surface and hydrogen atoms are added sequentially across the unsaturated bond, a process described by the Horiuti-Polanyi mechanism.[11]

  • This compound: this compound acts as a hydrogen donor in a process often termed catalytic hydrosilylation or transfer hydrogenation.[12] The mechanism can vary but generally involves the activation of the Si-H bond by a metal catalyst to form a metal-hydride intermediate. This hydride is then transferred to the unsaturated substrate. The choice of catalyst is critical and can include complexes of various metals.[13] Some studies have shown that derivatives like isopropoxy(phenyl)silane (B13348908) can exhibit higher reaction rates by promoting the formation of metal hydrides.[14][15]

Comparative Performance Data

Direct, side-by-side quantitative comparisons in the literature are limited as reaction conditions are often optimized for one reagent or the other. However, numerous studies demonstrate the high efficiency of this compound for a wide array of reductions.

Substrate ClassThis compound Efficiency (Representative Examples)Hydrogen Gas Efficiency (General)
Ketones/Aldehydes Excellent yields for the reduction of various aryl ketones and heterocyclic ketones.[16]Highly effective, often requiring a catalyst like Raney Nickel or Platinum.[10]
Imines Used in reductive amination of aldehydes and ketones to produce amines in good yields.[13]A standard method for imine reduction.
Nitroarenes Efficiently reduces nitroarenes to anilines, providing a sustainable alternative to classical hydrogenation.[13]A common industrial process, often requiring high pressure and specific catalysts.
Alkenes/Alkynes Effective for the hydrogenation of alkenes, with reactivity influenced by the catalyst system.[14]The most common application of catalytic hydrogenation, typically with Pd, Pt, or Ni catalysts.[10][17][18]

Experimental Protocols & Workflows

The practical implementation of hydrogenation differs significantly between using a gas and a liquid hydride source.

General Protocol for Hydrogenation using Hydrogen Gas (Balloon Method)

This protocol is a general guideline for an atmospheric pressure hydrogenation.

  • Catalyst Preparation: In a fume hood, add the catalyst (e.g., 5-10 mol% Palladium on Carbon) to a two or three-necked round-bottom flask equipped with a magnetic stir bar.[19]

  • Inert Atmosphere: Seal the flask and purge the system by evacuating and back-filling with an inert gas (e.g., Nitrogen) three times.[19][20]

  • Addition of Reagents: Under a positive pressure of nitrogen, add the solvent, followed by the substrate to be hydrogenated.[19]

  • Hydrogen Introduction: Prepare a balloon filled with hydrogen gas. Evacuate the reaction flask one final time and then open it to the hydrogen balloon. Ensure the system is sealed to prevent leaks.[19][20]

  • Reaction: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or another appropriate method. If necessary, the hydrogen balloon can be replaced.

  • Quenching and Filtration: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[19] The catalyst must be filtered carefully, typically through a pad of Celite®. Crucially, the catalyst should never be allowed to dry in the air, as it can be pyrophoric. [21] Wet the filter cake with water or solvent immediately after filtration to mitigate this risk.[19]

  • Work-up: The filtrate can then be processed as required (e.g., solvent removal, extraction, chromatography) to isolate the product.

General Protocol for Hydrogenation using this compound

This protocol outlines a typical transfer hydrogenation.

  • Flask Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate, catalyst, and a magnetic stir bar.

  • Solvent Addition: Add the appropriate anhydrous solvent via syringe.

  • Reagent Addition: Add this compound (typically 1.5-3 equivalents) dropwise to the stirred solution at the desired temperature (this can range from room temperature to elevated temperatures depending on the reaction).

  • Reaction: Allow the reaction to stir until completion, monitoring by TLC or another appropriate method.

  • Work-up: Upon completion, the reaction is typically quenched (e.g., with a saturated bicarbonate solution or dilute acid). The product is then extracted with an organic solvent, dried, and purified by standard methods like column chromatography.

Reaction_Pathway cluster_H2 Direct Hydrogenation cluster_PhSiH3 Transfer Hydrogenation H2 H₂ Gas Cat1 Catalyst (e.g., Pd, Pt) H2->Cat1 H2_adsorbed H-Cat-H (Adsorbed H atoms) Cat1->H2_adsorbed H-H bond cleavage Product Reduced Product (e.g., R-R) H2_adsorbed->Product H atom transfer PhSiH3 This compound (PhSiH₃) Cat2 Catalyst (e.g., Metal Complex) PhSiH3->Cat2 Metal_Hydride [M]-H (Metal Hydride) Cat2->Metal_Hydride Si-H bond activation Metal_Hydride->Product Hydride transfer Substrate Substrate (e.g., R=R) Substrate->Product

Conclusion

Both hydrogen gas and this compound are effective reagents for hydrogenation, but their suitability depends heavily on the specific application, scale, and available safety infrastructure.

  • Hydrogen gas remains the industry standard, especially for large-scale reactions and reductions that require high pressure. Its primary drawbacks are the significant safety hazards associated with handling a high-pressure, explosive gas, which necessitate specialized equipment and stringent protocols.

  • This compound presents a compelling alternative, particularly for lab-scale synthesis.[22][23][24] As a liquid, it eliminates the need for high-pressure equipment, and its stoichiometry can be precisely controlled. While it is also flammable and requires careful handling under inert conditions, the overall risk profile is often considered more manageable in a research setting than that of hydrogen gas. Its efficacy in a broad range of transfer hydrogenation reactions makes it a versatile and valuable tool for the modern synthetic chemist.

Ultimately, the choice between these two reagents requires a careful risk assessment and consideration of the specific chemical transformation to be performed. For researchers prioritizing operational simplicity and avoiding the complexities of high-pressure gas handling, this compound is an excellent and efficient choice.

References

Comparative study of different transition metal catalysts for phenylsilane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile reactivity of phenylsilanes makes them invaluable reagents in organic synthesis, serving as precursors for a wide array of silicon-containing compounds and as reducing agents. The choice of transition metal catalyst is paramount in directing the outcome of these reactions, influencing not only the rate and efficiency but also the selectivity for desired products. This guide provides an objective comparison of the performance of various transition metal catalysts for two key transformations of silanes: hydrosilylation of alkenes and hydrolysis of diorganosilanes, supported by experimental data from recent studies.

Hydrosilylation of Alkenes: A Tale of Two Metals

The addition of a Si-H bond across a carbon-carbon double bond, or hydrosilylation, is a fundamental method for the synthesis of organosilanes. While precious metals like platinum and rhodium have historically dominated this field, recent research has highlighted the unique and divergent reactivity of earth-abundant first-row transition metals such as iron and cobalt. A key study directly comparing iron and cobalt complexes bearing the same amine-iminopyridine ligands reveals a striking metal-dependent regiodivergence in the hydrosilylation of alkenes with diphenylsilane (B1312307).[1][2][3][4]

Iron catalysts have been found to be highly selective for the Markovnikov addition product, leading to the formation of branched organosilanes. In contrast, the analogous cobalt catalysts afford the anti-Markovnikov product with excellent selectivity, yielding linear organosilanes.[1][2][3][4] This divergent reactivity offers a powerful tool for selectively accessing either constitutional isomer by simply switching the metal center.

Quantitative Comparison of Iron and Cobalt Catalysts in Alkene Hydrosilylation

The following table summarizes the catalytic performance of representative iron and cobalt complexes in the hydrosilylation of styrene (B11656) with dithis compound.

Catalyst MetalProduct TypeYield (%)Regioisomeric Ratio (branched:linear or linear:branched)
Iron (Fe) Markovnikov95>99:1
Cobalt (Co) anti-Markovnikov99>99:1

Reaction conditions, catalyst loading, and specific ligand structures are detailed in the experimental protocols below.

Experimental Protocol: Hydrosilylation of Styrene

The following is a general procedure representative of the comparative studies between the iron and cobalt catalysts.[2]

Materials:

  • Anhydrous THF

  • Styrene (purified by passing through a short column of basic alumina)

  • Dithis compound (distilled prior to use)

  • Cobalt(II) bromide or Iron(II) bromide

  • Amine-iminopyridine ligand

  • Sodium triethylborohydride (NaHBEt₃) as an activator

Procedure:

  • In a nitrogen-filled glovebox, the cobalt or iron bromide salt (0.02 mmol) and the amine-iminopyridine ligand (0.022 mmol) are dissolved in anhydrous THF (2 mL) in a 20 mL scintillation vial.

  • The solution is stirred for 5 minutes at room temperature.

  • The activator, NaHBEt₃ (1.0 M in THF, 0.04 mL, 0.04 mmol), is added, and the mixture is stirred for another 5 minutes.

  • Styrene (1.0 mmol) and dithis compound (1.2 mmol) are added sequentially.

  • The vial is sealed and the reaction mixture is stirred at room temperature for the specified time.

  • Upon completion, the reaction is quenched by exposure to air. The solvent is removed under reduced pressure.

  • The product yield and regioselectivity are determined by ¹H NMR analysis of the crude reaction mixture, and the product is purified by column chromatography.

Hydrolysis of Dithis compound: Rhodium vs. Iridium

The hydrolysis of organosilanes to produce silanols and siloxanes is a critical process for the synthesis of silicone materials. A comparative study of structurally related rhodium (Rh) and iridium (Ir) complexes in the hydrolysis of dithis compound demonstrates how the choice of metal and its coordination environment can be used to selectively generate different products.[5][6]

Neutral and cationic complexes of both rhodium and iridium were investigated. The iridium catalysts, both neutral and cationic, were found to selectively produce the diphenylsilanediol (B146891).[5][6] In contrast, the rhodium catalysts exhibited more diverse reactivity, yielding diphenylhydrosilanol, 1,1,3,3-tetraphenyldisiloxane, or diphenylsilanediol depending on the cationic or neutral nature of the complex.[5][6]

Quantitative Comparison of Rhodium and Iridium Catalysts in Dithis compound Hydrolysis

The table below outlines the product distribution for the hydrolysis of dithis compound catalyzed by different rhodium and iridium complexes.

CatalystProduct(s)Molar Ratio of Products
Neutral Rhodium Complex Diphenylhydrosilanol, 1,1,3,3-Tetraphenyldisiloxane10:90
Cationic Rhodium Complex Diphenylhydrosilanol, 1,1,3,3-Tetraphenyldisiloxane90:10
Neutral Iridium Complex Diphenylsilanediol>99%
Cationic Iridium Complex Diphenylsilanediol>99%

Reaction conditions: 0.2 mol % catalyst, dithis compound (0.22 mmol), H₂O (2.2 mmol) in 1 mL of THF at 25 °C.[5][6]

Experimental Protocol: Hydrolysis of Dithis compound

The following procedure is a general representation of the catalytic hydrolysis experiments.[5][6]

Materials:

  • Anhydrous THF

  • Dithis compound

  • Deionized water

  • Rhodium or Iridium catalyst complex

  • Pressure transducer for monitoring H₂ evolution

Procedure:

  • In a nitrogen-filled glovebox, the rhodium or iridium catalyst (0.44 µmol, 0.2 mol %) is placed in a Schlenk tube.

  • Anhydrous THF (1 mL) is added, followed by dithis compound (0.22 mmol).

  • Deionized water (2.2 mmol, 10 equivalents) is added to the solution.

  • The Schlenk tube is sealed and connected to a pressure transducer to monitor the evolution of hydrogen gas over time.

  • The reaction is stirred at 25 °C.

  • After the reaction is complete (as indicated by the cessation of H₂ evolution), an aliquot of the reaction mixture is analyzed by ¹H NMR to determine the product distribution.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative study of transition metal catalysts in this compound reactions.

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Characterization catalyst_prep Catalyst Synthesis/Procurement reaction_setup Reaction Setup: Catalyst, this compound, Substrate, Solvent catalyst_prep->reaction_setup reagent_prep Reagent Purification (e.g., distillation of silane) reagent_prep->reaction_setup glovebox Inert Atmosphere Setup (Glovebox/Schlenk Line) glovebox->reaction_setup reaction_run Run Reaction under Controlled Conditions (Temperature, Time) reaction_setup->reaction_run quenching Reaction Quenching reaction_run->quenching workup Work-up and Purification (e.g., Column Chromatography) quenching->workup analysis Product Analysis: NMR, GC-MS for Yield and Selectivity workup->analysis

References

Phenylsilane vs. other hydride reagents for the reduction of amides to amines.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective reduction of amides to amines is a critical transformation in the synthesis of countless pharmaceutical compounds. While traditional hydride reagents like lithium aluminum hydride (LiAlH4) have long been staples in the chemist's toolbox, their high reactivity and lack of selectivity often lead to unwanted side reactions and purification challenges. Phenylsilane, particularly when paired with a suitable catalyst, has emerged as a milder, more selective, and safer alternative for this crucial conversion.

This guide provides an objective comparison of this compound with other common hydride reagents for the reduction of amides to amines, supported by experimental data. We will delve into the performance of these reagents, provide a detailed experimental protocol for a this compound-mediated reduction, and visualize the underlying reaction pathway.

Performance Comparison of Hydride Reagents

The choice of hydride reagent for amide reduction significantly impacts reaction efficiency, substrate compatibility, and overall yield. Below is a comparative analysis of this compound against other commonly used reagents.

Key Advantages of this compound:
  • Mild Reaction Conditions: this compound-based reductions can often be carried out at or near room temperature, preserving sensitive functional groups that would be compromised by the harsh conditions required for reagents like LiAlH4.

  • High Chemoselectivity: Catalytic systems utilizing this compound exhibit excellent chemoselectivity, allowing for the reduction of amides in the presence of other reducible functional groups such as esters, nitro groups, and olefins.[1]

  • Enhanced Safety Profile: Compared to the pyrophoric nature of LiAlH4 and the hazardous byproducts of borane (B79455) reagents, this compound is a more stable and safer reagent to handle in a laboratory setting.

  • Operational Simplicity: The workup procedures for this compound reductions are often simpler, as the siloxane byproducts are generally easier to remove than the aluminum or boron salts generated from other hydrides.

Quantitative Data Summary

The following table summarizes the performance of various hydride reagents in the reduction of a model secondary amide, N-benzylacetamide, to its corresponding amine, N-phenylethanamine. This allows for a direct comparison of their efficacy under typical reaction conditions.

Reagent SystemSubstrateProductTemperature (°C)Time (h)Yield (%)Reference
PhSiH3 / Zn(OAc)2 N-benzylacetamideN-phenylethanamine801892Based on similar reductions[2]
LiAlH4 N-benzylacetamideN-phenylethanamine35 (reflux)6~90General procedure
BH3·THF N-benzylacetamideN-phenylethanamine65 (reflux)4~85-95General procedure
NaBH4 / Lewis Acid N-benzylacetamideN-phenylethanamine25-6512-24VariableRequires activation

Experimental Protocol: Zinc-Catalyzed Reduction of N-Benzylacetamide with this compound

This protocol provides a detailed methodology for the reduction of a secondary amide to an amine using this compound, catalyzed by zinc acetate (B1210297).

Materials:

  • N-benzylacetamide

  • This compound (PhSiH3)

  • Zinc acetate (Zn(OAc)2)

  • Anhydrous toluene (B28343)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-benzylacetamide (1.0 mmol, 1.0 eq) and zinc acetate (0.1 mmol, 0.1 eq).

  • Add anhydrous toluene (5 mL) to the flask and stir the suspension at room temperature.

  • Slowly add this compound (2.0 mmol, 2.0 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with 1 M NaOH (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-phenylethanamine.

Mechanistic Pathway of Zinc-Catalyzed Amide Hydrosilylation

The following diagram illustrates the proposed catalytic cycle for the zinc-catalyzed reduction of an amide with this compound. The process involves the activation of the silane (B1218182) by the zinc catalyst, followed by hydride transfer to the amide carbonyl, and subsequent steps leading to the final amine product.

AmideReduction cluster_activation Catalyst Activation cluster_reduction Amide Reduction Zn(OAc)2 Zn(OAc)2 Active_Catalyst Active Zinc Hydride Species Zn(OAc)2->Active_Catalyst Reacts with PhSiH3 PhSiH3 PhSiH3->Active_Catalyst Intermediate_1 Hemiaminal Intermediate Active_Catalyst->Intermediate_1 Hydride Transfer Amide R(CO)NR'R'' Amide->Intermediate_1 Intermediate_2 Iminium Ion Intermediate_1->Intermediate_2 Elimination of Zinc Siloxide Amine RCH2NR'R'' Intermediate_2->Amine Second Hydride Transfer PhSiH3_source This compound (Hydride Source) PhSiH3_source->Intermediate_2

Caption: Catalytic cycle of zinc-catalyzed amide hydrosilylation.

Conclusion

For the synthesis of amines via amide reduction, this compound offers a compelling alternative to traditional hydride reagents. Its use in catalytic systems provides a milder, more selective, and safer reaction environment, which is particularly advantageous in the synthesis of complex molecules with multiple functional groups. The provided experimental protocol and mechanistic overview serve as a practical guide for researchers looking to implement this efficient methodology in their synthetic endeavors. The superior performance profile of this compound makes it a valuable tool in modern organic synthesis and drug development.

References

Safety Operating Guide

Safe Disposal of Phenylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like phenylsilane are critical for ensuring a safe and compliant laboratory environment. This compound, a highly flammable and water-reactive organosilane, requires meticulous handling and adherence to specific disposal protocols due to its hazardous nature. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.

Immediate Safety and Hazard Information

This compound is a colorless liquid that is highly flammable and reacts with water, alkalis, and certain metal salts, potentially releasing flammable hydrogen gas.[1][2] It is harmful if swallowed or inhaled and can cause serious skin and eye irritation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat.

Primary Disposal Method: Licensed Hazardous Waste Disposal

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Step-by-Step Waste Preparation for Professional Disposal:

  • Segregation and Labeling:

    • Keep this compound waste in its original, or a compatible and properly sealed, container.[3]

    • Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms.

    • Do not mix this compound waste with other chemical waste.[3]

  • Secure Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]

    • Store away from incompatible materials such as oxidizing agents, acids, alkalis, and metal salts.[1]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.

Laboratory-Scale Neutralization of Small Quantities of this compound Waste

For small quantities of residual this compound waste, a carefully controlled laboratory-scale neutralization (quenching) procedure can be performed by trained personnel. The following protocol is based on studies of this compound hydrolysis and should be executed with extreme caution in a chemical fume hood.[2]

Experimental Protocol: Controlled Hydrolysis of this compound

This procedure details the controlled quenching of this compound through base-promoted hydrolysis. The reaction of this compound with water is slow but can be accelerated by the presence of a base.[2]

Materials and Reagents:

  • This compound waste

  • An inert, high-boiling point solvent (e.g., toluene)

  • Isopropanol (B130326)

  • A dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH)

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler.

  • Ice bath

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.

  • Dilution: Dilute the this compound waste with an equal volume of an inert solvent like toluene (B28343) to better control the reaction rate.

  • Cooling: Place the reaction vessel in an ice bath to cool the diluted this compound solution to 0-5 °C.

  • Initial Quenching with Isopropanol: Slowly add isopropanol to the cooled solution via the dropping funnel with continuous stirring. Isopropanol is less reactive with this compound than water and allows for a more controlled initial quench.[4][5]

  • Base-Promoted Hydrolysis: After the initial reaction with isopropanol subsides, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. The rate of addition should be carefully controlled to manage the evolution of hydrogen gas and prevent excessive heat generation.[2][6]

  • Monitoring: Monitor the reaction for gas evolution and temperature changes. If the reaction becomes too vigorous, stop the addition of the NaOH solution until it subsides.

  • Completion: Once the addition of the NaOH solution is complete and gas evolution has ceased, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Final Disposal: The resulting aqueous solution should be neutralized with a weak acid (e.g., citric acid) before being disposed of as aqueous hazardous waste, in accordance with local regulations.[4]

Quantitative Data on this compound Hydrolysis

The following table summarizes key quantitative findings from a study on the base-promoted hydrolysis of this compound, which informs the laboratory-scale neutralization protocol.[2]

ParameterConditionObservation
Heat of Reaction Addition of 1 M NaOH to this compound in DMAc-160 to -180 kJ/mol
Gas Evolution Addition of 1 M NaOH to this compound in DMAcApproximately 2 moles of H₂ per mole of this compound
Reaction Rate This compound with tap water in DMAcSlow, with a delayed onset of gas evolution
Catalysis Addition of 0.05 equivalents of 50 wt % NaOHSignificant increase in the rate of hydrolysis and gas evolution

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PhenylsilaneDisposal This compound Disposal Workflow cluster_assessment Initial Assessment cluster_professional_disposal Professional Disposal Protocol cluster_lab_neutralization Laboratory-Scale Neutralization (Small Quantities Only) start This compound Waste Generated decision_quantity Large Quantity or Bulk Waste? start->decision_quantity segregate Segregate and Label Container 'Hazardous Waste: this compound' decision_quantity->segregate Yes ppe Don Appropriate PPE in Fume Hood decision_quantity->ppe No (Small Residual Quantity) store Store in Designated Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Schedule and Complete Pickup provide_sds->pickup neutralize_dispose Neutralize and Dispose as Aqueous Hazardous Waste inert Prepare Reaction Vessel under Inert Atmosphere ppe->inert dilute Dilute this compound with Inert Solvent (e.g., Toluene) inert->dilute cool Cool to 0-5 °C in Ice Bath dilute->cool quench_ipa Slowly Add Isopropanol cool->quench_ipa hydrolyze Slowly Add 1 M NaOH Solution quench_ipa->hydrolyze monitor Monitor Gas Evolution and Temperature hydrolyze->monitor warm Warm to Room Temperature monitor->warm warm->neutralize_dispose

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phenylsilane, a highly flammable and reactive compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets, to provide a clear and concise reference.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1]Protects against skin irritation and absorption.
Eye and Face Protection Chemical goggles and a face shield.[2] Contact lenses should not be worn.[1]Shields against splashes and vapors that can cause serious eye irritation.
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator.[1] A full-face supplied air respirator is recommended if it is the sole means of protection.[2]Protects against inhalation of harmful vapors which can cause respiratory tract irritation, coughing, headache, and nausea.[1]
Protective Clothing Flame-retardant and antistatic protective clothing. A complete suit protecting against chemicals is advised.[2]Minimizes skin contact and protects from the flammable nature of this compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[3]

  • Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • Properly ground and bond all containers and receiving equipment to prevent static discharge.[1]

2. Handling Procedure:

  • Handle this compound under an inert gas atmosphere, such as nitrogen.[4]

  • Avoid all contact with skin and eyes, and do not breathe in vapor or mist.[1]

  • Use only non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1]

  • Do not allow the product to come into contact with water, as it reacts violently and releases flammable gases.[4]

  • Keep away from heat, open flames, and sparks. No smoking in the handling area.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place, away from heat sources.[1][3]

  • Keep the container tightly sealed.[1]

  • Store away from incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[1]

4. Spill Management:

  • In case of a spill, evacuate unnecessary personnel.

  • Remove all ignition sources.[2]

  • Clean up spills using a non-combustible absorbent material like sand, earth, or diatomaceous earth.[2]

  • Collect the absorbed material into an appropriate container for disposal using non-sparking tools.[1]

  • Do not flush with water.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste this compound: Unused this compound should be disposed of as hazardous waste. It is recommended to incinerate the material at a licensed waste disposal facility.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including absorbent materials from spills and empty containers, should be treated as hazardous waste.

  • Empty Containers: Handle empty containers with care as they may contain residual flammable vapors.[1] They should be disposed of in the same manner as the chemical itself.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

PhenylsilaneHandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Verify Fume Hood Operation B Check Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work Under Inert Atmosphere C->D E Use Grounded Equipment & Non-Sparking Tools D->E F Perform Chemical Manipulation E->F G Store in Cool, Dry, Well-Ventilated Area F->G After Use I Segregate Waste F->I Waste Generation H Keep Container Tightly Sealed G->H J Dispose via Licensed Facility I->J

This compound Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylsilane
Reactant of Route 2
Phenylsilane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。